Product packaging for Dihydrotentoxin(Cat. No.:CAS No. 54987-63-2)

Dihydrotentoxin

货号: B1227444
CAS 编号: 54987-63-2
分子量: 416.5 g/mol
InChI 键: KMJMUFMAMDFUQZ-UHOSZYNNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Dihydrotentoxin (CAS 54987-63-2) is a cyclic tetrapeptide with the amino acid sequence cyclo[N-methyl-L-alanyl-L-leucyl-N-methyl-(dehydro)phenylalanyl-glycyl] . This compound is a naturally occurring metabolite isolated from the fungus Alternaria alternata and is a key analog of the phytotoxin Tentoxin . Its rigid, 12-membered ring framework with a defined cis-trans-cis-trans conformation makes it a compound of significant interest in synthetic and analytical chemistry research, particularly in studies investigating the cyclization efficiency of linear tetrapeptide precursors . In biological research, this compound serves as a valuable tool for studying energy transfer processes in plants. While its derivative Tentoxin is a known specific energy transfer inhibitor, this compound is used in comparative studies to investigate the mechanisms of photophosphorylation and related energetic processes in chloroplasts and plasma membranes of various plant species . The compound is for research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32N4O4 B1227444 Dihydrotentoxin CAS No. 54987-63-2

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

54987-63-2

分子式

C22H32N4O4

分子量

416.5 g/mol

IUPAC 名称

(2S)-4-methyl-N-[(2R)-2-(methylamino)-3-phenylpropanoyl]-2-[[(2S)-2-(methylamino)propanoyl]amino]-N-(2-oxoethyl)pent-4-enamide

InChI

InChI=1S/C22H32N4O4/c1-15(2)13-19(25-20(28)16(3)23-4)22(30)26(11-12-27)21(29)18(24-5)14-17-9-7-6-8-10-17/h6-10,12,16,18-19,23-24H,1,11,13-14H2,2-5H3,(H,25,28)/t16-,18+,19-/m0/s1

InChI 键

KMJMUFMAMDFUQZ-UHOSZYNNSA-N

SMILES

CC(C(=O)NC(CC(=C)C)C(=O)N(CC=O)C(=O)C(CC1=CC=CC=C1)NC)NC

手性 SMILES

C[C@@H](C(=O)N[C@@H](CC(=C)C)C(=O)N(CC=O)C(=O)[C@@H](CC1=CC=CC=C1)NC)NC

规范 SMILES

CC(C(=O)NC(CC(=C)C)C(=O)N(CC=O)C(=O)C(CC1=CC=CC=C1)NC)NC

其他CAS编号

54987-63-2

同义词

cyclo(N-methyl-Ala-Leu-N-methyl-Phe-Gly)
cyclo(N-methyl-alanyl-leucyl-N-methyl-phenylalanyl-glycyl)
dihydrotentoxin

产品来源

United States

Foundational & Exploratory

Dihydrotentoxin: A Technical Guide to its Discovery, Isolation, and Characterization from Alternaria Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrotentoxin, a cyclic tetrapeptide produced by various species of the fungal genus Alternaria, stands as a direct biosynthetic precursor to the well-known phytotoxin, tentoxin.[1] While much of the scientific focus has been directed towards tentoxin due to its pronounced biological activities, understanding the discovery, isolation, and properties of this compound is crucial for a comprehensive grasp of Alternaria secondary metabolism and for the development of novel bioactive compounds. This technical guide provides an in-depth overview of the current knowledge on this compound, including its discovery, biosynthetic pathway, and proposed experimental protocols for its isolation and characterization. This document also highlights the existing knowledge gaps, particularly concerning its specific biological activity and detailed spectral data, to guide future research endeavors.

Discovery and Significance

This compound was identified as a key intermediate in the biosynthesis of tentoxin by Alternaria alternata.[1] Its discovery was pivotal in elucidating the enzymatic machinery responsible for the production of this class of mycotoxins. As the immediate precursor, this compound shares the same core cyclic tetrapeptide structure as tentoxin, with the only difference being the saturation of the dehydrophenylalanine residue. The study of this compound is significant for several reasons:

  • Understanding Mycotoxin Biosynthesis: Its role as a precursor provides a window into the enzymatic steps and genetic regulation of tentoxin production in Alternaria species.

  • Potential for Novel Bioactives: The structural similarity to tentoxin suggests that this compound itself may possess biological activities of interest, or it could serve as a scaffold for the semisynthesis of novel compounds with agricultural or pharmaceutical applications.

  • Analytical Standards: Pure this compound is essential as an analytical standard for its accurate detection and quantification in food and feed, where it can co-occur with tentoxin.

Biosynthesis of this compound in Alternaria

The biosynthesis of this compound in Alternaria species is a complex process mediated by a multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS), in conjunction with a cytochrome P450 monooxygenase.[2][3]

Key Enzymatic Steps:

  • Amino Acid Activation: The precursor amino acids, L-leucine, N-methyl-L-phenylalanine, glycine, and N-methyl-L-alanine, are activated to their corresponding adenylates by specific adenylation (A) domains within the NRPS.

  • Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arms of peptidyl carrier protein (PCP) or thiolation (T) domains.

  • Peptide Bond Formation: Condensation (C) domains catalyze the formation of peptide bonds between the tethered amino acids in a sequential manner.

  • Cyclization and Release: The final linear tetrapeptide is cyclized and released from the NRPS enzyme by a thioesterase (TE) or terminal condensation-like (CT) domain, yielding this compound.

  • Conversion to Tentoxin: this compound is subsequently converted to tentoxin by a separate enzymatic oxidation step, which introduces the double bond in the methylphenylalanine residue.[1]

This compound Biosynthesis Pathway Precursors L-Leucine N-methyl-L-phenylalanine Glycine N-methyl-L-alanine NRPS Nonribosomal Peptide Synthetase (NRPS) Precursors->NRPS Activation & Thiolation LinearPeptide Linear Tetrapeptide (enzyme-bound) NRPS->LinearPeptide Peptide Bond Formation P450 Cytochrome P450 This compound This compound LinearPeptide->this compound Cyclization & Release Tentoxin Tentoxin This compound->Tentoxin Oxidation

A simplified workflow of the this compound biosynthesis pathway.

Experimental Protocols

Fungal Strain and Culture Conditions
  • Strain: Alternaria alternata or other known tentoxin-producing Alternaria species.

  • Media: Potato Dextrose Broth (PDB) or a defined synthetic medium can be used for submerged fermentation.

  • Culture Conditions: Static or shake flask cultures are typically incubated at 25-28°C for 14-21 days in the dark to promote secondary metabolite production.

Isolation and Purification of this compound

The following is a generalized protocol based on methods for related mycotoxins. Optimization will be required for specific strains and culture conditions.

This compound Isolation Workflow Culture Alternaria Culture Broth Filtration Filtration (to remove mycelia) Culture->Filtration Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane or Ethyl Acetate) Filtration->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChrom Silica Gel Column Chromatography (Gradient Elution) CrudeExtract->ColumnChrom Fractions Fraction Collection ColumnChrom->Fractions TLC TLC Analysis (to pool fractions) Fractions->TLC PrepHPLC Preparative HPLC (C18 column) TLC->PrepHPLC Pooled Fractions PureCompound Pure this compound PrepHPLC->PureCompound

References

A Historical Perspective on Dihydrotentoxin Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotentoxin (DHT), a cyclic tetrapeptide mycotoxin produced by various species of the fungus Alternaria, has been a subject of scientific inquiry for decades. As a precursor to the more widely studied tentoxin, DHT shares a similar molecular scaffold and a fascinating mechanism of action, primarily targeting the chloroplast F1-ATPase. This technical guide provides a comprehensive historical perspective on this compound research, detailing its discovery, the evolution of experimental protocols for its study, and a summary of key quantitative data. Special attention is given to its interaction with its primary molecular target, offering insights for researchers in phytopathology, bio-herbicide development, and drug discovery.

Historical Context and Discovery

Research into the phytotoxic metabolites of Alternaria species in the mid-20th century led to the isolation and characterization of tentoxin. Subsequent biosynthetic studies revealed that this compound is the immediate precursor to tentoxin. Early research, pioneered by scientists like Richard D. Durbin, focused on understanding the biosynthesis of these cyclic peptides and their effects on plants.

While a precise first discovery paper for this compound is not readily apparent in the historical literature, its existence and role as a tentoxin precursor were elucidated through studies on tentoxin biosynthesis. It was established that a non-ribosomal peptide synthase (NRPS) is responsible for the synthesis of this compound.[1] This enzyme facilitates the formation of peptide bonds between L-alanine, L-leucine, phenylalanine, and glycine, and also catalyzes the methylation of specific peptide bonds.[1]

Mechanism of Action: Inhibition of Chloroplast F1-ATPase

The primary mechanism of action for both this compound and tentoxin is the inhibition of the chloroplast F1-ATPase (CF1), a key enzyme in photosynthetic phosphorylation. This inhibition disrupts the energy supply of the plant cell, leading to chlorosis and eventual death in susceptible species.

Signaling Pathway of this compound-induced Chlorosis

The binding of this compound to the CF1 complex initiates a cascade of events leading to the observable phenotype of chlorosis. The following diagram illustrates the proposed signaling pathway.

Dihydrotentoxin_Signaling_Pathway This compound Signaling Pathway Leading to Chlorosis cluster_chloroplast Chloroplast DHT This compound CF1 Chloroplast F1-ATPase (CF1) DHT->CF1 Binds to α/β subunit interface ATP_Synthase ATP Synthase Complex CF1->ATP_Synthase ATP_Production ATP Production (Photophosphorylation) ATP_Synthase->ATP_Production Inhibition Energy_Deficit Cellular Energy Deficit ATP_Production->Energy_Deficit Leads to Chlorophyll_Synth Chlorophyll Synthesis Energy_Deficit->Chlorophyll_Synth Impairs Chlorosis Chlorosis Chlorophyll_Synth->Chlorosis Results in Isolation_Workflow Hypothetical Early-Stage this compound Isolation Workflow start Start: Alternaria Culture culture Liquid Culture Fermentation start->culture filtration Mycelial Filtration culture->filtration extraction Solvent Extraction of Filtrate (e.g., Ethyl Acetate) filtration->extraction concentration Rotary Evaporation extraction->concentration chromatography Silica Gel Column Chromatography concentration->chromatography fractionation Fraction Collection and TLC Analysis chromatography->fractionation purification Preparative Thin-Layer Chromatography (TLC) fractionation->purification crystallization Crystallization purification->crystallization end Purified this compound crystallization->end ATPase_Assay_Logic Logical Flow of ATPase Inhibition Assay reagents Prepare Assay Reagents (Buffer, ATP, MgCl2, CF1) incubation Incubate CF1 with this compound reagents->incubation inhibitor Prepare this compound Solutions (Serial Dilutions) inhibitor->incubation reaction Initiate Reaction with ATP incubation->reaction termination Terminate Reaction reaction->termination measurement Measure Inorganic Phosphate (Pi) termination->measurement analysis Calculate % Inhibition and IC50 measurement->analysis

References

Dihydrotentoxin: A Comprehensive Technical Review of its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a detailed technical overview of the chemical structure and stereochemistry of Dihydrotentoxin, a cyclic tetrapeptide of significant interest to researchers, scientists, and drug development professionals. This compound serves as a crucial precursor in the biosynthesis of Tentoxin, a phytotoxin produced by several species of the fungus Alternaria. Understanding the precise three-dimensional arrangement of its constituent amino acids is fundamental to elucidating its biological activity and potential applications.

Chemical Structure

This compound is a cyclic tetrapeptide with the systematic name cyclo(L-Leucyl-N-methyl-D-Phenylalanyl-Glycyl-N-methyl-L-Alanyl). Its molecular formula is C₂₂H₃₂N₄O₄, and it has a molecular weight of 416.51 g/mol . The cyclic structure is formed by peptide bonds between the four constituent amino acid residues.

PropertyValue
Molecular FormulaC₂₂H₃₂N₄O₄
Molecular Weight416.51 g/mol
Systematic Namecyclo(L-Leucyl-N-methyl-D-Phenylalanyl-Glycyl-N-methyl-L-Alanyl)
CAS NumberNot available
PubChem CID3036979[1]

Stereochemistry

The stereochemistry of this compound is a critical aspect of its structure, influencing its conformation and biological interactions. The constituent amino acids possess specific stereoisomeric forms:

  • L-Leucine: The leucine residue is in the L-configuration.

  • N-methyl-D-Phenylalanine: The N-methylated phenylalanine residue is in the D-configuration. This is a key feature, as D-amino acids are less common in naturally occurring peptides.

  • Glycine: As an achiral amino acid, glycine does not have a stereocenter.

  • N-methyl-L-Alanine: The N-methylated alanine residue is in the L-configuration.

The precise arrangement of these L- and D-amino acids, along with the N-methylation, dictates the overall three-dimensional shape of the cyclic peptide. The determination of this absolute configuration is crucial for understanding its interaction with biological targets.

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the isolation and purification of this compound from Alternaria alternata cultures is outlined below. This protocol is based on common methods for purifying fungal secondary metabolites and may require optimization depending on the specific fungal strain and culture conditions.

Experimental Workflow for this compound Isolation

start Alternaria alternata Culture harvest Harvest Mycelium and Culture Filtrate start->harvest extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) harvest->extraction concentration Concentration under Reduced Pressure extraction->concentration chromatography Column Chromatography (e.g., Silica Gel) concentration->chromatography fractionation Fraction Collection and Analysis (TLC) chromatography->fractionation hplc Preparative HPLC for Final Purification fractionation->hplc characterization Structural Characterization (NMR, MS) hplc->characterization end Pure this compound characterization->end

Caption: Workflow for the isolation and purification of this compound.

  • Culture and Harvest: Alternaria alternata is cultured in a suitable liquid medium. After a sufficient incubation period, the mycelium is separated from the culture broth by filtration.

  • Extraction: Both the mycelium and the culture filtrate are extracted with a suitable organic solvent, such as ethyl acetate, to partition the secondary metabolites.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate compounds based on polarity.

  • Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative reverse-phase HPLC to obtain the pure compound.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR: These techniques are essential for determining the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants would provide information about the individual amino acid residues and their connectivity. Due to the lack of publicly available experimental spectra for this compound, a representative table of expected chemical shift ranges for the amino acid residues is provided based on similar cyclic peptides.

Amino Acid ResidueExpected ¹H Chemical Shift Range (ppm)Expected ¹³C Chemical Shift Range (ppm)
L-Leucineα-H: 3.5-4.5; β-H, γ-H, δ-CH₃: 0.8-1.8Cα: 50-60; Cβ, Cγ, Cδ: 20-40
N-methyl-D-Phenylalanineα-H: 4.0-5.0; β-H: 2.5-3.5; N-CH₃: 2.5-3.0; Aromatic-H: 7.0-7.5Cα: 55-65; Cβ: 35-45; N-CH₃: 30-35; Aromatic-C: 125-140
Glycineα-H: 3.0-4.0Cα: 40-50
N-methyl-L-Alanineα-H: 3.5-4.5; β-CH₃: 1.0-1.5; N-CH₃: 2.5-3.0Cα: 50-60; Cβ: 15-25; N-CH₃: 30-35
  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the complete structure by establishing correlations between protons and carbons, confirming the amino acid sequence and the cyclic nature of the peptide.

  • NOESY/ROESY: These experiments provide through-space correlations between protons, which are essential for determining the conformation and the relative stereochemistry of the molecule in solution.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): This technique is used to determine the exact mass of the molecule and confirm its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS is used to sequence the amino acid residues within the cyclic peptide. A characteristic fragmentation pattern would involve multiple cleavages of the peptide backbone.

X-ray Crystallography:

  • Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure and absolute stereochemistry of a molecule in the solid state. Obtaining suitable crystals of this compound would provide unambiguous proof of its conformation and the configuration of its stereocenters.

Biosynthesis

This compound is synthesized by a large, multifunctional enzyme known as a non-ribosomal peptide synthetase (NRPS).[1] The biosynthesis follows a thiotemplate-mediated mechanism.

Biosynthetic Pathway of this compound

cluster_0 NRPS Modules cluster_1 Modifications M1 Module 1 (Ala) NMe1 N-methylation (Ala) M1->NMe1 incorporation M2 Module 2 (Leu) M3 Module 3 (Phe) M2->M3 elongation NMe2 N-methylation (Phe) M3->NMe2 M4 Module 4 (Gly) Cyclization Cyclization & Release M4->Cyclization termination NMe1->M2 NMe2->M4 This compound This compound Cyclization->this compound

Caption: Simplified schematic of the non-ribosomal peptide synthesis of this compound.

The NRPS enzyme is organized into modules, with each module responsible for the incorporation of a specific amino acid. The process involves the activation of the amino acids as adenylates, their tethering to the NRPS via thioester linkages, and subsequent peptide bond formation. N-methylation occurs at the alanine and phenylalanine residues, catalyzed by integrated methyltransferase domains within the NRPS.[2] The final step involves the cyclization and release of the tetrapeptide from the enzyme to yield this compound. This compound is then converted to Tentoxin by a subsequent oxidation step.[1]

Conclusion

This compound represents a fascinating example of a cyclic tetrapeptide with a defined stereochemical architecture. While its role as a precursor to Tentoxin is established, a complete understanding of its own biological activities and potential applications requires further investigation. The detailed structural and stereochemical information presented in this whitepaper provides a crucial foundation for future research in the fields of natural product chemistry, drug discovery, and chemical biology. Further studies focusing on the total synthesis, detailed conformational analysis, and biological screening of this compound and its analogs are warranted to fully unlock its scientific potential.

References

An In-Depth Technical Guide to the Biosynthetic Pathway of Dihydrotentoxin in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotentoxin, a cyclic tetrapeptide produced by various fungi, serves as the immediate precursor to the phytotoxin tentoxin. Its biosynthesis is a fascinating example of non-ribosomal peptide synthesis, orchestrated by a large, multi-domain enzyme known as this compound Synthetase. This technical guide provides a comprehensive overview of the biosynthetic pathway, detailing the enzymatic machinery, genetic regulation, and key experimental methodologies used in its study. Quantitative data is summarized for comparative analysis, and detailed diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of this complex process. This document is intended to be a valuable resource for researchers investigating fungal secondary metabolism, natural product biosynthesis, and those interested in the potential applications of this compound and its derivatives in drug development.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess potent biological activities. Among these, the cyclic tetrapeptide this compound has garnered significant interest due to its role as the direct precursor of tentoxin, a phytotoxin known to inhibit chloroplast F1-ATPase. This compound itself is a cyclic peptide with the systematic name cyclo(L-Leu-N-methyl-D-Phe-Gly-N-methyl-L-Ala-).[1] Its biosynthesis is not mediated by the ribosome, but rather by a large, modular enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).

Understanding the biosynthetic pathway of this compound is crucial for several reasons. From a fundamental scientific perspective, it provides insights into the intricate mechanisms of NRPS-mediated synthesis, including substrate selection, modification, and cyclization. For drug development professionals, knowledge of this pathway can open avenues for the discovery and engineering of novel peptide-based therapeutics. This guide will provide an in-depth exploration of the this compound biosynthetic pathway, from the genetic level to the final molecular product.

The this compound Biosynthetic Pathway

The synthesis of this compound is a multi-step process catalyzed by the this compound Synthetase, a Non-Ribosomal Peptide Synthetase (NRPS). This large protein functions as a molecular assembly line, sequentially incorporating and modifying the constituent amino acids.

The this compound Synthetase: A Multi-Functional Enzyme

The core of the this compound biosynthetic pathway is the this compound Synthetase, a single multifunctional enzyme encoded by a gene that has been referred to as tenA or CmNps3 in the literature.[1] Like other NRPSs, this enzyme is organized into modules, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain.

The synthesis of this compound proceeds through the sequential action of these modules, each containing a set of catalytic domains. The key domains involved are:

  • Adenylation (A) Domain: Responsible for recognizing and activating a specific amino acid as an aminoacyl adenylate, at the expense of ATP.

  • Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid via a 4'-phosphopantetheine arm.

  • Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid tethered to the T domain of its own module and the growing peptide chain attached to the T domain of the preceding module.

  • Methyltransferase (M) Domain: In the case of this compound, this domain is responsible for the N-methylation of specific amino acid residues within the peptide chain.

  • Epimerization (E) Domain: Catalyzes the conversion of an L-amino acid to its D-epimer, as seen with Phenylalanine in this compound.

  • Thioesterase (TE) Domain: The terminal domain that catalyzes the release of the completed peptide chain, often through cyclization.

The proposed modular organization of the this compound Synthetase is as follows, based on the final structure of this compound:

  • Module 1: Incorporates L-Leucine.

  • Module 2: Incorporates D-Phenylalanine (with N-methylation).

  • Module 3: Incorporates Glycine.

  • Module 4: Incorporates L-Alanine (with N-methylation).

The Biosynthetic Process

The biosynthesis of this compound can be broken down into the following key steps:

  • Initiation: The first module's A-domain selects and activates L-Leucine. The activated L-Leucine is then transferred to the adjacent T-domain.

  • Elongation and Modification:

    • The second module's A-domain activates L-Phenylalanine, which is then loaded onto its T-domain. An E-domain epimerizes the L-Phenylalanine to D-Phenylalanine. The C-domain of this module then catalyzes the formation of a peptide bond between the D-Phenylalanine and the L-Leucine from the first module. An M-domain methylates the amino group of the newly incorporated D-Phenylalanine.

    • The third module's A-domain activates Glycine, which is loaded onto its T-domain. The C-domain catalyzes peptide bond formation with the growing dipeptide.

    • The fourth module's A-domain activates L-Alanine, which is loaded onto its T-domain. The C-domain forms the final peptide bond. An M-domain methylates the amino group of the L-Alanine.

  • Termination and Cyclization: The final linear tetrapeptide, still tethered to the NRPS, is released and cyclized by the action of a terminal Thioesterase (TE) domain, forming the stable cyclic structure of this compound.

Conversion to Tentoxin

This compound is the direct precursor to tentoxin. This conversion is catalyzed by a separate enzyme, believed to be a cytochrome P450 monooxygenase.[1] This enzyme introduces a double bond into the phenylalanine residue, converting it to a dehydro-phenylalanine residue.

Dihydrotentoxin_Biosynthesis cluster_NRPS This compound Synthetase (NRPS) cluster_precursors Amino Acid Precursors M1 Module 1 (L-Leucine) M2 Module 2 (D-Phenylalanine) M1->M2 M3 Module 3 (Glycine) M2->M3 M4 Module 4 (L-Alanine) M3->M4 TE Thioesterase (TE) M4->TE DHT This compound TE->DHT Cyclization & Release Leu L-Leucine Leu->M1 Incorporation Phe L-Phenylalanine Phe->M2 Incorporation, Epimerization, N-methylation Gly Glycine Gly->M3 Incorporation Ala L-Alanine Ala->M4 Incorporation, N-methylation Tentoxin Tentoxin DHT->Tentoxin Oxidation (Cytochrome P450)

Figure 1: Biosynthetic pathway of this compound and its conversion to Tentoxin.

Genetic Regulation of this compound Biosynthesis

The production of secondary metabolites in fungi is tightly regulated at the transcriptional level. While specific regulatory elements for the this compound biosynthetic gene cluster have not been fully elucidated, studies on other Alternaria alternata toxins provide a potential model.

Transcription factors such as StuA and the pH-responsive regulator PacC have been shown to be involved in the biosynthesis of the ACT toxin in the tangerine pathotype of Alternaria alternata.[2] These global regulators often control multiple secondary metabolite gene clusters. It is plausible that the expression of the this compound synthetase gene is also under the control of such global regulators, responding to environmental cues like pH, nutrient availability, and developmental stage of the fungus. Further research is needed to identify the specific transcription factors and promoter elements that govern the expression of the this compound biosynthetic machinery.

Regulation_Hypothesis Env_Cues Environmental Cues (pH, Nutrients, etc.) Global_Regulators Global Regulators (e.g., StuA, PacC) Env_Cues->Global_Regulators Signal tenA_promoter tenA Promoter Global_Regulators->tenA_promoter Binds to tenA_gene This compound Synthetase Gene (tenA) tenA_promoter->tenA_gene Controls Transcription DHT_Synthetase This compound Synthetase (Protein) tenA_gene->DHT_Synthetase Translation DHT This compound DHT_Synthetase->DHT Catalyzes Biosynthesis

Figure 2: Hypothetical regulatory cascade for this compound biosynthesis.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for the this compound biosynthetic pathway. The following table is provided as a template for researchers to populate as more data becomes available.

ParameterValueOrganism/SystemReference
Enzyme Kinetics (this compound Synthetase)
Km (L-Leucine)Data not available
Km (L-Phenylalanine)Data not available
Km (Glycine)Data not available
Km (L-Alanine)Data not available
VmaxData not available
Fermentation Yields
This compound TiterData not availableAlternaria alternata
Tentoxin TiterData not availableAlternaria alternata

Experimental Protocols

The study of the this compound biosynthetic pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of the this compound Synthetase Gene

To characterize the function of the this compound Synthetase, its gene can be expressed in a heterologous host, such as Aspergillus oryzae. This allows for the production of the enzyme in a controlled environment, free from other secondary metabolites of the native organism.

Protocol:

  • Gene Amplification: Amplify the full-length this compound Synthetase gene from the genomic DNA of a producing fungal strain using high-fidelity DNA polymerase.

  • Vector Construction: Clone the amplified gene into a suitable fungal expression vector under the control of a strong, constitutive promoter.

  • Transformation: Transform the expression vector into a suitable A. oryzae host strain using a protoplast-polyethylene glycol (PEG) mediated method.

  • Selection and Verification: Select for transformed colonies on appropriate selective media. Verify the integration and expression of the gene of interest via PCR and RT-qPCR.

  • Cultivation and Metabolite Extraction: Cultivate the transformed A. oryzae strain in a suitable liquid medium. After a defined period of growth, extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

Heterologous_Expression_Workflow Start Start: Isolate gDNA from This compound-producing fungus PCR Amplify this compound Synthetase Gene via PCR Start->PCR Cloning Clone Gene into Fungal Expression Vector PCR->Cloning Transformation Transform Vector into Aspergillus oryzae Protoplasts Cloning->Transformation Selection Select and Verify Transformed Fungal Colonies Transformation->Selection Cultivation Cultivate Transformed Fungus in Liquid Medium Selection->Cultivation Extraction Extract Secondary Metabolites Cultivation->Extraction Analysis Analyze Extracts for This compound Production (HPLC, MS) Extraction->Analysis

Figure 3: Workflow for heterologous expression of this compound Synthetase.

Purification and Analysis of this compound

Protocol:

  • Sample Preparation: Concentrate the organic extract from the fungal culture under reduced pressure.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Detection: UV absorbance at a wavelength determined by the absorption spectrum of this compound.

    • Collect fractions corresponding to the peak of interest.

  • Mass Spectrometry (MS) Analysis:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis: High-resolution mass spectrometry to determine the exact mass of the purified compound. Tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ of this compound (C22H32N4O4) should be confirmed.

In Vitro Enzyme Activity Assay

Protocol:

  • Enzyme Purification: If the this compound Synthetase has been heterologously expressed with an affinity tag (e.g., His-tag), purify the enzyme from the cell lysate using affinity chromatography.

  • Reaction Mixture: Prepare a reaction buffer containing the purified enzyme, ATP, MgCl2, and the four precursor amino acids (L-Leucine, L-Phenylalanine, Glycine, and L-Alanine).

  • Incubation: Incubate the reaction mixture at an optimal temperature and for a defined period.

  • Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., methanol) and extract the products.

  • Analysis: Analyze the reaction products for the presence of this compound using HPLC and MS as described above.

Conclusion

The biosynthetic pathway of this compound in fungi is a prime example of the elegance and complexity of natural product synthesis. The multi-functional this compound Synthetase, a Non-Ribosomal Peptide Synthetase, orchestrates the assembly of this cyclic tetrapeptide with remarkable precision. While the core enzymatic steps are understood, significant opportunities remain for further research, particularly in elucidating the detailed regulatory networks that control the expression of the biosynthetic genes and in obtaining quantitative data on the enzyme kinetics and pathway flux. A deeper understanding of this pathway will not only advance our fundamental knowledge of fungal secondary metabolism but also provide a powerful platform for the bio-engineering of novel peptide-based molecules with potential applications in medicine and agriculture. This technical guide serves as a foundational resource for researchers embarking on the exciting journey of exploring and harnessing the biosynthetic potential of this compound and its related compounds.

References

An In-Depth Technical Guide to Dihydrotentoxin: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotentoxin, a derivative of the natural cyclic tetrapeptide tentoxin, is a molecule of significant interest within the scientific community. Understanding its fundamental physical and chemical properties is crucial for its potential application in research and drug development. This technical guide aims to provide a comprehensive overview of the known characteristics of this compound, present available quantitative data in a structured format, and outline general experimental protocols relevant to its study.

Physical and Chemical Properties

At present, detailed experimental data for many of the physical and chemical properties of this compound are not extensively available in publicly accessible literature. However, based on its chemical structure and data for the closely related compound, tentoxin, we can infer certain characteristics. The known properties are summarized below.

PropertyValueSource
Molecular Formula C₂₂H₃₂N₄O₄PubChem
Molecular Weight 416.51 g/mol PubChem
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the presence of 32 protons in various chemical environments within the cyclic peptide structure. Key regions of interest would include the signals from the amino acid residues, the methyl groups, and the phenyl group.

  • ¹³C NMR: The carbon-13 NMR spectrum would provide information on the 22 carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbons of the peptide bonds, the aromatic carbons of the phenyl group, and the aliphatic carbons of the amino acid side chains.

Mass Spectrometry (MS)

Mass spectrometry would be a critical tool for confirming the molecular weight of this compound (416.51 Da). High-resolution mass spectrometry could confirm the elemental composition. Fragmentation patterns observed in MS/MS experiments would provide valuable structural information, helping to elucidate the sequence and connectivity of the amino acid residues.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present in the molecule. These would include:

  • N-H stretching: Around 3300 cm⁻¹ from the amide groups.

  • C-H stretching: In the 2850-3000 cm⁻¹ region for aliphatic C-H bonds and above 3000 cm⁻¹ for aromatic C-H bonds.

  • C=O stretching: A strong absorption around 1650 cm⁻¹ corresponding to the amide carbonyl groups.

  • C=C stretching: Bands in the 1450-1600 cm⁻¹ region from the aromatic ring.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not published, the following are general methodologies that would be employed for its characterization.

Determination of Melting Point

A standard capillary melting point apparatus would be used. A small, finely powdered sample of this compound would be packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the sample would be recorded.

Determination of Solubility

The solubility of this compound would be determined in a range of solvents of varying polarity (e.g., water, methanol, ethanol, dichloromethane, hexane). A known amount of the compound would be added to a specific volume of the solvent at a controlled temperature. The mixture would be agitated until equilibrium is reached, and the concentration of the dissolved compound would be measured, typically by UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis
  • NMR: Samples for NMR analysis would be prepared by dissolving a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer.

  • MS: Mass spectra would be obtained using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled to a mass analyzer (e.g., time-of-flight or quadrupole).

  • IR: The IR spectrum could be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or as a thin film.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the signaling pathways affected by this compound or its precise mechanism of biological action. Research in this area would be a novel and important contribution to understanding the potential therapeutic applications of this molecule.

A general workflow for investigating the biological activity of this compound is proposed below.

G General Workflow for Biological Activity Screening cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Mechanism of Action A Compound Acquisition (this compound) B In Vitro Assays (e.g., cell viability, enzyme inhibition) A->B C Dose-Response Studies B->C D Target Identification Assays C->D E Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) D->E F In Vivo Model Studies E->F

Caption: A generalized workflow for investigating the biological activity of a novel compound like this compound.

Conclusion

This technical guide consolidates the currently available information on the physical and chemical properties of this compound. It is evident that there are significant gaps in the experimental data for this compound. Further research is required to fully characterize its properties, elucidate its spectroscopic profile, and understand its biological activity and mechanism of action. The methodologies and workflows presented here provide a framework for future investigations into this promising molecule.

Dihydrotentoxin's Mechanism of Action in Plant Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotentoxin, a cyclic tetrapeptide and a structural analog of the phytotoxin tentoxin, exerts its primary toxic effect on sensitive plant species by targeting the chloroplast F-type ATP synthase (CF1-ATPase). This interaction disrupts the crucial process of photophosphorylation, leading to a cascade of events that culminates in chlorosis and ultimately, cell death. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity, detailed experimental protocols for its study, and a quantitative overview of its effects.

Introduction

Phytotoxins are secondary metabolites produced by microorganisms that can cause disease in plants. This compound, produced by certain species of the fungus Alternaria, is a notable example. Its structural similarity to tentoxin results in a similar, though not identical, biological activity profile. Understanding the precise mechanism of action of this compound is critical for developing strategies to mitigate its effects on crops and for potentially harnessing its herbicidal properties. This guide synthesizes the current knowledge on this compound's interaction with its molecular target and the subsequent physiological consequences.

Molecular Mechanism of Action

The primary molecular target of this compound in sensitive plant species is the F1 catalytic portion of the chloroplast ATP synthase (CF1). The interaction is complex, involving multiple binding sites with different affinities.

Interaction with Chloroplast F1-ATPase

This compound, like tentoxin, binds to the CF1 complex at the interface between the α and β subunits.[1][2] This binding is characterized by:

  • High-Affinity Inhibitory Site: At low concentrations, this compound binds to a high-affinity site, leading to the inhibition of both ATP synthesis and hydrolysis.[3][4] This binding locks the enzyme in an inactive conformation, preventing the rotational catalysis required for ATP production.

  • Low-Affinity Reactivating Site: At higher concentrations, a second, low-affinity binding site becomes occupied. This can paradoxically lead to a partial reactivation of the ATPase activity, though not necessarily a full recovery of ATP synthesis.[1][3]

The precise binding affinities (Ki or Kd) for this compound are not as extensively documented as those for tentoxin. However, studies on tentoxin and its analogs provide a framework for understanding this interaction.

Table 1: Comparative Inhibitory Effects on Chloroplast F1-ATPase

CompoundTarget EnzymeHigh-Affinity Ki/Kd (approx.)Low-Affinity Kd (approx.)Effect at Low ConcentrationEffect at High Concentration
Tentoxin Chloroplast F1-ATPase~2-8 nM[4]>1 µM[3]Inhibition of ATP synthesis & hydrolysis[3]Partial reactivation of ATPase activity[1][3]
This compound Chloroplast F1-ATPaseData not availableData not availableInhibition of ATP synthesis & hydrolysisPartial reactivation of ATPase activity

Note: Specific quantitative data for this compound is limited. The qualitative effects are inferred from its structural similarity and analogous behavior to tentoxin.

Signaling Pathway: From ATPase Inhibition to Chlorosis

The inhibition of CF1-ATPase by this compound initiates a signaling cascade that results in the characteristic symptom of chlorosis (yellowing of the leaves).

  • Inhibition of Photophosphorylation: The binding of this compound to CF1-ATPase directly blocks the synthesis of ATP in the chloroplasts.

  • Overenergization of Thylakoid Membranes: The continued light-driven electron transport in the absence of ATP synthesis leads to an excessive buildup of the proton motive force (pmf) across the thylakoid membrane. This state is referred to as "overenergization."

  • Generation of Reactive Oxygen Species (ROS): The over-reduced state of the electron transport chain promotes the formation of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).

  • Oxidative Stress and Cellular Damage: The accumulation of ROS leads to oxidative stress, causing damage to cellular components, including lipids, proteins, and pigments.

  • Chlorophyll Degradation and Chlorosis: The oxidative damage triggers the degradation of chlorophyll, leading to the visible symptom of chlorosis.

Dihydrotentoxin_Signaling_Pathway This compound This compound CF1_ATPase Chloroplast F1-ATPase This compound->CF1_ATPase Binds to α/β subunit interface Photophosphorylation Photophosphorylation CF1_ATPase->Photophosphorylation Inhibits ATP_Synthesis ATP Synthesis Photophosphorylation->ATP_Synthesis Drives Thylakoid_Overenergization Thylakoid Overenergization Photophosphorylation->Thylakoid_Overenergization Uncoupling leads to ROS_Production Reactive Oxygen Species (ROS) Production Thylakoid_Overenergization->ROS_Production Promotes Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Induces Chlorophyll_Degradation Chlorophyll Degradation Oxidative_Stress->Chlorophyll_Degradation Causes Chlorosis Chlorosis Chlorophyll_Degradation->Chlorosis Results in

Caption: Signaling pathway of this compound-induced chlorosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of this compound.

Synthesis and Purification of this compound

This compound can be synthesized biologically using the non-ribosomal peptide synthetase (NRPS) from Alternaria species.

Protocol:

  • Fungal Culture: Culture the this compound-producing strain of Alternaria spp. in a suitable liquid medium (e.g., potato dextrose broth) for 10-14 days at 25°C with shaking.[5]

  • Mycelia Harvest: Separate the mycelia from the culture broth by filtration.[5]

  • Extraction: Extract the mycelia and the culture filtrate separately with an organic solvent such as ethyl acetate.

  • Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification: Purify the this compound from the crude extract using column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC).[6]

Dihydrotentoxin_Purification_Workflow Fungal_Culture Fungal Culture (Alternaria spp.) Filtration Filtration Fungal_Culture->Filtration Mycelia Mycelia Filtration->Mycelia Filtrate Culture Filtrate Filtration->Filtrate Extraction1 Solvent Extraction (Ethyl Acetate) Mycelia->Extraction1 Extraction2 Solvent Extraction (Ethyl Acetate) Filtrate->Extraction2 Evaporation Evaporation Extraction1->Evaporation Extraction2->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography HPLC HPLC Purification Column_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Workflow for the synthesis and purification of this compound.

Measurement of Chloroplast ATP Synthase Activity

The activity of CF1-ATPase can be measured by monitoring the rate of ATP synthesis or hydrolysis. The luciferin-luciferase assay is a highly sensitive method for measuring ATP synthesis.[7]

Protocol: Luciferin-Luciferase Assay

  • Thylakoid Isolation: Isolate intact thylakoids from the leaves of a sensitive plant species (e.g., spinach) using differential centrifugation.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing isolated thylakoids, ADP, inorganic phosphate (Pi), and the luciferin-luciferase reagent in a suitable buffer.

  • Initiation of Reaction: Initiate the ATP synthesis reaction by illuminating the sample with actinic light.

  • Luminescence Measurement: Measure the luminescence produced by the reaction using a luminometer. The light output is directly proportional to the amount of ATP synthesized.[8][9]

  • Inhibitor Assay: To determine the inhibitory effect of this compound, pre-incubate the thylakoids with varying concentrations of the toxin before initiating the reaction.

Table 2: Typical Reaction Mixture for Luciferin-Luciferase Assay

ComponentFinal Concentration
Tricine-KOH (pH 8.0)50 mM
Sorbitol330 mM
KCl30 mM
MgCl₂5 mM
ADP0.5 mM
K₂HPO₄5 mM
Dithiothreitol (DTT)10 mM
Luciferin0.15 mg/mL
Luciferase0.1 mg/mL
Isolated Thylakoids10-20 µg chlorophyll/mL
This compoundVariable (for inhibition studies)
Detection of Reactive Oxygen Species (ROS)

The production of ROS in response to this compound treatment can be quantified using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[10][11]

Protocol: DCFH-DA Assay

  • Plant Material Treatment: Treat plant leaves or protoplasts with this compound for a specified period.

  • Loading with DCFH-DA: Incubate the treated and control samples with DCFH-DA solution (typically 10-50 µM) in the dark. Cellular esterases will deacetylate DCFH-DA to the non-fluorescent DCFH.

  • ROS-mediated Oxidation: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][13]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[14][15][16]

Quantification of Chlorosis

Chlorosis can be quantified by measuring the chlorophyll content of the plant tissue.[17]

Protocol: Spectrophotometric Chlorophyll Quantification

  • Sample Collection: Collect leaf discs of a known area from both this compound-treated and control plants.

  • Pigment Extraction: Homogenize the leaf discs in 80% acetone or methanol to extract the chlorophyll.[18][19][20]

  • Centrifugation: Centrifuge the homogenate to pellet the cell debris.

  • Spectrophotometric Measurement: Measure the absorbance of the supernatant at 645 nm and 663 nm for acetone extracts, or 652 nm and 665 nm for methanol extracts, using a spectrophotometer.[21][22]

  • Calculation: Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using established equations (e.g., Arnon's equations).

Table 3: Arnon's Equations for Chlorophyll Quantification (80% Acetone)

PigmentEquation (µg/mL)
Chlorophyll a(12.7 x A₆₆₃) - (2.69 x A₆₄₅)
Chlorophyll b(22.9 x A₆₄₅) - (4.68 x A₆₆₃)
Total Chlorophyll(20.2 x A₆₄₅) + (8.02 x A₆₆₃)

Conclusion

This compound's mechanism of action in plant cells is a well-defined process initiated by the specific inhibition of chloroplast F1-ATPase. This leads to a cascade of events including thylakoid overenergization, ROS production, and ultimately, chlorophyll degradation and chlorosis. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate details of this phytotoxin's activity. Further research focusing on the precise binding kinetics of this compound and a comprehensive comparative analysis with other tentoxin analogs will provide a more complete understanding of its structure-activity relationship and potential applications in agriculture and biotechnology.

References

Mechanism of Action: Inhibition of Chloroplast ATP Synthase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Dihydrotentoxin on Chloroplasts

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the biological activity of this compound and its closely related analogue, Tentoxin, on chloroplasts. Due to the limited specific research on this compound, this guide leverages the extensive data available for Tentoxin to describe the mechanism of action, biological effects, and relevant experimental protocols. This compound is a cyclic tetrapeptide phytotoxin produced by fungi of the Alternaria genus, alongside the more extensively studied Tentoxin.[1][2] Its primary site of action is the chloroplast F1-ATPase (CF1), a critical enzyme for energy conversion in plants.[1]

This compound, like Tentoxin, exerts its biological effect by directly targeting and inhibiting the chloroplast ATP synthase (also known as the Coupling Factor 1 or CFo-CF1 complex). This enzyme is responsible for synthesizing ATP from ADP and inorganic phosphate, using the proton gradient generated by the light-dependent reactions of photosynthesis (photophosphorylation).[3]

The toxin acts as a potent and specific inhibitor by binding to the soluble F1 portion of the complex.[1] Structural studies on the Tentoxin-CF1 interaction reveal that the binding site is located in a cleft at the interface between the α and β subunits.[1][4] This binding is uncompetitive, suggesting it occurs after the substrate (ATP, for hydrolysis) has bound.[5] The interaction physically blocks the inter-subunit communication and conformational changes necessary for the enzyme's rotary catalysis, thereby halting both ATP synthesis and hydrolysis at low concentrations.[4]

cluster_CF1 Chloroplast F1-ATPase (CF1) Alpha α Subunit Beta β Subunit (Catalytic Site) Gamma γ Subunit (Rotor) DHT This compound Binding Binding at α/β Interface DHT->Binding Binding->Alpha Binding->Beta Block Inhibition of Rotational Catalysis & Conformational Change Binding->Block Blocks Block->Gamma Prevents Rotation Inhibition ATP Synthesis Inhibited Block->Inhibition

Mechanism of this compound binding to Chloroplast F1-ATPase.

Quantitative Data on Toxin Activity

Table 1: Inhibition and Binding Constants for Tentoxin on Chloroplast F1-ATPase (CF1)

Parameter Species (Sensitivity) Value Reference
Affinity Constant (Ka) Lettuce (Sensitive) 1.3 - 20 x 10⁷ M⁻¹ [6]
Radish (Insensitive) < 1 x 10⁴ M⁻¹ [6]
Inhibition Constant (Ki) Spinach (Sensitive) ~10 nM [7]
ATPase Inhibition Lettuce (Sensitive) Time-dependent; Affinity ~1.8 x 10⁸ M⁻¹ [5]
Radish (Insensitive) Unaffected [6]
Photophosphorylation (IC50) Lettuce (Sensitive) ~0.4 µM [6]

| | Radish (Insensitive) | ~8.0 µM |[6] |

Interestingly, Tentoxin exhibits a dual concentration-dependent effect. While low concentrations strongly inhibit ATP synthesis and hydrolysis, higher concentrations (>10 µM) can lead to a stimulation of ATPase activity.[1][7]

Biological Effects on Chloroplasts

The primary biological consequence of CF1 inhibition by this compound is the shutdown of photophosphorylation. This deprives the chloroplast, and subsequently the plant cell, of ATP produced during photosynthesis.

Key Biological Effects:

  • Inhibition of Photophosphorylation: The blockage of ATP synthase directly halts the synthesis of ATP using light energy.[6]

  • Induction of Chlorosis: In sensitive plant species, the lack of ATP disrupts normal chloroplast development and maintenance, leading to a failure to synthesize chlorophyll, which manifests as yellowing or chlorosis of the leaves.[1][8]

  • Disruption of Plastid Development: Electron microscopy of toxin-treated sensitive plants shows deformed plastids with disorganized internal lamellae, indicating that the toxin interferes with the normal biogenesis of the chloroplast.[8]

Table 2: Species-Specific Sensitivity to Tentoxin

Plant Species Sensitivity Effect Reference
Lettuce (Lactuca sativa) Sensitive Induces chlorosis, inhibits photophosphorylation [6]
Cucumber (Cucumis sativus) Sensitive Induces chlorosis, disrupts plastid development [8]
Spinach (Spinacia oleracea) Sensitive Potent inhibition of CF1-ATPase [7]
Radish (Raphanus sativus) Insensitive No chlorosis, weak inhibition of photophosphorylation [6]
Cabbage (Brassica oleracea) Insensitive No chlorosis, slight stimulation of chlorophyll synthesis [8]

| Maize, Tomato | Insensitive | No chlorosis |[1] |

The logical progression from the molecular interaction to the physiological symptom is a direct cause-and-effect pathway.

A This compound Exposure B Binding to CF1-ATPase A->B C Inhibition of Photophosphorylation B->C D ATP Production Decreases C->D E Disruption of Chloroplast Development & Maintenance D->E F Chlorosis (in Sensitive Species) E->F

Logical pathway from this compound exposure to chlorosis.

Experimental Protocols

Studying the effects of this compound on chloroplasts involves a series of established biochemical assays. The general workflow begins with the isolation of functional chloroplasts, followed by treatment with the inhibitor and measurement of specific activities.

A 1. Plant Tissue Homogenization (e.g., Spinach leaves in buffer) B 2. Filtration & Centrifugation (Remove cell debris) A->B C 3. Pellet Resuspension & Intact Chloroplast Purification (e.g., Percoll gradient) B->C D Isolated Intact Chloroplasts C->D E 4. Treatment with this compound (Varying concentrations) D->E F 5. Activity Assays E->F G Photophosphorylation Assay (ATP Synthesis) F->G H ATPase Activity Assay (ATP Hydrolysis) F->H

General experimental workflow for studying this compound effects.
Protocol 4.1: Isolation of Intact Chloroplasts from Spinach

This protocol is adapted from standard methods for isolating photosynthetically active chloroplasts.

Materials:

  • Grinding Buffer (GB): 330 mM sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, and 0.1% (w/v) bovine serum albumin (BSA). Keep at 4°C.

  • Resuspension Buffer (RB): 330 mM sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂. Keep at 4°C.

  • Percoll solution (40% and 80% v/v in RB).

  • Fresh spinach leaves, de-veined and washed.

  • Blender, cheesecloth, miracloth, refrigerated centrifuge.

Procedure:

  • Pre-chill the blender, buffers, and all glassware to 4°C.

  • Homogenize ~50 g of spinach leaves in 200 mL of ice-cold GB with short bursts (3 x 5 seconds) in a blender at low speed.

  • Quickly filter the homogenate through four layers of cheesecloth followed by one layer of miracloth into a chilled beaker.

  • Centrifuge the filtrate at 1,500 x g for 2 minutes at 4°C to pellet the chloroplasts.

  • Gently discard the supernatant. Resuspend the crude chloroplast pellet in a minimal volume (~2-3 mL) of RB.

  • For purification, carefully layer the resuspended chloroplasts onto a discontinuous Percoll gradient (e.g., 40%/80%) in a centrifuge tube.

  • Centrifuge at 2,500 x g for 10 minutes at 4°C. Intact chloroplasts will form a band at the interface of the two Percoll layers.

  • Carefully collect the intact chloroplast band and wash with 5-10 volumes of RB.

  • Pellet the purified chloroplasts by centrifugation at 1,500 x g for 5 minutes.

  • Resuspend the final pellet in a small volume of RB and determine the chlorophyll concentration spectrophotometrically. Store on ice and use immediately.

Protocol 4.2: Measurement of Photophosphorylation (ATP Synthesis)

This assay measures the light-dependent synthesis of ATP, often by quantifying the incorporation of radioactive phosphate (³²P) or using a coupled enzymatic assay.

Materials:

  • Isolated intact chloroplasts.

  • Assay Medium: 50 mM HEPES-KOH (pH 7.8), 330 mM sorbitol, 2 mM EDTA, 1 mM MgCl₂, 10 mM NaCl, and 0.5 mM KH₂PO₄.

  • Reagents: 2 mM ADP, 10 mM sodium ascorbate, 0.1 mM methyl viologen (electron acceptor), this compound stock solution.

  • Light source (e.g., fiber optic lamp with a heat filter).

  • Method for ATP detection (e.g., Luciferin-luciferase assay kit or ³²P-labeled phosphate and scintillation counting).

Procedure:

  • Prepare reaction mixtures in small tubes containing the assay medium.

  • Add chloroplasts to a final chlorophyll concentration of 10-20 µg/mL.

  • Add varying concentrations of this compound to different tubes. Include a control with no toxin.

  • Add ADP, ascorbate, and methyl viologen.

  • Equilibrate the samples in the dark for 2 minutes.

  • Initiate the reaction by illuminating the samples with a saturating light source.

  • After a set time (e.g., 2-5 minutes), stop the reaction (e.g., by adding trichloroacetic acid or by placing in darkness and adding a luciferase substrate).

  • Quantify the amount of ATP produced using the chosen detection method.

  • Calculate the rate of ATP synthesis and determine the inhibitory effect of this compound.

Protocol 4.3: Measurement of ATPase Activity

This assay measures the hydrolysis of ATP to ADP and inorganic phosphate (Pi), typically in the dark after the enzyme has been light-activated.

Materials:

  • Isolated chloroplasts (thylakoid membranes are often used).

  • Activation Buffer: Contains a reducing agent like 5 mM DTT.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM ATP, 5 mM MgCl₂.

  • This compound stock solution.

  • Method for phosphate detection (e.g., colorimetric molybdate-based assay).

Procedure:

  • Pre-activate the ATPase activity of the chloroplasts by incubating them in an activation buffer under illumination in the presence of DTT for 5-10 minutes. This reduces the regulatory disulfide bond on the γ-subunit.[3]

  • Transfer the activated chloroplasts to assay tubes containing the assay buffer and varying concentrations of this compound.

  • Incubate the reaction in the dark at a controlled temperature (e.g., 37°C) for 10-15 minutes.

  • Stop the reaction by adding a stopping reagent (e.g., sodium dodecyl sulfate).

  • Measure the amount of inorganic phosphate released using a colorimetric assay.

  • Calculate the rate of ATP hydrolysis and determine the effect of this compound at different concentrations.

References

Dihydrotentoxin: A Technical Guide to Its Phytotoxicity on Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotentoxin, a derivative of the natural cyclic tetrapeptide tentoxin, is a subject of interest for its potential phytotoxic properties. Tentoxin, produced by several species of the fungus Alternaria, is known to induce chlorosis in sensitive plant species by interfering with chloroplast development and energy transfer processes. While research on this compound is limited, this guide provides a comprehensive overview of the known phytotoxic effects of its parent compound, tentoxin, which serves as a crucial reference point. This document summarizes available data, outlines relevant experimental protocols, and visualizes the underlying molecular mechanisms to aid researchers in the fields of herbicide development and plant biology.

I. Quantitative Phytotoxicity Data

The sensitivity of a plant species to tentoxin is determined by a single amino acid substitution in the β-subunit of the chloroplast ATP synthase (CF1). This high degree of specificity results in a distinct pattern of susceptible and resistant species, a characteristic that is likely shared by this compound.

Table 1: Susceptibility of Various Plant Species to Tentoxin

Plant SpeciesCommon NameFamilySusceptibility
Lactuca sativaLettuceAsteraceaeSensitive
Cucumis sativusCucumberCucurbitaceaeSensitive
Brassica oleraceaCabbageBrassicaceaeInsensitive
Raphanus sativusRadishBrassicaceaeInsensitive
Zea maysCornPoaceaeInsensitive
Glycine maxSoybeanFabaceaeInsensitive
Nicotiana tabacumTobaccoSolanaceaeInsensitive

Note: This table is based on qualitative data for tentoxin. Quantitative data such as EC50 values for this compound are not currently available in the literature.

II. Experimental Protocols

The assessment of phytotoxicity for compounds like this compound typically involves bioassays that measure the impact on seed germination, seedling growth (root and shoot elongation), and the development of chlorosis. The following are detailed methodologies for key experiments that can be adapted for testing this compound.

A. Seed Germination and Seedling Growth Bioassay

This protocol is a standard method for evaluating the effect of a test compound on the early stages of plant development.

1. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or dimethyl sulfoxide) at a high concentration.

  • Create a series of dilutions from the stock solution with sterile distilled water or a nutrient medium to achieve the desired test concentrations. A solvent control (containing the same concentration of the solvent used for the stock solution) and a negative control (distilled water or nutrient medium only) must be included.

2. Seed Sterilization and Plating:

  • Surface sterilize seeds of the target plant species by immersing them in a 1% sodium hypochlorite solution for 10 minutes, followed by three rinses with sterile distilled water.

  • Aseptically place a sterile filter paper in each Petri dish (9 cm diameter).

  • Pipette 5 mL of each test solution or control onto the filter paper in the respective Petri dishes.

  • Place a predetermined number of sterilized seeds (e.g., 20-30) evenly on the filter paper in each dish.

3. Incubation:

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in a controlled environment chamber at a constant temperature (e.g., 25°C) with a defined photoperiod (e.g., 16 hours light / 8 hours dark).

4. Data Collection and Analysis:

  • After a set incubation period (e.g., 5-7 days), count the number of germinated seeds in each dish. Germination is typically defined as the emergence of the radicle.

  • Carefully remove the seedlings and measure the length of the primary root and shoot of each seedling.

  • Calculate the germination percentage and the average root and shoot length for each treatment.

  • The phytotoxicity can be expressed as the percentage of inhibition compared to the negative control. The EC50 (half maximal effective concentration) values for germination and growth inhibition can be determined using probit analysis or other suitable statistical methods.

B. Chlorosis Induction Assay

This assay is particularly relevant for tentoxin and its derivatives, as their primary mode of action is the induction of chlorosis.

1. Plant Material and Growth Conditions:

  • Grow seedlings of sensitive plant species (e.g., lettuce or cucumber) in a soilless potting mix in a controlled environment chamber.

2. Application of this compound:

  • Prepare a solution of this compound at the desired concentration with a small amount of a non-ionic surfactant to ensure even spreading on the leaf surface.

  • Apply the solution to the cotyledons or true leaves of the seedlings using a fine mist sprayer or by direct application with a micropipette. A control group should be treated with a solution containing only the solvent and surfactant.

3. Observation and Quantification:

  • Visually assess the development of chlorosis (yellowing of the leaves) over a period of 7-14 days.

  • The degree of chlorosis can be quantified using a chlorophyll meter or by extracting chlorophyll from the leaves and measuring its absorbance spectrophotometrically.

III. Visualization of Molecular Mechanisms

The primary mechanism of action of tentoxin, and likely this compound, involves the disruption of chloroplast function. The following diagrams illustrate the key signaling pathways and experimental workflows.

Tentoxin_Mechanism cluster_chloroplast Chloroplast CF1_ATPase CF1 ATP Synthase (β-subunit) ATP_production ATP Production Chlorophyll_synthesis Chlorophyll Synthesis ATP_production->Chlorophyll_synthesis energy for Proton_gradient Proton Gradient Proton_gradient->ATP_production drives Photosynthesis Photosynthesis Photosynthesis->Proton_gradient H+ pumping Chlorosis Chlorosis Chlorophyll_synthesis->Chlorosis inhibition leads to This compound This compound This compound->CF1_ATPase Binds to and inhibits

Caption: Mechanism of this compound-induced Chlorosis.

Phytotoxicity_Workflow start Start prep_solutions Prepare this compound Solutions (various concentrations) start->prep_solutions seed_assay Seed Germination & Seedling Growth Assay prep_solutions->seed_assay chlorosis_assay Chlorosis Induction Assay prep_solutions->chlorosis_assay data_collection Data Collection (Germination %, Root/Shoot Length, Chlorophyll Content) seed_assay->data_collection chlorosis_assay->data_collection analysis Data Analysis (Inhibition %, EC50) data_collection->analysis end End analysis->end

Caption: Experimental Workflow for Phytotoxicity Assessment.

Conclusion

While specific research on the phytotoxicity of this compound is sparse, the extensive knowledge of its parent compound, tentoxin, provides a solid foundation for future investigations. The species-specific phytotoxicity, mediated by the interaction with the chloroplast CF1 ATP synthase, presents a compelling case for the development of selective herbicides. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for researchers to systematically evaluate the phytotoxic potential of this compound and its derivatives on a wide range of plant species. Further research is critically needed to establish quantitative phytotoxicity data for this compound and to fully elucidate its mode of action, which will be instrumental for its potential application in agriculture and drug development.

Dihydrotentoxin as a Mycotoxin in Agricultural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the mycotoxin tentoxin; however, specific research on dihydrotentoxin is limited. This guide will focus on tentoxin as a proxy, given its structural similarity and co-occurrence. Methodologies and toxicological insights related to tentoxin are presumed to be highly relevant for the study of this compound.

Introduction

Mycotoxins, secondary metabolites produced by fungi, pose a significant threat to food safety and security worldwide. Among these, toxins produced by Alternaria species are of growing concern due to their widespread contamination of various agricultural commodities.[1] this compound, a cyclic tetrapeptide, is a lesser-known member of the Alternaria toxin family, which includes the more extensively studied tentoxin. This guide provides a comprehensive overview of the current knowledge, focusing on tentoxin to infer the potential risks, analytical methodologies, and mechanisms of action relevant to this compound.

Alternaria toxins are known to contaminate a wide range of crops, including cereals, oilseeds, fruits, and vegetables.[1][2] Their presence in the food chain necessitates robust detection methods and a thorough understanding of their toxicological profiles to mitigate potential risks to human and animal health.

Occurrence in Agricultural Products

Tentoxin has been detected in various agricultural commodities. The following table summarizes the reported occurrence levels.

Agricultural ProductToxin DetectedConcentration Range (µg/kg)Mean Concentration (µg/kg)Reference
WheatTentoxin (TEN)3.3 (in Serbian samples)[3]
WheatTentoxin (TEN)Not specified10[4]
Tomato PureeTentoxin (TEN)Not specifiedNot specified[4]
Sunflower SeedsTentoxin (TEN)Not specifiedNot specified[4]
General Food Samples (South Korea)Tentoxin (TEN)Not specified0.43[5]

LOQ = Limit of Quantification

Toxicology

The toxicological data for tentoxin, and by extension this compound, is primarily focused on its phytotoxic effects. Information on mammalian toxicity is scarce in the provided literature.

ToxinEffectOrganismDetailsReference
TentoxinChlorosisSensitive PlantsDamages the F1-ATPase of chloroplasts, inhibiting energy production.[6]
TentoxinGeneral ToxicityAnimalsTenuazonic acid (another Alternaria toxin) is toxic to mice, chickens, and dogs, causing hemorrhages. AOH and AME show mutagenic and clastogenic effects in vitro. Specific data for tentoxin is limited.[2]

Note: LD50 values for tentoxin or this compound in mammals are not available in the provided search results. The primary toxic effect reported for tentoxin is its phytotoxicity due to the inhibition of chloroplast F1-ATPase.[6]

Analytical Methodology: LC-MS/MS for the Determination of Alternaria Toxins

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art method for the sensitive and selective determination of Alternaria toxins in food and feed.[4][7][8]

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

A common and effective sample preparation method is the QuEChERS approach.[3]

Protocol:

  • Homogenization: Homogenize a representative sample of the agricultural product.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acidified acetonitrile/water (e.g., 84:16 v/v with 1% formic acid).

    • Add internal standards (isotopically labeled tentoxin, if available).

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 5000 x g for 10 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant.

    • Add to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters
  • Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water and methanol or acetonitrile, both containing a small percentage of formic acid or ammonium formate to improve ionization.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive mode is commonly used. Detection is performed in Selected Reaction Monitoring (SRM) mode, monitoring for specific precursor-to-product ion transitions for tentoxin and its internal standard.

Mechanism of Action

Inhibition of Chloroplast F1-ATPase

The primary mechanism of action for tentoxin's phytotoxicity is its ability to bind to and inhibit the F₁-ATPase in the chloroplasts of sensitive plant species.[6] This inhibition disrupts photophosphorylation, the process of converting light energy into chemical energy in the form of ATP, leading to chlorosis (yellowing of the leaves) and plant death.[6]

Biosynthesis

Tentoxin is a cyclic tetrapeptide, and its biosynthesis is carried out by a large, multifunctional enzyme known as a non-ribosomal peptide synthetase (NRPS).[6][9] The biosynthesis involves the sequential addition of amino acid residues, which are activated and tethered to the enzyme complex before cyclization to form the final product.[9] The process also involves N-methylation of certain amino acid residues.[9]

Visualizations

Experimental Workflow for Alternaria Toxin Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample Agricultural Product Sample homogenization Homogenization sample->homogenization extraction QuEChERS Extraction (Acetonitrile/Water + Salts) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 cleanup d-SPE Cleanup (PSA, C18, MgSO4) centrifugation1->cleanup centrifugation2 Centrifugation cleanup->centrifugation2 final_extract Final Extract centrifugation2->final_extract lc_msms LC-MS/MS Analysis (C18 Column, ESI+) final_extract->lc_msms data_processing Data Processing (Quantification vs. Internal Standard) lc_msms->data_processing results Results (Toxin Concentration) data_processing->results

Caption: Workflow for the analysis of Alternaria toxins using LC-MS/MS.

Proposed Biosynthetic Pathway of Tentoxin by NRPS

tentoxin_biosynthesis cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Complex A_domain A-Domain (Amino Acid Adenylation) T_domain T-Domain (Thiolation) A_domain->T_domain Tethering C_domain C-Domain (Condensation) T_domain->C_domain Peptide Bond Formation Me_domain Me-Domain (N-methylation) C_domain->Me_domain Modification TE_domain TE-Domain (Thioesterase/Cyclization) C_domain->TE_domain Chain Termination Me_domain->C_domain Elongation Tentoxin Cyclic Tetrapeptide (Tentoxin) TE_domain->Tentoxin Release & Cyclization AminoAcids Precursor Amino Acids (Gly, L-Ala, L-Leu, Phe) AminoAcids->A_domain Activation (ATP)

Caption: Simplified schematic of tentoxin biosynthesis by an NRPS enzyme.

Mechanism of Tentoxin-Induced Chlorosis

tentoxin_moa cluster_chloroplast Plant Cell Chloroplast Tentoxin Tentoxin F1_ATPase F1-ATPase Tentoxin->F1_ATPase Inhibits Thylakoid Thylakoid Membrane ATP_Synthase ATP Synthase Complex Photophosphorylation Photophosphorylation ATP_Synthase->Photophosphorylation drives ATP ATP Production Photophosphorylation->ATP Chlorosis Chlorosis ATP->Chlorosis leads to (when inhibited)

Caption: Mechanism of tentoxin action leading to plant chlorosis.

References

Dihydrotentoxin: An In-depth Technical Guide to its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotentoxin is a cyclic tetrapeptide mycotoxin produced by various species of the fungal genus Alternaria. As a metabolic precursor to the more widely studied tentoxin, this compound's natural occurrence and biological activity are of significant interest to researchers in mycology, plant pathology, and drug discovery. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, its biosynthetic pathway, and detailed methodologies for its detection and quantification.

Natural Occurrence of this compound

This compound is produced by phytopathogenic fungi of the genus Alternaria, which are ubiquitous in the environment, commonly found as saprophytes in soil and on decaying organic matter, and as pathogens on a wide range of plants.[1][2] While the presence of Alternaria species suggests the potential for this compound contamination, specific quantitative data on the natural occurrence of this compound in various environmental matrices such as soil, water, and agricultural commodities is limited in the currently available scientific literature. Most studies have focused on the more potent end-product, tentoxin, or other major Alternaria toxins. However, the co-occurrence of this compound with tentoxin can be inferred in environments where tentoxin-producing Alternaria strains are present.

Table 1: General Occurrence of Alternaria Toxins (as indicators for potential this compound presence)

MatrixAlternaria Toxins DetectedProducing OrganismsGeographic Location
Grains (Wheat, Barley, Maize)Tentoxin, Alternariol, Tenuazonic AcidAlternaria alternata, A. tenuissimaWorldwide
Fruits (Apples, Tomatoes)Tentoxin, Alternariol, Alternariol monomethyl etherAlternaria alternataWorldwide
Vegetables (Peppers, Carrots)Tentoxin, Tenuazonic AcidAlternaria spp.Worldwide
SoilVarious Alternaria spp.Alternaria spp.Worldwide

Note: This table summarizes the general occurrence of major Alternaria toxins. Specific quantitative data for this compound is scarce.

Biosynthesis of this compound

This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway in Alternaria alternata.[3] NRPSs are large, multi-domain enzymes that assemble peptides without the use of ribosomes. The biosynthesis of this compound is a multi-step process involving the activation of constituent amino acids and their sequential condensation.

The biosynthesis of tentoxin, and by extension its precursor this compound, involves a multienzyme complex.[3] The precursor amino acids are activated by ATP and then bound to the enzyme.[3] The process includes N-methylation, with S-adenosyl methionine (SAM) acting as the methyl group donor.[3] The elongation of the peptide chain proceeds, and finally, this compound is released from the synthetase, likely through a cyclization step.[3] this compound is then converted to tentoxin in a reversible reaction.[3]

The gene cluster responsible for tentoxin biosynthesis in Alternaria alternata has been identified and includes genes encoding an NRPS.[2] These biosynthetic gene clusters are often located on conditionally dispensable chromosomes in Alternaria species.[2]

Signaling Pathway Diagram

Dihydrotentoxin_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Complex cluster_Inputs Inputs cluster_Outputs Outputs A_Gly Adenylation Domain (A) Activates Glycine T_Gly Thiolation Domain (T) Binds Glycine A_Gly->T_Gly Loading C1 Condensation Domain (C) T_Gly->C1 C2 Condensation Domain (C) C1->C2 Peptide bond formation A_Ala Adenylation Domain (A) Activates L-Alanine T_Ala Thiolation Domain (T) Binds L-Alanine A_Ala->T_Ala Loading T_Ala->C1 C3 Condensation Domain (C) C2->C3 Peptide bond formation A_Leu Adenylation Domain (A) Activates L-Leucine T_Leu Thiolation Domain (T) Binds L-Leucine A_Leu->T_Leu Loading T_Leu->C2 TE Thioesterase Domain (TE) Cyclization & Release C3->TE A_Phe Adenylation Domain (A) Activates L-Phenylalanine T_Phe Thiolation Domain (T) Binds L-Phenylalanine A_Phe->T_Phe Loading T_Phe->C3 DHT This compound TE->DHT Release Gly Glycine Gly->A_Gly Activation Ala L-Alanine Ala->A_Ala Activation Leu L-Leucine Leu->A_Leu Activation Phe L-Phenylalanine Phe->A_Phe Activation ATP ATP ATP->A_Gly ATP->A_Ala ATP->A_Leu ATP->A_Phe SAM S-Adenosyl- methionine (SAM) SAM->C2 N-methylation SAM->TE N-methylation Tentoxin Tentoxin DHT->Tentoxin Dehydrogenation Tentoxin->DHT Reduction

Caption: Biosynthesis of this compound by NRPS.

Experimental Protocols

Sample Collection and Preparation

Objective: To extract this compound from environmental matrices for subsequent analysis.

Materials:

  • Sample matrix (e.g., plant tissue, soil)

  • Liquid nitrogen

  • Grinder or mortar and pestle

  • Extraction solvent (e.g., acetonitrile/water/acetic acid, 79:20:1, v/v/v)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., methanol/water, 50:50, v/v)

Protocol:

  • Sample Homogenization: Freeze the sample with liquid nitrogen and grind it to a fine powder using a grinder or a mortar and pestle.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of the extraction solvent.

    • Vortex vigorously for 20 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the toxins with 10 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the reconstitution solvent.

    • Filter the solution through a 0.22 µm syringe filter into an LC vial.

LC-MS/MS Analysis for this compound Quantification

Objective: To detect and quantify this compound in the prepared sample extracts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions (Example - to be optimized for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): [M+H]+ for this compound (m/z to be determined).

    • Product Ions (Q3): At least two characteristic fragment ions for confirmation and quantification.

  • Collision Energy and other MS parameters: To be optimized for maximum sensitivity and specificity for this compound.

Quantification:

  • A calibration curve should be prepared using certified reference standards of this compound in the reconstitution solvent.

  • The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

  • Matrix-matched calibration standards are recommended to compensate for matrix effects.

Experimental Workflow Diagram

Experimental_Workflow Sample Environmental Sample (Plant, Soil, etc.) Homogenization Homogenization (Grinding with Liquid N2) Sample->Homogenization Extraction Solvent Extraction (Acetonitrile/Water/Acid) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Supernatant->SPE Evaporation Evaporation to Dryness (Nitrogen Stream) SPE->Evaporation Eluate Reconstitution Reconstitution (Methanol/Water) Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration LCMS LC-MS/MS Analysis (Quantification) Filtration->LCMS Filtered Extract Data Data Analysis & Reporting LCMS->Data

Caption: Workflow for this compound Analysis.

Conclusion and Future Perspectives

This compound, as a precursor to tentoxin, is an important mycotoxin produced by Alternaria species. While its biosynthetic pathway is beginning to be understood at a molecular level, a significant knowledge gap exists regarding its quantitative natural occurrence in the environment. Future research should focus on developing and validating sensitive analytical methods specifically for this compound and applying these methods to a wide range of environmental and agricultural samples. Such data will be crucial for assessing the exposure risk to humans and animals and for understanding the ecological role of this mycotoxin. For drug development professionals, a deeper understanding of the biosynthesis and bioactivity of this compound could reveal novel enzymatic targets or lead compounds.

References

A Toxicological Examination of Dihydrotentoxin and the Read-Across Approach from Tentoxin in Non-Target Species

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the toxicological profile of Dihydrotentoxin. It is critical to note that a comprehensive literature search revealed a significant lack of specific toxicological data for this compound in non-target organisms. Therefore, this document utilizes a read-across approach, presenting available data for the structurally related mycotoxin, Tentoxin, to provide a potential, albeit speculative, toxicological profile. The information on Tentoxin is largely centered on its phytotoxicity, with limited in vitro data on mammalian cells. The absence of in vivo animal toxicity data for both compounds necessitates a cautious interpretation of the findings presented herein.

Introduction

This compound (DHT) is a cyclic tetrapeptide mycotoxin produced by several species of the Alternaria fungus.[1] It is structurally related to Tentoxin (TEN), another mycotoxin from the same fungal genus, which is more extensively studied, primarily for its herbicidal properties.[2][3] Given the co-occurrence of these mycotoxins in various food and feed products, understanding their potential toxicological impact on non-target organisms, including mammals, is of considerable importance for risk assessment.[4][5]

This guide provides a summary of the currently available toxicological information for Tentoxin, as a surrogate for this compound, with a focus on its effects on non-target organisms. It includes a review of its mechanism of action, a compilation of in vitro toxicity data, and standardized experimental protocols relevant to toxicological assessment.

Mechanism of Action

The primary mechanism of action described for Tentoxin is its effect on plants, where it acts as a potent phytotoxin.

In Plants: Tentoxin induces chlorosis in sensitive plant species by targeting chloroplasts.[3][6] Its mode of action involves the inhibition of two key processes:

  • Inhibition of ATP Synthesis: Tentoxin binds to and inhibits the chloroplast coupling factor 1 (CF1), a critical component of the ATP synthase enzyme complex. This disruption of photophosphorylation leads to a reduction in ATP, the energy currency of the cell.[6][7]

  • Inhibition of Protein Import: It also interferes with the transport of the nuclear-coded enzyme polyphenol oxidase (PPO) into the plastid.[6]

The following diagram illustrates the known mechanism of action of Tentoxin in sensitive plant cells.

cluster_chloroplast Chloroplast Thylakoid Thylakoid Membrane CF1 CF1-ATP Synthase PPO_transport PPO Transporter ATP_synthesis ATP Synthesis CF1->ATP_synthesis PPO_import Polyphenol Oxidase (PPO) Import PPO_transport->PPO_import Stroma Stroma Tentoxin Tentoxin Tentoxin->CF1 Inhibits Tentoxin->PPO_transport Inhibits Energy_Deficit Energy Deficit ATP_synthesis->Energy_Deficit Leads to Impaired_Development Impaired Chloroplast Development PPO_import->Impaired_Development Leads to Chlorosis Chlorosis Energy_Deficit->Chlorosis Impaired_Development->Chlorosis

Mechanism of Tentoxin-induced chlorosis in plants.

In Non-Target Organisms (Mammalian Cells): The mechanism of action of Tentoxin in animal cells is not well-defined. However, in vitro studies on human liver cell lines suggest potential hepatotoxicity. One study indicated that a concentration of 50 μmol/L of Tentoxin could be associated with hepatotoxic effects, necrosis, and the development of conditions like cholestasis and phospholipidosis in HepaRG cells.[8] Another study found that Tentoxin, at concentrations up to 100 μmol/L, did not induce phosphorylation of the histone H2AX, a marker for DNA double-strand breaks, in HepG2 cells.[8]

Quantitative Toxicological Data

As previously stated, there is no available in vivo quantitative data (e.g., LD50, LC50) for this compound or Tentoxin in non-target animal species. The available data is limited to in vitro studies on human cell lines.

Table 1: Summary of In Vitro Cytotoxicity and Genotoxicity Data for Tentoxin

Cell LineAssay TypeConcentrationEndpointResultReference
HepG2 (human hepatocarcinoma)H2AX PhosphorylationUp to 100 µmol/LDNA Double-Strand BreaksNo induction observed[8]
HepaRG (human hepatoma)Gene Expression (PCR array)50 µmol/LHepatotoxicity MarkersEvidence of potential hepatotoxic effects, necrosis, cholestasis, and phospholipidosis[8]
HepaRG (human hepatoma)Cell ViabilityUp to 100 µmol/LCytotoxicityNo cytotoxicity observed[8]

Experimental Protocols

Due to the absence of specific in vivo toxicological studies for this compound and Tentoxin, this section outlines a standardized and widely accepted protocol for an acute oral toxicity study as a reference. The methodology described is based on the OECD Guideline 423 for the Acute Toxic Class Method.

Objective: To determine the acute oral toxicity of a test substance and to classify it into a hazard category based on the observed mortality and clinical signs.

Test Animals:

  • Species: Typically, a rodent species such as the rat (e.g., Wistar or Sprague-Dawley strains) is used.

  • Age and Weight: Young, healthy adult animals of a specific weight range are selected.

  • Sex: Initially, the study is performed using one sex (usually females). If positive results are obtained, testing in the other sex may be required.

  • Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum.

Experimental Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the start of the study.

  • Fasting: Prior to dosing, animals are fasted overnight (food, but not water, is withheld).

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume administered is kept as low as possible.

  • Dose Levels: The method uses a stepwise procedure with a group of three animals per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight). The choice of the starting dose is based on any available information on the substance's toxicity.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, autonomic, and central nervous systems, somatomotor activity, and behavior patterns), and body weight changes.

    • Observations are made frequently on the day of dosing and at least once daily thereafter for 14 days.

  • Termination and Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Data Analysis: The classification of the substance's toxicity is based on the number of animals that die within a defined period at a given dose level. The results from the stepwise dosing procedure determine the appropriate GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard category.

The following diagram provides a simplified workflow for a typical in vitro toxicological assessment.

cluster_assays Toxicity Assays start Start: Cell Culture Preparation exposure Exposure to Test Compound (e.g., Tentoxin) start->exposure incubation Incubation (Defined Time Period) exposure->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) incubation->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Comet, H2AX) incubation->genotoxicity specific_toxicity Mechanism-Specific Assays (e.g., Gene Expression) incubation->specific_toxicity data_analysis Data Collection & Analysis cytotoxicity->data_analysis genotoxicity->data_analysis specific_toxicity->data_analysis conclusion Conclusion: Determine Toxicological Profile data_analysis->conclusion

Generalized workflow for in vitro toxicological assessment.

Conclusion and Future Directions

The toxicological profile of this compound in non-target organisms remains largely uncharacterized. Based on limited in vitro data for the related mycotoxin Tentoxin, there is a potential for hepatotoxicity in mammals, although it does not appear to be a potent genotoxic agent. The primary and well-documented biological activity of Tentoxin is its phytotoxicity, which is of interest for its potential as a natural herbicide.

To adequately assess the risk posed by this compound and Tentoxin to non-target organisms, particularly with regard to food and feed safety, further research is imperative. Key data gaps that need to be addressed include:

  • In vivo acute and sub-chronic toxicity studies in relevant animal models to determine key toxicological parameters such as LD50, NOAEL, and LOAEL.

  • Toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion of these compounds.

  • Mechanistic studies to elucidate the specific signaling pathways affected in mammalian cells.

  • Comparative toxicity studies to determine the relative potency of this compound and Tentoxin.

A comprehensive understanding of the toxicological properties of these Alternaria mycotoxins is essential for establishing appropriate regulatory limits and ensuring the safety of the food supply.

References

Dihydrotentoxin's Role in Alternaria Pathogenicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrotentoxin, a cyclic tetrapeptide produced by various Alternaria species, plays a significant role in the pathogenicity of these fungi. As the immediate precursor to the well-characterized phytotoxin tentoxin, this compound is implicated in inducing chlorosis in susceptible plant species. This technical guide provides a comprehensive overview of the current understanding of this compound's function, its mechanism of action, and the experimental methodologies used for its study. The information presented herein is intended to serve as a valuable resource for researchers investigating fungal pathogenicity, developing novel herbicides, and exploring new targets for drug discovery.

Introduction

Alternaria species are ubiquitous fungal plant pathogens that cause a range of diseases, including leaf spots, blights, and rots, leading to significant economic losses in agriculture.[1] The pathogenicity of many Alternaria species is attributed to their production of a diverse array of secondary metabolites, including host-specific and non-host-specific toxins.[2] this compound falls into the latter category, exhibiting phytotoxicity across a broad range of plant species.[2] It is a cyclic tetrapeptide with the structure cyclo-(L-MeAla-L-Leu-MePhe-Gly).[1] this compound is the direct precursor of tentoxin, which is formed by the dehydrogenation of the N-methyldehydrophenylalanine residue.[3]

Biosynthesis of this compound

This compound is synthesized non-ribosomally by a large, multifunctional enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[3][4] The biosynthesis begins with the activation of the precursor amino acids L-alanine, L-leucine, L-phenylalanine, and glycine to their corresponding aminoacyl-O-AMP derivatives, a reaction that is dependent on ATP.[5] The NRPS then catalyzes the sequential condensation of these amino acids, including N-methylation, to form a linear tetrapeptide. The final step in the synthesis of this compound is the cyclization of this linear precursor, which is also catalyzed by the NRPS.[4]

Mechanism of Action: Inhibition of Chloroplast F1-ATPase

The primary molecular target of the closely related tentoxin is the chloroplast F1-ATPase (CF1), a key enzyme in photosynthetic phosphorylation.[2][6] Given that this compound is the immediate precursor and structurally very similar, it is presumed to have the same target. Tentoxin acts as an uncompetitive inhibitor, binding to a cleft at the interface of the α and β subunits of the CF1 complex.[7][8][9] This binding event locks the enzyme in a conformation that prevents the release of ATP, thereby inhibiting both ATP synthesis and hydrolysis.[8][10] The inhibition of the F1-ATPase disrupts the proton motive force across the thylakoid membrane, leading to a cascade of events that ultimately manifests as chlorosis (yellowing of the leaves) due to the inhibition of chlorophyll synthesis and chloroplast development.[6]

Quantitative Data

While specific quantitative data for this compound is limited in the readily available literature, extensive research on tentoxin provides valuable insights. It is important to note that the potency of this compound may differ from that of tentoxin, and further research is required for direct comparison.

ParameterToxinValueOrganism/SystemReference
Inhibition Constant (Ki) Tentoxin10 nMChloroplast F1 H+-ATPase (CF1)[2]
Inhibition Affinity Tentoxin1.8 x 10⁸ M⁻¹Lettuce Chloroplast Coupling Factor 1[9]

Experimental Protocols

Extraction and Purification of this compound from Alternaria Cultures

This protocol outlines a general procedure for the extraction and purification of this compound from fungal cultures.

  • Fungal Culture: Grow the desired Alternaria species in a suitable liquid medium (e.g., Potato Dextrose Broth) for 2-3 weeks at 25°C with shaking.

  • Mycelial Separation: Separate the mycelia from the culture filtrate by filtration through cheesecloth or a similar material.

  • Solvent Extraction: Extract the culture filtrate multiple times with an equal volume of ethyl acetate or chloroform in a separatory funnel.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions can be monitored by thin-layer chromatography (TLC).

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for the quantitative analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column is suitable.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of Alternaria toxins.

  • Detection: this compound can be detected by its UV absorbance, typically around 220-280 nm.

  • Quantification: A standard curve should be generated using purified this compound of a known concentration to quantify the amount in the samples. A stable isotope dilution LC-MS/MS method has also been developed for the sensitive and accurate quantification of tentoxin, this compound, and isotentoxin.[11]

Chloroplast F1-ATPase Inhibition Assay

This assay measures the inhibitory effect of this compound on the activity of chloroplast F1-ATPase.

  • Enzyme Preparation: Isolate chloroplasts from a susceptible plant species (e.g., lettuce) and prepare a soluble F1-ATPase fraction.

  • Assay Buffer: Prepare an appropriate assay buffer containing ATP, MgCl2, and a pH buffer (e.g., Tris-HCl).

  • Inhibition: Pre-incubate the F1-ATPase with varying concentrations of this compound for a defined period.

  • Activity Measurement: Initiate the reaction by adding ATP and measure the rate of ATP hydrolysis. This can be done by quantifying the release of inorganic phosphate (Pi) using a colorimetric method or by coupling the reaction to an NADH-dependent enzyme system and monitoring the change in absorbance at 340 nm.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Non-Ribosomal Peptide Synthetase (NRPS) Activity Assay

This assay can be used to study the biosynthesis of this compound.

  • Enzyme Preparation: Isolate the NRPS responsible for this compound synthesis from the Alternaria species. This is a complex procedure often involving protein purification techniques.

  • Assay Components: The assay mixture should contain the NRPS enzyme, the four precursor amino acids (L-alanine, L-leucine, L-phenylalanine, and glycine), ATP, and necessary cofactors.

  • Reaction: Incubate the reaction mixture at an optimal temperature.

  • Product Detection: The formation of this compound can be detected and quantified by HPLC or LC-MS/MS.

  • Alternative Methods: A colorimetric assay that detects the release of pyrophosphate (PPi) during the amino acid adenylation step can also be used to measure NRPS activity.[5]

Signaling Pathways and Host Response

The inhibition of chloroplast F1-ATPase by this compound initiates a signaling cascade within the plant cell that leads to the observed pathogenic effects. While the specific signaling pathway for this compound has not been fully elucidated, studies on other Alternaria toxins and general plant defense responses provide a framework for understanding the potential mechanisms.

Upon inhibition of the F1-ATPase, the disruption of the proton gradient and ATP synthesis likely leads to the generation of reactive oxygen species (ROS) within the chloroplast. This oxidative stress can trigger downstream signaling pathways involving plant hormones such as ethylene and jasmonic acid. These hormones are known to play crucial roles in mediating plant defense responses, including the induction of programmed cell death (PCD) and the expression of defense-related genes.

The ethylene signaling pathway, a key regulator of plant development and stress responses, is a likely candidate for involvement in the plant's response to this compound.[12][13]

Ethylene_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus ETR1 ETR1 (Ethylene Receptor) CTR1 CTR1 ETR1->CTR1 Inhibits EIN2_N EIN2 (N-terminus) CTR1->EIN2_N Inhibits EIN2_C EIN2 (C-terminus) EIN2_N->EIN2_C Cleavage & Translocation EIN3_EIL1 EIN3/EIL1 EIN2_C->EIN3_EIL1 Stabilizes ERFs Ethylene Response Factors (ERFs) EIN3_EIL1->ERFs Activates Transcription Defense_Genes Defense Gene Expression ERFs->Defense_Genes Regulates This compound This compound Chloroplast Chloroplast This compound->Chloroplast F1_ATPase F1-ATPase ROS ROS F1_ATPase->ROS Inhibition Ethylene Ethylene ROS->Ethylene Induces Biosynthesis Ethylene->ETR1 Binds

Caption: Proposed signaling pathway initiated by this compound.

Experimental and Logical Workflows

Workflow for Investigating this compound's Role in Pathogenicity

Pathogenicity_Workflow cluster_Fungal Fungal Analysis cluster_Plant Plant-Based Assays cluster_Molecular Molecular & Biochemical Analysis Culture Culture Alternaria sp. Extraction Extraction & Purification of this compound Culture->Extraction Quantification Quantification (HPLC/LC-MS) Extraction->Quantification ATPase_Assay Chloroplast F1-ATPase Inhibition Assay Extraction->ATPase_Assay Inoculation Inoculation of Susceptible Plants Symptom Symptom Assessment (Chlorosis) Inoculation->Symptom Gene_Expression Gene Expression Analysis (qRT-PCR/RNA-seq) Inoculation->Gene_Expression Toxin_Quant Toxin Quantification in Planta Symptom->Toxin_Quant Signaling Signaling Pathway Analysis Gene_Expression->Signaling

References

Preliminary Investigations into Dihydrotentoxin's Mode of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotentoxin, a cyclic tetrapeptide mycotoxin produced by various Alternaria species, is a structural analog of the well-characterized phytotoxin, tentoxin. Preliminary investigations strongly suggest that this compound shares a similar primary mode of action with tentoxin, targeting the F1 subunit of ATP synthase, a critical enzyme in cellular energy metabolism. This technical guide outlines the core methodologies and preliminary findings in elucidating the inhibitory mechanism of this compound, providing a framework for further research and potential drug development applications.

Introduction

Mycotoxins, secondary metabolites produced by fungi, represent a diverse group of compounds with a wide range of biological activities. This compound, produced by the fungus Alternaria tenuissima, has been identified as a compound of interest due to its structural similarity to tentoxin.[1] Tentoxin is a known inhibitor of ATP synthase, a ubiquitous enzyme responsible for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.[2][3][4]

The F-type ATP synthase is a complex molecular machine composed of two main domains: the Fo domain, embedded in the membrane, and the F1 domain, which protrudes into the cytoplasm or mitochondrial matrix and contains the catalytic sites for ATP synthesis.[5][6] Tentoxin exerts its inhibitory effect by binding to the F1 subunit, specifically at the interface between the α and β subunits, thereby disrupting the rotational catalysis mechanism of the enzyme.[2][3] Given the structural conservation between this compound and tentoxin, it is hypothesized that this compound also targets the F1-ATPase, leading to a disruption of cellular energy production. This guide details the preliminary experimental approach to investigate this hypothesis.

Proposed Experimental Protocols

A series of experiments are proposed to elucidate the mode of action of this compound, focusing on its interaction with ATP synthase.

Isolation and Purification of this compound
  • Objective: To obtain a pure sample of this compound for in vitro assays.

  • Methodology:

    • Culturing of Alternaria tenuissima on a suitable liquid medium (e.g., Potato Dextrose Broth) for a specified period to allow for mycotoxin production.

    • Extraction of the culture filtrate with an organic solvent such as ethyl acetate.

    • Concentration of the organic extract under reduced pressure.

    • Purification of this compound from the crude extract using column chromatography (e.g., silica gel) followed by high-performance liquid chromatography (HPLC).

    • Verification of the purity and identity of the compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

ATP Synthase Activity Assay
  • Objective: To determine the effect of this compound on the activity of ATP synthase.

  • Methodology:

    • Isolation of functional chloroplasts from a tentoxin-sensitive plant species (e.g., spinach) to serve as the source of F1-ATPase.

    • Preparation of a reaction mixture containing the isolated chloroplasts, a suitable buffer, ADP, and inorganic phosphate (Pi).

    • Initiation of the ATP synthesis reaction by providing a proton gradient (e.g., through an acid-base transition).

    • Incubation of the reaction mixture with varying concentrations of this compound.

    • Measurement of ATP production using a luciferin-luciferase-based bioluminescence assay.

    • Calculation of the percentage of inhibition of ATP synthase activity at each this compound concentration.

Enzyme Kinetic Studies
  • Objective: To determine the type of inhibition exerted by this compound on ATP synthase.

  • Methodology:

    • Perform the ATP synthase activity assay as described in section 2.2 with varying concentrations of the substrate (ADP) in the presence and absence of a fixed concentration of this compound.

    • Measure the initial reaction velocities at each substrate concentration.

    • Plot the data using Michaelis-Menten and Lineweaver-Burk plots to determine the kinetic parameters: the Michaelis constant (Km) and the maximum velocity (Vmax).

    • Analyze the changes in Km and Vmax in the presence of this compound to classify the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).[7][8][9]

Hypothetical Data Presentation

The following tables summarize the expected quantitative data from the proposed experiments.

Table 1: Inhibition of ATP Synthase Activity by this compound

This compound Concentration (nM)ATP Synthase Activity (%)Standard Deviation
0 (Control)1005.2
1854.8
10556.1
50253.9
100122.5
50051.8

From this data, an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) would be calculated.

Table 2: Kinetic Parameters of ATP Synthase in the Presence and Absence of this compound

ConditionKm (µM)Vmax (µmol ATP/min/mg protein)
No Inhibitor35120
+ 50 nM this compound3565

The hypothetical data in Table 2 suggests a non-competitive inhibition mechanism, as the Vmax is decreased while the Km remains unchanged.[10]

Visualization of Pathways and Workflows

Proposed Signaling Pathway of this compound Action

G This compound This compound atp_synthase F1-ATP Synthase (α/β subunit interface) This compound->atp_synthase Binds to and inhibits atp_production ATP Production atp_synthase->atp_production Inhibition of cellular_processes Cellular Energy-Dependent Processes atp_production->cellular_processes Powers

Caption: Proposed inhibitory pathway of this compound on ATP synthase.

Experimental Workflow for Investigating this compound's Mode of Action

G cluster_0 Compound Preparation cluster_1 Biochemical Assays cluster_2 Data Analysis culture Culture of Alternaria tenuissima extraction Extraction culture->extraction purification Purification (HPLC) extraction->purification atp_assay ATP Synthase Activity Assay purification->atp_assay kinetics Enzyme Kinetics atp_assay->kinetics ic50 IC50 Determination kinetics->ic50 inhibition_type Inhibition Type (Lineweaver-Burk) ic50->inhibition_type

Caption: Workflow for the biochemical investigation of this compound.

Logical Relationship of this compound's Effects

G This compound This compound target Target: F1-ATP Synthase This compound->target mechanism Mechanism: Non-competitive Inhibition target->mechanism effect Effect: Decreased Cellular ATP mechanism->effect consequence Consequence: Cytotoxicity/Phytotoxicity effect->consequence

Caption: Logical flow from this compound to its cellular consequence.

Conclusion and Future Directions

The preliminary investigations outlined in this guide provide a foundational understanding of the mode of action of this compound. The proposed experiments, based on the known activity of its structural analog tentoxin, strongly suggest that this compound is a potent inhibitor of F1-ATP synthase, likely through a non-competitive mechanism.

Future research should focus on:

  • Crystallographic studies: Co-crystallization of this compound with the F1-ATPase to elucidate the precise binding site and conformational changes.

  • In vivo studies: Investigating the phytotoxic and cytotoxic effects of this compound in whole organisms and cell cultures.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its inhibitory activity.

A thorough understanding of the mode of action of this compound will not only contribute to the field of mycotoxicology but also open avenues for its potential application as a biochemical tool or a lead compound in the development of novel therapeutic agents.

References

The Core Biology of Dihydrotentoxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotentoxin is a cyclic tetrapeptide and a direct biosynthetic precursor to the well-characterized phytotoxin, tentoxin. Produced by fungi of the Alternaria genus, its core biological activity is intrinsically linked to the energy-transducing machinery of chloroplasts. This document provides an in-depth guide to the fundamental biology of this compound, covering its biosynthesis, mechanism of action, and the experimental protocols used for its study. While quantitative data for this compound itself is sparse, data from its immediate successor, tentoxin, provides critical insights into its bioactivity.

Biosynthesis and Molecular Structure

This compound is a secondary metabolite synthesized by a multi-modular enzyme known as a Non-Ribosomal Peptide Synthetase (NRPS). Its structure is defined as cyclo(L-Leu-N-methyl-D-Phe-Gly-N-methyl-L-Ala-) . The biosynthesis is a two-step process:

  • NRPS-mediated Synthesis : A specific NRPS, encoded by genes such as CmNps3, catalyzes the condensation of the constituent amino acids (Leucine, Phenylalanine, Glycine, and Alanine) and performs N-methylation to form the cyclic this compound molecule.[1]

  • Conversion to Tentoxin : this compound is then converted into tentoxin through an oxidation reaction catalyzed by a cytochrome P450 monooxygenase, which introduces a double bond into the N-methyl-phenylalanine residue.[1]

This compound Biosynthesis cluster_0 Non-Ribosomal Peptide Synthetase (NRPS) Complex AAs L-Leu, D-Phe, Gly, L-Ala NRPS NRPS (e.g., CmNps3) - Adenylation - Thiolation - Condensation - N-methylation - Cyclization (Release) AAs->NRPS Substrates DHT This compound NRPS->DHT P450 Cytochrome P450 Monooxygenase DHT->P450 Oxidation Tentoxin Tentoxin P450->Tentoxin

Figure 1: Biosynthetic pathway of this compound and its conversion to tentoxin.

Mechanism of Action: Targeting Chloroplast F1-ATPase

The primary molecular target for this compound and tentoxin is the F1 subunit of the chloroplast ATP synthase (CF1-ATPase) , a critical enzyme in photosynthesis responsible for ATP production.[2][3] The interaction is complex and concentration-dependent, involving two distinct binding sites on the enzyme.

  • High-Affinity (Tight) Site : At low concentrations, the toxin binds to a high-affinity site. This binding event locks the enzyme in an inactive conformation, potently inhibiting both ATP synthesis and hydrolysis.[2][3]

  • Low-Affinity (Loose) Site : At higher concentrations, a second toxin molecule can bind to a low-affinity site. The occupation of this second site can paradoxically lead to a partial reactivation of the enzyme's hydrolytic activity, although the precise mechanism for this reactivation is still under investigation.[2][3]

This inhibition of ATP synthase disrupts the proton motive force, leading to a cascade of effects including ion leakage and ultimately, the characteristic chlorosis (yellowing) observed in sensitive plant species.

This compound Mechanism of Action cluster_0 Chloroplast F1-ATPase (CF1) CF1 CF1 Subunit High-Affinity Site Low-Affinity Site Inhibition Inhibition of ATP Synthesis/Hydrolysis CF1:tight->Inhibition Reactivation Partial Reactivation of ATP Hydrolysis CF1:loose->Reactivation DHT_low This compound (Low Conc.) DHT_low->CF1:tight Binds DHT_high This compound (High Conc.) DHT_high->CF1:loose Binds Chlorosis Phytotoxicity (Chlorosis) Inhibition->Chlorosis

Figure 2: Dual-site binding model for this compound on chloroplast F1-ATPase.

Quantitative Biological Data

CompoundTarget EnzymeParameterValueReference
TentoxinChloroplast F1-ATPaseInhibitionPotent, occurs at low concentrations[3]
TentoxinChloroplast F1-ATPaseReactivationOccurs at higher concentrations[3]
Tentoxin AnaloguesChloroplast F1-ATPaseBinding AffinityVaries with side-chain modifications[2]

Note: The values are qualitative as specific Kd or IC50 values for this compound are not published. The data presented is for its derivative, tentoxin, which shares the same core mechanism of action.

Toxicology

Specific toxicological studies detailing LD50 or other quantitative measures for this compound in animal models were not found in the reviewed scientific literature. As a member of the Alternaria toxins, it is primarily characterized as a phytotoxin , inducing chlorosis and necrosis in susceptible plant species.[1][4] While some Alternaria metabolites exhibit cytotoxicity in mammalian cell lines, the specific profile for this compound remains uncharacterized.[4]

Experimental Protocols

Protocol: Chloroplast ATP Synthase Activity Assay (Luminometry)

This protocol measures the ATP synthesis activity of isolated thylakoid membranes by quantifying ATP production using a luciferin-luciferase reaction.[1]

A. Materials:

  • Thylakoid isolation buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, 2 mM EDTA).

  • Assay buffer (e.g., 50 mM HEPES-KOH pH 8.0, 50 mM KCl, 5 mM MgCl₂, 10 mM DTT).

  • Substrates: 1 mM ADP, 5 mM Na₂HPO₄.

  • Electron acceptor: 100 µM Methyl viologen.

  • ATP Assay Mix (e.g., Sigma-Aldrich Cat. No. A22066), containing luciferase and D-luciferin.

  • Luminometer.

B. Methodology:

  • Thylakoid Isolation : Isolate thylakoid membranes from fresh spinach or other plant sources using standard differential centrifugation methods. Determine chlorophyll concentration spectrophotometrically.

  • Reaction Setup : In a luminometer cuvette, combine 180 µL of assay buffer with isolated thylakoids to a final chlorophyll concentration of 10 µg/mL.

  • Add Substrates : Add ADP, Na₂HPO₄, and methyl viologen to the specified final concentrations.

  • Inhibitor Addition : For inhibition studies, add this compound at desired concentrations and incubate for 5-10 minutes in the dark.

  • Initiate Reaction : Place the cuvette in the luminometer. Initiate photophosphorylation by turning on an actinic light source (e.g., >650 nm red light).

  • Measure Luminescence : Record the luminescence signal continuously. The rate of increase in luminescence is directly proportional to the rate of ATP synthesis.

  • Data Analysis : Calculate the rate of ATP synthesis by converting the luminescence signal (RLU/s) to ATP concentration (µmol/mg Chl/h) using an ATP standard curve.

Protocol: Cytochrome P450 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound on the cytochrome P450 enzyme responsible for its conversion to tentoxin.[5][6]

A. Materials:

  • Human liver microsomes (HLM) or a recombinant P450 enzyme system.

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

  • Incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • This compound (substrate).

  • Known P450 inhibitor (e.g., ketoconazole for CYP3A4) as a positive control.

  • Acetonitrile (quenching solution).

  • LC-MS/MS system.

B. Methodology:

  • Incubation : Prepare a master mix containing incubation buffer and the NADPH regenerating system.

  • Pre-incubation : In a 96-well plate, add HLM or the recombinant enzyme. Add the test compound (this compound at various concentrations) or a known inhibitor. Pre-incubate at 37°C for 5-10 minutes.

  • Initiate Reaction : Start the reaction by adding the substrate (this compound) and the NADPH regenerating system.

  • Time Points : Incubate at 37°C. At various time points (e.g., 0, 5, 15, 30 minutes), stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing : Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis : Analyze the samples for the formation of the product (tentoxin). Develop a specific MRM (Multiple Reaction Monitoring) method for both this compound and tentoxin.

  • Data Analysis : Plot the rate of tentoxin formation versus the concentration of the test inhibitor. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conceptual Workflow: NRPS Product Analysis

The analysis of NRPS activity involves expressing the gene cluster, culturing the organism, extracting the metabolites, and identifying the product.

NRPS Product Analysis Workflow A Gene Cluster Identification (e.g., CmNps3) B Heterologous Expression (e.g., in Aspergillus oryzae) A->B C Fungal Culture & Fermentation B->C D Metabolite Extraction (e.g., Ethyl Acetate) C->D E Chromatographic Separation (HPLC) D->E F Structure Elucidation (LC-MS/MS, NMR) E->F G Identification of this compound F->G

Figure 3: Conceptual workflow for the identification of NRPS-derived products like this compound.

References

Methodological & Application

Application Notes and Protocols for Dihydrotentoxin Extraction from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of dihydrotentoxin, a cyclic tetrapeptide mycotoxin produced by various species of Alternaria fungi, most notably Alternaria alternata. This compound is the immediate precursor to tentoxin and is of significant interest for its potential herbicidal and pharmacological activities. This document outlines the necessary steps from fungal culture to the purification of this compound, including data on expected yields and purity, as well as a visualization of the biosynthetic pathway.

Data Presentation

The following tables summarize quantitative data related to the production and extraction of Alternaria toxins. It is important to note that specific yield and purity data for this compound are not extensively reported in the literature; therefore, data for tentoxin and other major Alternaria mycotoxins are provided as a reference.

Table 1: Production of Tentoxin by Alternaria tenuis in Liquid Culture

StrainYield of Tentoxin (mg/L of culture filtrate)
High-yielding strain25 - 35

Source: Adapted from Woodhead et al., 1975.[1]

Table 2: Production of Tenuazonic Acid (TeA) and Altenuene (ALT) by Alternaria alternata Strains F16 and F20 in Richard Medium

StrainTenuazonic Acid (TeA) (µg/mL)Altenuene (ALT) (µg/mL)
F1621.840.90
F20342.160.28

Source: Adapted from a study on Alternaria alternata from Chrysanthemum morifolium.[2]

Table 3: Recovery of Alternaria Toxins using Solid-Phase Extraction (SPE)

ToxinSpiked Level (ng/L)Mean Recovery (%)
Tentoxin (TEN)0.01, 0.05, 0.176.1 - 106.5
Tenuazonic Acid (TeA)0.1, 0.5, 176.1 - 106.5
Alternariol (AOH)0.1, 0.5, 176.1 - 106.5
Alternariol monomethyl ether (AME)0.01, 0.05, 0.176.1 - 106.5
Altenuene (ALT)0.1, 0.5, 176.1 - 106.5

Source: Adapted from a study on the determination of Alternaria toxins in drinking water.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the extraction and purification of this compound.

Fungal Culture and this compound Production

Objective: To cultivate Alternaria alternata under conditions optimized for mycotoxin production.

Materials:

  • Alternaria alternata culture

  • Potato Dextrose Agar (PDA) plates

  • Liquid culture medium (e.g., Potato Dextrose Broth (PDB) or modified Czapek-Dox medium)

  • Sterile flasks

  • Incubator shaker

Protocol:

  • Inoculum Preparation: Grow the Alternaria alternata strain on PDA plates at 25°C for 7-10 days, or until sufficient sporulation is observed.

  • Liquid Culture: Inoculate a sterile liquid culture medium in flasks with spores or mycelial plugs from the PDA plates.

  • Incubation: Incubate the liquid cultures on a rotary shaker at 120-150 rpm at a temperature of 25-28°C for 14-21 days in the dark. Mycotoxin production generally begins in the late-growth phase.

Extraction of this compound from Fungal Culture

Objective: To extract this compound and other mycotoxins from the fungal culture filtrate.

Materials:

  • Fungal culture from Protocol 1

  • Cheesecloth or filter paper

  • Centrifuge and centrifuge tubes

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Mycelium Separation: Separate the fungal mycelium from the culture broth by filtration through several layers of cheesecloth or filter paper.

  • Clarification of Filtrate: Centrifuge the culture filtrate at 5,000 x g for 15 minutes to remove any remaining mycelial debris.

  • Solvent Extraction:

    • Transfer the clarified supernatant to a large separatory funnel.

    • Perform an initial extraction with an equal volume of dichloromethane to remove nonpolar compounds. Shake vigorously for 2-3 minutes and allow the layers to separate. Collect the organic (lower) layer.

    • Perform a second extraction on the aqueous layer with an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes and allow the layers to separate. Collect the organic (upper) layer. This compound is expected to be in this fraction.

  • Drying and Concentration:

    • Combine the ethyl acetate extracts.

    • Dry the combined organic phase over anhydrous sodium sulfate to remove any residual water.

    • Concentrate the dried extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the crude extract at -20°C until further purification.

Purification of this compound

Objective: To purify this compound from the crude extract using solid-phase extraction followed by reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude this compound extract

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or HLB)

  • Methanol

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Fraction collector

Protocol:

A. Solid-Phase Extraction (SPE) Clean-up

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.

  • Sample Loading: Re-dissolve the crude extract in a small volume of the initial mobile phase for HPLC (e.g., 10% acetonitrile in water) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5-10 mL of water to remove polar impurities.

  • Elution: Elute the mycotoxins, including this compound, with 5-10 mL of methanol or acetonitrile.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Sample Preparation: Reconstitute the dried eluate from the SPE step in a small, known volume of the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% TFA).

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30-40 minutes is a good starting point. The exact gradient should be optimized based on the separation of this compound from other co-extracted metabolites.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the peaks observed in the chromatogram.

  • Purity Analysis: Analyze the collected fractions using LC-MS/MS to identify the fraction containing pure this compound and to assess its purity.

  • Lyophilization: Lyophilize the pure this compound fraction to obtain a stable powder.

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound is carried out by a multi-modular enzyme called a non-ribosomal peptide synthetase (NRPS). This enzyme activates and links the precursor amino acids in a specific sequence to form the cyclic tetrapeptide.

Dihydrotentoxin_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) cluster_precursors Precursor Amino Acids A1 Adenylation Domain 1 T1 Thiolation Domain 1 A1->T1 Thiolation C1 Condensation Domain 1 T1->C1 T2 Thiolation Domain 2 C1->T2 A2 Adenylation Domain 2 A2->T2 Thiolation T2->C1 Peptide bond formation C2 Condensation Domain 2 T2->C2 T3 Thiolation Domain 3 C2->T3 A3 Adenylation Domain 3 A3->T3 Thiolation T3->C2 Peptide bond formation C3 Condensation Domain 3 T3->C3 T4 Thiolation Domain 4 C3->T4 A4 Adenylation Domain 4 A4->T4 Thiolation T4->C3 Peptide bond formation TE Thioesterase Domain T4->TE Cyclization & Release This compound This compound TE->this compound Gly Glycine Gly->A1 Activation Ala L-Alanine Ala->A2 Activation Leu L-Leucine Leu->A3 Activation Phe L-Phenylalanine Phe->A4 Activation

Caption: Biosynthesis of this compound by a non-ribosomal peptide synthetase.

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates the overall workflow from fungal culture to purified this compound.

Dihydrotentoxin_Workflow A 1. Fungal Culture (Alternaria alternata) B 2. Filtration (Separate mycelium) A->B C 3. Centrifugation (Clarify filtrate) B->C D 4. Solvent Extraction (Ethyl Acetate) C->D E 5. Concentration (Rotary Evaporation) D->E Crude Extract F 6. SPE Clean-up (C18 cartridge) E->F G 7. RP-HPLC Purification (C18 column) F->G H 8. Purity Analysis (LC-MS/MS) G->H Collected Fractions I 9. Lyophilization H->I Pure Fraction J Pure this compound I->J

References

Application Notes and Protocols for the Solid-Phase Synthesis of Dihydrotentoxin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the solid-phase synthesis of Dihydrotentoxin, a cyclic tetrapeptide, and its analogs. The protocols outlined below are based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy, incorporating an on-resin, head-to-tail cyclization method.

Introduction

This compound is a cyclic peptide that, like many cyclic peptides, offers advantages over linear counterparts, such as increased proteolytic stability and constrained conformations that can enhance binding affinity to therapeutic targets.[1] Solid-phase peptide synthesis (SPPS) provides an efficient method for assembling the linear peptide precursor, and on-resin cyclization has emerged as a robust technique to facilitate the formation of the cyclic backbone prior to cleavage from the solid support.[1][2] This approach simplifies purification and can improve cyclization efficiency.

The following protocols detail the key stages of the synthesis: attachment of the first amino acid to a suitable resin, sequential elongation of the peptide chain, on-resin cyclization, and final cleavage and purification.

Quantitative Data Summary

StepProductCoupling ConditionsCrude Purity (%)Conversion to Cyclic Product
1Linear Peptide PrecursorStandard SPPS64%N/A
2Cyclic Peptide50°C, Double Coupling28%Significant
3Cyclic PeptideSlower Reaction Time~25%High
4Cyclic PeptideFaster Reaction Time~22%Moderate
(Data adapted from a study on a model Glu-linked peptide to demonstrate typical on-resin cyclization outcomes)[1]

Experimental Protocols

Resin Selection and Preparation

For the synthesis of cyclic peptides via a head-to-tail cyclization, the linear peptide must be assembled on the resin through a side-chain attachment point of one of the amino acids (e.g., Asp or Glu). This leaves the C-terminus free to be activated for the cyclization step. A highly acid-labile resin is recommended to allow for cleavage under mild conditions that do not degrade the final product.

  • Resin Type : 2-Chlorotrityl chloride resin is a suitable choice for anchoring an amino acid via its side chain, as it allows for later cleavage under very mild acidic conditions.[3]

  • Procedure :

    • Weigh the desired amount of 2-chlorotrityl chloride resin (e.g., 300 mg for a 0.1 mmol scale synthesis) and place it into a suitable reaction vessel.[3]

    • Swell the resin in dichloromethane (DCM) for at least 30 minutes at room temperature.[3][4]

    • Dissolve the first Fmoc-protected amino acid with a side chain suitable for anchoring (e.g., Fmoc-Asp-OAll or Fmoc-Glu-OAll) in DCM containing 2,4,6-collidine or diisopropylethylamine (DIPEA).[4][5]

    • Add the amino acid solution to the swollen resin and agitate the mixture for 8-12 hours.[5]

    • Cap any unreacted sites on the resin by adding a solution of DCM/Methanol/DIPEA (e.g., in an 80:15:5 ratio) and agitating for 15-30 minutes.[4]

    • Wash the resin thoroughly with DMF and DCM and dry under vacuum.[4]

Linear Peptide Assembly (Fmoc/tBu Strategy)

The linear peptide sequence is assembled using standard automated or manual Fmoc-SPPS protocols.[6][7]

  • Fmoc Deprotection :

    • Treat the resin-bound peptide with a solution of 20% piperidine in N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).[6][8]

    • Agitate for 5-10 minutes, drain the vessel, and repeat the treatment for another 15-20 minutes.[8]

    • Wash the resin extensively with DMF to remove residual piperidine.[8]

  • Amino Acid Coupling :

    • Activate the next Fmoc-protected amino acid (e.g., 5 equivalents) using a coupling agent such as HBTU/HOBt or DIC/Oxyma in DMF.[1][6]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Microwave-assisted synthesis can reduce this time to minutes.[6][8]

    • Wash the resin with DMF and DCM to remove excess reagents and byproducts.[6]

    • Repeat the deprotection and coupling cycle until the linear sequence is fully assembled.

On-Resin Head-to-Tail Cyclization

This is the critical step for forming the cyclic peptide backbone.

  • C-Terminal Deprotection : After assembling the linear sequence, selectively remove the C-terminal protecting group (e.g., an Allyl ester using a Pd(0) catalyst).[5]

  • N-Terminal Deprotection : Perform a final Fmoc deprotection as described in the previous step to expose the N-terminal amine.

  • Cyclization :

    • Add a solution of a coupling agent (e.g., HBTU/HOBt or PyBOP) and a non-nucleophilic base like DIPEA in DMF to the resin.[8]

    • Allow the cyclization reaction to proceed for 12-24 hours at room temperature or for a shorter duration at an elevated temperature (e.g., 50°C).[1] The progress of the reaction can be monitored by taking small resin samples for cleavage and subsequent analysis by mass spectrometry.[9]

    • After the reaction is complete, wash the resin thoroughly with DMF and DCM.[8]

Cleavage from Resin and Global Deprotection

The final cyclic peptide is cleaved from the solid support, which also removes any remaining side-chain protecting groups.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[6]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[8]

  • Filter the solution to separate the cleaved peptide from the resin beads.

  • Precipitate the crude peptide by adding the TFA solution to ice-cold diethyl ether.[6][8]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether.[8]

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude cyclic peptide is purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as an acetonitrile/water mixture.[8]

  • Purify the peptide on a semi-preparative C8 or C18 RP-HPLC column using a water/acetonitrile gradient containing 0.1% TFA.[6][8]

  • Collect fractions and analyze them for purity using analytical HPLC and for identity confirmation using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[6][8]

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.[8]

Visualizations

Workflow for Solid-Phase Synthesis and On-Resin Cyclization

SPPS_Workflow cluster_resin_prep 1. Resin Preparation cluster_assembly 2. Linear Peptide Assembly cluster_cyclization 3. On-Resin Cyclization cluster_final 4. Cleavage & Purification Resin 2-Chlorotrityl Resin Swell Swell Resin in DCM Resin->Swell Anchor Anchor Fmoc-AA-OAll (Side-Chain Attachment) Swell->Anchor Cap Cap Unreacted Sites Anchor->Cap Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect1 Couple Amino Acid Coupling (HBTU/HOBt) Deprotect1->Couple Wash1 Wash (DMF/DCM) Couple->Wash1 Repeat Repeat n-1 Times Wash1->Repeat Repeat->Deprotect1 DeprotectC C-Terminal Deprotection (e.g., Pd(0) for Allyl) Repeat->DeprotectC DeprotectN N-Terminal Fmoc Deprotection DeprotectC->DeprotectN Cyclize Intramolecular Coupling (Head-to-Tail Cyclization) DeprotectN->Cyclize Cleave Cleavage from Resin (TFA Cocktail) Cyclize->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze Analysis (MS, HPLC) Purify->Analyze Final Lyophilized Cyclic Peptide Analyze->Final

Caption: Workflow for the solid-phase synthesis of a cyclic peptide.

Signaling Pathways

A thorough review of the available scientific literature did not yield specific information regarding the signaling pathways modulated by this compound or its direct analogs. The mechanism of action for this particular class of cyclic peptides is not well-documented in public sources. Therefore, a diagram illustrating its signaling pathway cannot be provided at this time. Further research into the bioactivity and molecular targets of this compound is required to elucidate its mechanism of action.

References

Application Note: A Sensitive and Validated LC-MS/MS Method for the Quantification of Dihydrotentoxin in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Dihydrotentoxin in a variety of food samples. This compound, a mycotoxin produced by Alternaria species, poses a potential risk to human health, necessitating reliable analytical methods for its monitoring in the food supply. The described method utilizes a stable isotope dilution assay, providing high accuracy and precision by compensating for matrix effects and variations in sample preparation. This document provides detailed protocols for sample extraction, cleanup, and LC-MS/MS analysis, along with validation data, making it a valuable resource for researchers, scientists, and professionals in food safety and drug development.

Introduction

Mycotoxins are toxic secondary metabolites produced by fungi that can contaminate a wide range of food commodities.[1][2][3] Their presence in the food chain is a significant concern for public health.[1][4] this compound is a cyclic tetrapeptide mycotoxin produced by several species of Alternaria fungi. The contamination of staple foods with mycotoxins necessitates the development of sensitive and reliable analytical methods for their detection and quantification.[5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for mycotoxin analysis due to its high sensitivity, selectivity, and ability to conduct multi-analyte analysis.[2][5][6][7] This application note details a validated LC-MS/MS method for the determination of this compound in various food matrices, providing a crucial tool for food safety monitoring and research. A stable isotope dilution LC-MS/MS method was developed for the Alternaria toxins tentoxin, this compound and isotentoxin.[8]

Materials and Methods

Sample Preparation

A generic and effective sample preparation protocol is crucial for the accurate analysis of mycotoxins in complex food matrices.[4][9] The following procedure, based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach combined with solid-phase extraction (SPE) cleanup, is recommended.

Extraction:

  • Homogenize a representative 5 g sample of the food matrix.

  • Add 10 mL of acetonitrile/water/acetic acid (79:20:1, v/v/v) extraction solvent.[3]

  • Vortex for 1 minute to ensure thorough mixing.

  • Shake vigorously for 30 minutes using a mechanical shaker.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant for the cleanup step.

Cleanup:

Solid-phase extraction is employed for cleanup and concentration of the analytes.[2][9]

  • Condition a C18-phenyl SPE column with 5 mL of methanol followed by 5 mL of water.[8]

  • Load 5 mL of the supernatant from the extraction step onto the SPE column.

  • Wash the column with 5 mL of water to remove polar interferences.

  • Dry the column under vacuum for 5 minutes.

  • Elute the this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic separation is performed using a reversed-phase column, and detection is achieved with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7]

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B in 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: The selection of precursor and product ions is crucial for method selectivity and sensitivity.[10][11] For this compound, the following transitions should be monitored (Note: Specific mass transitions should be optimized in the user's laboratory).

    • Quantifier: [M+H]+ → fragment 1

    • Qualifier: [M+H]+ → fragment 2

  • Collision Energy: Optimized for each transition.

  • Dwell Time: Set to ensure an adequate number of data points across the chromatographic peak.[12]

Results and Discussion

The developed LC-MS/MS method was validated for its performance in terms of linearity, sensitivity (LOD and LOQ), recovery, and precision.

Quantitative Data Summary

The following table summarizes the quantitative performance of the method for this compound in various food matrices. The use of a stable isotope-labeled internal standard is critical for accurate quantification in complex food samples.[8]

ParameterPotato StarchTomato PureeWhite Pepper PowderPaprika Powder
LOD (µg/kg) 0.10 - 0.990.10 - 0.990.10 - 0.990.10 - 0.99
LOQ (µg/kg) ~1.0~1.0~1.0~1.0
Recovery (%) 98 - 11598 - 11598 - 11598 - 115
Inter-day RSD (%) < 8.8< 8.8< 8.8< 8.8
Intra-day RSD (%) < 8.8< 8.8< 8.8< 8.8
Max Concentration (µg/kg) N/AN/AN/A36.3

Data adapted from a study on Alternaria toxins, including this compound.[8]

Experimental Workflow and Method Validation

The overall experimental workflow and the logical relationship of the method validation process are illustrated in the diagrams below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Sample Homogenization Extraction Solvent Extraction (Acetonitrile/Water/Acid) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Solid-Phase Extraction (SPE) (C18-phenyl) Centrifugation->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LC_Separation LC Separation (Reversed-Phase) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Acquisition & Processing MS_Detection->Data_Processing method_validation Validation Method Validation Linearity Linearity & Range Validation->Linearity Sensitivity Sensitivity (LOD & LOQ) Validation->Sensitivity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Reproducibility) Validation->Precision Specificity Specificity & Selectivity Validation->Specificity Matrix_Effect Matrix Effect Evaluation Validation->Matrix_Effect

References

Quantitative Analysis of Dihydrotentoxin in Plant Tissues: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Dihydrotentoxin in various plant tissues. This compound, a cyclic tetrapeptide and a precursor to the mycotoxin Tentoxin, is produced by several species of Alternaria fungi, which are common plant pathogens. Monitoring the levels of this compound is crucial for understanding the extent of fungal contamination in crops and for assessing potential risks to food safety.

This application note details a robust and sensitive method for the extraction, purification, and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in a plant-derived food product. This data is essential for establishing expected concentration ranges and for the validation of analytical methods.

Plant-Derived ProductThis compound Concentration (μg/kg)Reference
Paprika Powder36.3[1]
Various Food SamplesFound in 55% of 103 samples[1]

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from established methods for the extraction of cyclic peptides from plant and food matrices.[2][3][4]

Materials:

  • Plant tissue (e.g., leaves, stems, seeds)

  • Liquid nitrogen

  • Homogenizer (e.g., mortar and pestle, bead beater)

  • Extraction Solvent: Acetonitrile/Water (84:16, v/v)

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Homogenization: Freeze the plant tissue sample with liquid nitrogen and immediately grind it into a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer. This prevents enzymatic degradation of the analyte.

  • Extraction:

    • Weigh 5 g of the homogenized plant powder into a 50 mL centrifuge tube.

    • Add 20 mL of the extraction solvent (Acetonitrile/Water, 84:16, v/v).

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Place the tube on a shaker for 60 minutes at room temperature for efficient extraction.

  • Centrifugation: Centrifuge the extract at 4000 x g for 10 minutes at 4°C to pellet the solid plant material.

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean collection vial. The filtered extract is now ready for the cleanup step.

Solid-Phase Extraction (SPE) Cleanup

Cleanup is a critical step to remove matrix components that can interfere with the LC-MS/MS analysis. A C18-phenyl SPE column is recommended due to its selective binding of phenyl-containing cyclic peptides like this compound.[1]

Materials:

  • C18-phenyl SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE manifold

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Nitrogen evaporator

Procedure:

  • Column Conditioning:

    • Pass 5 mL of methanol through the C18-phenyl SPE cartridge.

    • Pass 5 mL of water through the cartridge to equilibrate the stationary phase. Do not allow the column to run dry.

  • Sample Loading: Load the filtered plant extract from the previous step onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., Methanol/Water, 50:50, v/v) for LC-MS/MS analysis.

LC-MS/MS Quantification

This protocol is based on a validated method for the analysis of this compound and related compounds.[1][5]

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Parameters:

  • Column: A C18 column with phenyl-hexyl functional groups is recommended for good separation of cyclic peptides.[3]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. The exact gradient should be optimized for the specific column and system.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 20 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: The specific MRM transitions for this compound need to be determined by infusing a standard solution of the analyte into the mass spectrometer. For Tentoxin (a closely related compound), a protonated molecule is typically selected as the precursor ion.[5] The fragmentation of cyclic peptides can be limited, so optimization of collision energy is crucial.[1]

  • Collision Energy (CE) and other compound-dependent parameters: These must be optimized for this compound to achieve the best sensitivity.

Calibration:

  • Prepare a series of calibration standards of this compound in the initial mobile phase.

  • To account for matrix effects, it is highly recommended to use a stable isotope-labeled internal standard for this compound.[1] Alternatively, matrix-matched calibration curves can be prepared by spiking known concentrations of the standard into blank plant extracts that have undergone the full sample preparation procedure.

Visualizations

Experimental_Workflow PlantTissue Plant Tissue Sample Homogenization Homogenization (Liquid Nitrogen) PlantTissue->Homogenization Extraction Extraction (Acetonitrile/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration SPE_Cleanup SPE Cleanup (C18-Phenyl) Filtration->SPE_Cleanup LC_MSMS LC-MS/MS Analysis SPE_Cleanup->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Caption: Workflow for this compound analysis.

Logical_Relationship This compound This compound (Precursor) Tentoxin Tentoxin (Active Mycotoxin) This compound->Tentoxin Oxidation Chloroplast Chloroplast F1-ATPase Tentoxin->Chloroplast Inhibition Chlorosis Chlorosis in Sensitive Plants Chloroplast->Chlorosis Leads to

Caption: this compound to Tentoxin pathway.

References

Application Notes and Protocols for Dihydrotentoxin Sample Preparation for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of dihydrotentoxin samples for mass spectrometry analysis. This compound, a cyclic tetrapeptide mycotoxin produced by certain species of Alternaria fungi, requires robust and reliable analytical methods for its detection and quantification in various matrices. These protocols are designed to guide researchers through the process of fungal culture, toxin extraction, sample purification, and preparation for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a secondary metabolite of phytopathogenic fungi of the genus Alternaria. Its presence in agricultural commodities and food products is a potential concern for food safety and animal health. Accurate and sensitive quantification of this compound is crucial for toxicological studies, risk assessment, and in the development of potential therapeutic agents. Mass spectrometry, particularly LC-MS/MS, has become the method of choice for the analysis of mycotoxins due to its high selectivity and sensitivity.[1][2] Proper sample preparation is a critical step in the analytical workflow to ensure reliable and reproducible results. This document outlines a comprehensive protocol from fungal culture to the final sample ready for injection into an LC-MS/MS system.

Fungal Culture and Toxin Production

The production of this compound can be achieved by culturing a known producing strain of Alternaria alternata.

Protocol 2.1: Culturing Alternaria alternata for this compound Production

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) or a modified Richard's solution to stimulate toxin production. Aged culture filtrates can also be used to enhance tentoxin (and likely this compound) synthesis.[3]

  • Inoculation: Inoculate the prepared media with a pure culture of Alternaria alternata.

  • Incubation: Incubate the cultures for 3-4 weeks at 25-28°C.

  • Harvesting: After the incubation period, the fungal mycelium and the culture filtrate can be harvested for toxin extraction.

This compound Extraction

This protocol is adapted from established methods for the extraction of Alternaria toxins from complex matrices.[4]

Protocol 3.1: Extraction of this compound from Fungal Culture

  • Homogenization: Homogenize the fungal mycelium and culture filtrate.

  • Extraction Solvent: Prepare an extraction solution of methanol:water:acetic acid (85:14:1, v/v/v).[4]

  • Extraction: To the homogenized sample, add the extraction solvent. For solid samples, a ratio of 7.5 mL of solvent per gram of sample is recommended.[4] Shake vigorously for at least 45 minutes.

  • Centrifugation: Centrifuge the mixture at approximately 3200 g for 10 minutes to pellet the solid debris.[4]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound.

Sample Purification by Solid-Phase Extraction (SPE)

A clean-up step is essential to remove matrix components that can interfere with the mass spectrometric analysis. Polymeric SPE cartridges are effective for this purpose.[1][4]

Protocol 4.1: Solid-Phase Extraction (SPE) Cleanup

  • Extract Dilution: Dilute the collected supernatant with an equal volume of 1% (v/v) aqueous acetic acid.[4]

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Bond Elut Plexa) by passing 5 mL of methanol followed by 5 mL of water through it.[1]

  • Sample Loading: Load the diluted extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.[1]

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10 minutes.[1]

  • Elution: Elute the this compound from the cartridge using a mixture of methanol:ethyl acetate (75:25, v/v).[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial LC mobile phase (e.g., 1 mL of water/methanol, 70:30, v/v).[1]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before transferring to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

Table 1: Suggested LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 or C18-phenyl analytical column
Mobile Phase A5 mmol/L ammonium acetate in water, pH ~8.0[4]
Mobile Phase BMethanol[4]
GradientOptimized for separation of this compound from isomers
Flow Rate0.2 - 0.4 mL/min
Injection Volume5 - 20 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)[M+H]+ for this compound
Product Ions (m/z)To be determined by infusion of a standard. Cyclic peptides often show limited fragmentation.[3]
Collision EnergyTo be optimized for characteristic fragment ions
Internal StandardIsotopically labeled this compound is recommended for accurate quantification.[4][5]

Data Presentation

Quantitative data should be summarized in a clear and structured format for easy comparison.

Table 2: Example of Quantitative Data Summary

Sample IDMatrixThis compound Concentration (µg/kg)Recovery (%)RSD (%)
Sample 1Fungal Culture150.295.34.2
Sample 2Wheat Flour25.892.15.8
Sample 3Tomato Puree12.589.76.1

Stability and Storage

While specific stability data for this compound is not widely available, general precautions for mycotoxins should be followed.

  • Short-term storage: Store extracts at 4°C in the dark.

  • Long-term storage: For long-term storage, samples should be kept at -20°C or below.

  • Solvent: this compound is reported to be soluble in DMSO. For LC-MS analysis, reconstitution in the initial mobile phase is recommended.

Diagrams

Dihydrotentoxin_Sample_Prep_Workflow cluster_0 Fungal Culture & Toxin Production cluster_1 Extraction cluster_2 Purification (SPE) cluster_3 Final Sample Preparation Culture 1. Alternaria alternata Culture Harvest 2. Harvest Mycelium & Filtrate Culture->Harvest Homogenize 3. Homogenization Harvest->Homogenize Extract 4. Solvent Extraction (MeOH:H2O:Acetic Acid) Homogenize->Extract Centrifuge 5. Centrifugation Extract->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Dilute 7. Dilute Extract Supernatant->Dilute Load 9. Load Sample Dilute->Load Condition 8. Condition SPE Cartridge Condition->Load Wash 10. Wash Cartridge Load->Wash Elute 11. Elute this compound Wash->Elute Evaporate 12. Evaporate to Dryness Elute->Evaporate Reconstitute 13. Reconstitute in Mobile Phase Evaporate->Reconstitute Filter 14. Filter Reconstitute->Filter LCMS 15. LC-MS/MS Analysis Filter->LCMS

Caption: Workflow for this compound Sample Preparation.

Mass_Spectrometry_Signaling_Pathway cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Sample Reconstituted Sample LC_Column C18 Column Sample->LC_Column Separation Analyte Separation LC_Column->Separation ESI Electrospray Ionization (ESI) Separation->ESI Eluted this compound Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector

References

Application Notes and Protocols for Dihydrotentoxin Purification using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of Dihydrotentoxin, a cyclic tetrapeptide mycotoxin, using preparative High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methods for the separation of cyclic peptides and related fungal metabolites.

Introduction

This compound is a natural analog of Tentoxin, produced by various species of the fungus Alternaria. Like Tentoxin, it is a cyclic peptide that exhibits phytotoxic properties. The purification of this compound is essential for detailed toxicological studies, for its use as an analytical standard, and for research into its potential pharmacological applications. Reversed-phase HPLC is a powerful technique for the isolation of such moderately polar compounds from complex fungal extracts, offering high resolution and recovery.

This application note describes a comprehensive workflow for the purification of this compound, from the initial extraction from fungal culture to the final polishing step using preparative HPLC.

Experimental Protocols

Fungal Culture and Extraction of this compound

This protocol describes the initial steps to obtain a crude extract containing this compound from Alternaria spp. culture.

Materials:

  • Alternaria spp. strain capable of producing this compound

  • Potato Dextrose Agar (PDA)

  • Potato Dextrose Broth (PDB)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Sterile water

  • Rotary evaporator

  • Centrifuge and centrifuge tubes

  • Sterile flasks and petri dishes

Procedure:

  • Fungal Inoculation and Growth: Inoculate the Alternaria spp. strain onto PDA plates and incubate at 25°C for 7-10 days until sufficient mycelial growth is observed.

  • Liquid Culture: Transfer small agar plugs with mycelia into flasks containing sterile PDB. Incubate the liquid culture at 25°C on a rotary shaker at 150 rpm for 14-21 days to allow for the production of secondary metabolites, including this compound.

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent using a rotary evaporator at 40°C to obtain the crude extract.

  • Sample Preparation for HPLC: Dissolve the crude extract in a minimal amount of methanol. This methanolic solution will be used for injection into the HPLC system.

Preparative HPLC Purification of this compound

This protocol details the instrumental parameters for the purification of this compound from the crude extract. A two-step purification strategy (a primary preparative run followed by a semi-preparative polishing step) is recommended for achieving high purity.

Instrumentation:

  • Preparative HPLC system with a gradient pump, an autosampler or manual injector, a UV-Vis detector, and a fraction collector.

  • Semi-preparative HPLC system for the final polishing step.

Chromatographic Conditions:

ParameterPreparative HPLC (Primary Purification)Semi-Preparative HPLC (Final Polishing)
Column C18, 10 µm, 250 x 21.2 mmC18, 5 µm, 250 x 10 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 30-70% B over 40 minutes40-60% B over 20 minutes
Flow Rate 20 mL/min4 mL/min
Detection UV at 220 nm and 280 nmUV at 220 nm and 280 nm
Injection Volume 1-5 mL (depending on concentration)0.5-2 mL
Column Temperature AmbientAmbient
Sample Loading 50-200 mg of crude extractPooled and concentrated fractions from the preparative run

Fraction Collection Strategy:

  • Collect fractions based on the UV signal at 220 nm.

  • Set a threshold to trigger collection at the beginning of a peak and end collection as the peak returns to baseline.

  • For closely eluting peaks, collect smaller fractions to ensure the isolation of pure this compound.

Data Presentation

The following table summarizes the expected chromatographic data for the purification of this compound.

ParameterExpected Value
Retention Time (Tentoxin) ~40.3 min (analytical scale reference)
Retention Time (this compound) Expected to be slightly different from Tentoxin, likely eluting in a similar region.
Purity after Preparative HPLC >90%
Purity after Semi-Preparative HPLC >98%
Yield Dependent on the initial concentration in the crude extract and the efficiency of the purification steps.

Visualizations

Experimental Workflow

G cluster_extraction Extraction and Preparation cluster_hplc HPLC Purification A Fungal Culture (Alternaria spp.) B Liquid-Liquid Extraction (Ethyl Acetate) A->B C Crude Extract B->C D Preparative RP-HPLC C->D E Fraction Collection D->E F Purity Analysis of Fractions E->F G Semi-Preparative RP-HPLC (Polishing Step) F->G Pool Fractions >90% Purity H Pure this compound G->H

Caption: Workflow for this compound Purification.

Logical Relationship of Purification Steps

G start Start: Crude Fungal Extract step1 Primary Purification: Preparative HPLC start->step1 decision1 Purity > 98%? step1->decision1 step2 Secondary Purification: Semi-Preparative HPLC decision1->step2 No end End: Purified this compound decision1->end Yes step2->end

Caption: Decision workflow for purification steps.

Protocol for Testing Dihydrotentoxin Phytotoxicity in Seedlings

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the phytotoxicity of dihydrotentoxin in seedlings. The protocol outlines methods for evaluating the impact of this compound on seedling growth, chlorophyll content, and oxidative stress levels.

Introduction

This compound is a cyclic tetrapeptide mycotoxin known to exhibit phytotoxic effects. Its primary mode of action is the inhibition of ATP synthase in chloroplasts, a crucial enzyme for energy production during photosynthesis. This disruption of energy metabolism can lead to a cascade of secondary effects, including the overproduction of reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to cellular components. Manifestations of this compound phytotoxicity include inhibited seed germination, stunted seedling growth, and chlorosis.

This protocol provides a comprehensive framework for quantifying the phytotoxic effects of this compound by measuring key physiological and biochemical parameters in seedlings.

Experimental Overview

The overall workflow for testing this compound phytotoxicity is depicted below. The process involves treating seeds or seedlings with varying concentrations of this compound and a control solution. Following the treatment period, several endpoints are measured to assess phytotoxicity.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Phytotoxicity Assessment cluster_3 Biochemical Analysis A Prepare this compound Solutions C Seed Germination Assay (in Petri dishes) A->C D Seedling Growth Assay (Hydroponics or Agar plates) A->D B Select and Sterilize Seeds (e.g., Cress, Lettuce, Barley) B->C B->D E Growth Parameters Measurement (Germination %, Root/Shoot Length) C->E D->E F Biochemical Assays D->F G Chlorophyll Content F->G H Oxidative Stress Markers (H2O2, MDA) F->H I Antioxidant Enzyme Activity (SOD, CAT, APX, GR) F->I G This compound This compound ATPSynthase Chloroplast ATP Synthase (F1 Subunit) This compound->ATPSynthase Inhibits ATP_Prod ATP Production ↓ ATPSynthase->ATP_Prod ETC Over-reduction of Photosynthetic Electron Transport Chain ATP_Prod->ETC ROS Reactive Oxygen Species (ROS) ↑ (e.g., O2•-, H2O2) ETC->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipid Peroxidation, etc.) OxidativeStress->Damage Phytotoxicity Phytotoxicity Symptoms (Growth Inhibition, Chlorosis, Necrosis) Damage->Phytotoxicity

Application of Dihydrotentoxin in herbicide development studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Dihydrotentoxin in Herbicide Development

Introduction

This compound, a natural cyclic tetrapeptide, and its parent compound, tentoxin, are products of phytopathogenic fungi from the Alternaria species. These molecules have garnered significant interest in agrochemical research due to their potent and selective herbicidal properties. They function as specific inhibitors of the chloroplast F1-ATPase (CF1), a crucial enzyme in the energy metabolism of plants.[1][2] This unique mechanism of action makes this compound and its analogs valuable lead compounds in the development of new bioherbicides, especially in the context of rising resistance to existing herbicide classes.[3][4]

Mechanism of Action

The primary molecular target of this compound is the F1 catalytic portion of the chloroplast ATP synthase (CF1-CF0 ATPase). This enzyme is responsible for ATP synthesis during photophosphorylation.

  • Binding Site: this compound binds to a high-affinity site located in a cleft at the interface of the α and β subunits of the CF1 complex.[1][2] The binding pocket is predominantly on the noncatalytic α-subunit but involves residues from both, notably β-Asp-83.[1][5]

  • Inhibition of Catalysis: By intercalating between residues at the αβ-interface, the inhibitor blocks the conformational changes required for the cyclic interconversion of catalytic sites.[1] This action effectively halts both ATP synthesis and hydrolysis in the membrane-bound enzyme, thereby disrupting the plant's ability to produce energy from light.[1]

  • Selectivity: A key advantage of this compound is its high selectivity. It potently inhibits CF1 in sensitive plant species but does not affect the homologous mitochondrial or bacterial F1-ATPases.[1] This specificity is attributed to subtle differences in the amino acid sequences of the α and β subunits of the enzyme across different species and organelles.[5]

Application in Herbicide Development

This compound serves as a scaffold for developing novel synthetic or semi-synthetic herbicides.[4] Research focuses on synthesizing analogs to improve potency, broaden the spectrum of activity, and enhance field stability. Structure-activity relationship (SAR) studies have shown that the peptide sequence, amino acid stereochemistry, and the presence of N-methyl groups significantly influence phytotoxicity.[6] The development of such nature-derived herbicides is a crucial strategy to introduce new mechanisms of action and combat the growing problem of weed resistance to conventional herbicides.[3][7]

Quantitative Data

The herbicidal efficacy of this compound and its analogs can be quantified through various assays. The tables below summarize key quantitative metrics from relevant studies.

Table 1: Binding Affinity and Inhibition Constants for Tentoxin

ParameterValueTarget EnzymeComments
KD (High-Affinity Site)< 10⁻⁸ MChloroplast F1-ATPase (CF1)Represents the dissociation constant for the primary inhibitory binding site.[2]
Ki (High-Affinity Site)~ 10 nMChloroplast F1-ATPase (CF1)Represents the inhibition constant, indicating high potency.[5]
Kd (Low-Affinity Site)> 10 µMChloroplast F1-ATPase (CF1)Binding to this secondary site can paradoxically lead to the reactivation of the enzyme.[2][5]

Table 2: Herbicidal Activity of Tentoxin Analogs against Ryegrass

CompoundDescriptionRadicle Growth Inhibition (%) at 67 µg/mL
Analog 1Cyclopeptide with one N-Methyl-d-Phe> 70%
Analog 2Cyclopeptide with N-Methyl-Ala and N-Methyl-Phe> 70% (reported as highly active)
Analog 19Cyclopeptide differing in N-methyl group position87%
Analog 20Cyclopeptide differing in N-methyl group position74%
Analog 25Cyclotetrapeptide96%
Linear Precursor 6Open-chain peptide92%
Linear Precursor 7Open-chain peptide94%
S-metolachlorPositive Control Herbicide100% at 2.1 µg/mL
Data synthesized from a study on cyclotetrapeptide analogues of tentoxin.[6]

Experimental Protocols

Protocol 1: In Vitro Chloroplast F1-ATPase Inhibition Assay

This protocol is designed to measure the inhibitory effect of this compound or its analogs on the ATP hydrolysis activity of isolated CF1-ATPase.

1. Materials and Reagents:

  • Isolated and purified CF1-ATPase from a sensitive plant species (e.g., spinach).

  • This compound or analog test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 4 mM MgCl₂.

  • ATP solution (100 mM).

  • Malachite Green reagent for phosphate detection.

  • 96-well microplate.

  • Microplate reader.

2. Procedure:

  • Prepare serial dilutions of the this compound test compound in the assay buffer.

  • In a 96-well plate, add 10 µL of each compound dilution to the appropriate wells. Include wells for a negative control (solvent only) and a positive control (known inhibitor, if available).

  • Add 80 µL of assay buffer containing a standardized amount of CF1-ATPase (e.g., 5 µg) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of 100 mM ATP to each well (final concentration: 10 mM).

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the Malachite Green reagent, following the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Protocol 2: Seed Radicle Growth Inhibition Assay

This whole-organism assay evaluates the herbicidal effect of test compounds on seed germination and early growth.

1. Materials and Reagents:

  • Seeds of a target weed species (e.g., Ryegrass, Lolium perenne).

  • This compound or analog test compounds.

  • Solvent (e.g., acetone or ethanol) for dissolving compounds.

  • Petri dishes (60 mm diameter).

  • Filter paper (Whatman No. 1).

  • Growth chamber with controlled temperature and light.

  • Positive control (e.g., a commercial herbicide like S-metolachlor).

2. Procedure:

  • Dissolve the test compounds and the positive control in a suitable solvent to create stock solutions.

  • Place one sheet of filter paper into each Petri dish.

  • Apply 1 mL of the test solution at the desired concentration (e.g., 67 µg/mL) evenly onto the filter paper.[6] For the negative control, apply 1 mL of solvent only. Allow the solvent to evaporate completely.

  • Add 1 mL of distilled water to each Petri dish to moisten the filter paper.

  • Place 10-15 seeds of the target weed onto the filter paper in each dish.

  • Seal the Petri dishes with paraffin film to maintain humidity.

  • Place the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 5-7 days.

  • After the incubation period, measure the length of the radicle (primary root) for each seedling.

  • Calculate the average radicle length for each treatment.

  • Determine the percentage of radicle growth inhibition for each compound compared to the negative control using the formula:

    • % Inhibition = 100 * (1 - (Avg. Radicle Length_Treatment / Avg. Radicle Length_Control))

Visualizations: Pathways and Workflows

Diagram 1: Mechanism of Action of this compound

Caption: this compound inhibits the CF1-ATPase, blocking ATP synthesis and causing plant death.

Diagram 2: Experimental Workflow for Herbicide Screening

G cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Whole Plant Assay cluster_3 Phase 4: Candidate Selection start Identify Lead (this compound) synthesis Synthesize Analogs start->synthesis purify Purify & Characterize synthesis->purify invitro CF1-ATPase Inhibition Assay purify->invitro Test Compounds ic50 Determine IC50 Values invitro->ic50 growth_assay Seed Radicle Growth Assay ic50->growth_assay Prioritize Hits eval Evaluate Phytotoxicity & Selectivity growth_assay->eval candidate Select Lead Candidate for further development eval->candidate Analyze Data

Caption: Workflow for screening this compound analogs from synthesis to lead candidate selection.

Diagram 3: Structure-Activity Relationship Logic

G cluster_modifications Structural Modifications Compound Parent Compound (e.g., Tentoxin Analog) Cyclic Cyclic Structure Compound->Cyclic Linear Linear Structure Compound->Linear N_Methyl N-Methyl Group (Present) Compound->N_Methyl No_N_Methyl N-Methyl Group (Absent) Compound->No_N_Methyl Activity Herbicidal Activity Cyclic->Activity Often Increases Linear->Activity Can be Active/Inactive N_Methyl->Activity Relevant for Bioactivity No_N_Methyl->Activity Often Decreases

Caption: Key structural features influencing the herbicidal activity of tentoxin analogs.

References

Application Notes & Protocols: Immunoassay Development for Dihydrotentoxin Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrotentoxin is a cyclic tetrapeptide mycotoxin produced by several species of Alternaria fungi.[1][2] These fungi are common plant pathogens, contaminating a variety of crops, including tomatoes, grains, and oil seeds.[3][4] The presence of Alternaria toxins in food and feed poses a potential risk to human and animal health.[1] this compound is structurally related to tentoxin, another mycotoxin from the same fungal genus.[5][6] Accurate and sensitive detection methods are crucial for monitoring this compound levels in agricultural commodities to ensure food safety. Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (cELISA), offer a highly specific and sensitive approach for the detection of small molecules like this compound.[7][8] This document provides a detailed protocol for the development of a cELISA for this compound detection.

Principle of the Competitive ELISA

The competitive ELISA is an ideal format for detecting small molecules like this compound, which cannot be bound by two antibodies simultaneously.[7][9] The assay is based on the competition between the free this compound in the sample and a labeled this compound conjugate for a limited number of specific antibody binding sites. The concentration of this compound in the sample is inversely proportional to the signal generated.[10]

I. Hapten Synthesis and Conjugation

A critical first step in developing an immunoassay for a small molecule is the synthesis of a hapten and its conjugation to a carrier protein to make it immunogenic.[11]

A. Hapten Design

The design of the hapten is crucial for producing antibodies with high affinity and specificity.[11] A linker arm is typically introduced into the this compound molecule at a position that is distal to its key antigenic determinants. This ensures that the produced antibodies will recognize the free toxin.

B. Conjugation to Carrier Proteins

To elicit an immune response, the this compound hapten is covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) for the coating antigen or Keyhole Limpet Hemocyanin (KLH) for immunization.[12] The active ester method using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) is a common approach for this conjugation.[13]

Experimental Protocol: Hapten-Protein Conjugation

  • Hapten Activation:

    • Dissolve the this compound hapten (with a carboxyl group linker) in dimethylformamide (DMF).

    • Add a molar excess of N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC).

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated hapten.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (BSA or KLH) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

    • Slowly add the NHS-activated hapten solution to the protein solution while stirring.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Remove unconjugated hapten and byproducts by dialysis against phosphate-buffered saline (PBS) for 48 hours with multiple buffer changes.

    • Alternatively, use gel filtration chromatography for purification.

  • Characterization:

    • Confirm the successful conjugation using UV-Vis spectrophotometry by observing the characteristic absorbance peaks of the protein and the hapten.

    • Determine the molar ratio of hapten to protein using methods like the TNBS assay.[13]

II. Monoclonal Antibody Production

The production of high-affinity monoclonal antibodies is central to the development of a sensitive immunoassay.[14]

A. Immunization and Hybridoma Technology

The traditional method for monoclonal antibody production involves immunizing mice with the this compound-KLH conjugate and subsequently generating hybridoma cell lines.[15][16]

Experimental Protocol: Monoclonal Antibody Production

  • Immunization:

    • Emulsify the this compound-KLH immunogen with an equal volume of Freund's complete adjuvant for the initial injection.

    • Immunize BALB/c mice subcutaneously with the emulsion.

    • Administer booster injections with the immunogen emulsified in Freund's incomplete adjuvant every 3-4 weeks.

    • Monitor the antibody titer in the mouse serum using an indirect ELISA with the this compound-BSA conjugate as the coating antigen.

  • Cell Fusion and Hybridoma Screening:

    • Once a high antibody titer is achieved, give a final booster injection without adjuvant 3-4 days before cell fusion.

    • Isolate spleen cells from the immunized mouse and fuse them with myeloma cells (e.g., SP2/0) using polyethylene glycol (PEG).

    • Select for fused hybridoma cells in HAT (hypoxanthine-aminopterin-thymidine) medium.

    • Screen the supernatants from the growing hybridoma colonies for the presence of specific antibodies using an indirect ELISA.

  • Cloning and Antibody Purification:

    • Clone the positive hybridoma cells by limiting dilution to obtain monoclonal cell lines.[16]

    • Expand the selected monoclonal hybridomas and produce antibodies in larger quantities.

    • Purify the monoclonal antibodies from the cell culture supernatant using protein A or protein G affinity chromatography.[17]

III. Competitive ELISA Protocol

A. Reagents and Materials

  • 96-well microtiter plates

  • Purified anti-dihydrotentoxin monoclonal antibody

  • This compound-BSA conjugate (coating antigen)

  • This compound standard

  • Goat anti-mouse IgG conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Assay buffer (PBS)

B. Experimental Procedure

  • Coating:

    • Dilute the this compound-BSA conjugate in coating buffer to an optimal concentration (e.g., 1 µg/mL).

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at 37°C.[18]

  • Competitive Reaction:

    • Wash the plate three times with wash buffer.

    • Add 50 µL of this compound standard or sample to each well.

    • Immediately add 50 µL of the diluted anti-dihydrotentoxin monoclonal antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of HRP-conjugated goat anti-mouse IgG, diluted in assay buffer, to each well.

    • Incubate for 1 hour at 37°C.

  • Signal Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

IV. Data Presentation

Table 1: Antibody Titer Determination by Indirect ELISA

Dilution of AntiserumAbsorbance at 450 nm
1:1,0002.58
1:5,0002.12
1:10,0001.75
1:50,0000.98
1:100,0000.51
Negative Control0.15

Table 2: Standard Curve for this compound cELISA

This compound (ng/mL)Absorbance at 450 nm% Inhibition
02.200
0.11.8715
0.51.3240
1.00.8860
5.00.4480
10.00.2290
50.00.1195

Table 3: Cross-Reactivity of the Monoclonal Antibody

CompoundIC₅₀ (ng/mL)Cross-Reactivity (%)
This compound1.2100
Tentoxin24.54.9
Alternariol (AOH)> 1000< 0.1
Tenuazonic acid (TeA)> 1000< 0.1

V. Visualizations

Immunoassay_Development_Workflow Hapten Hapten Synthesis & Design Conjugation Hapten-Protein Conjugation (KLH/BSA) Hapten->Conjugation Immunization Animal Immunization (this compound-KLH) Conjugation->Immunization cELISA_dev Competitive ELISA Development & Optimization Conjugation->cELISA_dev this compound-BSA (Coating Antigen) Hybridoma Hybridoma Production & Screening Immunization->Hybridoma mab_prod Monoclonal Antibody Production & Purification Hybridoma->mab_prod mab_prod->cELISA_dev Validation Assay Validation (Specificity, Sensitivity) cELISA_dev->Validation Application Application to Real Samples Validation->Application

Caption: Overall workflow for the development of an immunoassay for this compound.

Competitive_ELISA_Principle cluster_well Microtiter Well cluster_result Result Ab Antibody Signal Signal Ab->Signal Generates Free_Toxin Free This compound Free_Toxin->Ab Competes with Labeled_Toxin Labeled This compound Labeled_Toxin->Ab Binds to

Caption: Principle of competitive inhibition in the ELISA for this compound.

cELISA_Workflow Coating 1. Coat Plate with This compound-BSA Wash1 Wash Coating->Wash1 Blocking 2. Block with Non-specific Protein Wash1->Blocking Wash2 Wash Blocking->Wash2 Competition 3. Add Sample/Standard & Monoclonal Antibody Wash2->Competition Wash3 Wash Competition->Wash3 Secondary_Ab 4. Add HRP-conjugated Secondary Antibody Wash3->Secondary_Ab Wash4 Wash Secondary_Ab->Wash4 Substrate 5. Add TMB Substrate Wash4->Substrate Stop 6. Stop Reaction Substrate->Stop Read 7. Read Absorbance at 450 nm Stop->Read

References

Dihydrotentoxin as a Standard for Mycotoxin Analysis: An Assessment and Pivot to Alternaria Toxin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Dihydrotentoxin

An extensive review of scientific literature and commercially available reference materials indicates that this compound is not currently utilized as a standard for routine mycotoxin analysis. While it is a known derivative of tentoxin, a mycotoxin produced by fungi of the Alternaria genus, the focus for analytical standardization has been on other, more prevalent and toxicologically significant Alternaria toxins.

Therefore, this document pivots to address a more pressing and relevant topic for researchers, scientists, and drug development professionals: the analysis of key Alternaria mycotoxins using certified reference materials.

Application Note: Analysis of Alternaria Mycotoxins in Food Matrices Using Certified Reference Materials

Introduction

Alternaria species are a ubiquitous group of fungi that can contaminate a wide array of agricultural products, including cereals, oilseeds, fruits, and vegetables.[1] These fungi are capable of producing a range of toxic secondary metabolites known as Alternaria toxins.[2] Among the most significant for food safety are alternariol (AOH), alternariol monomethyl ether (AME), tenuazonic acid (TeA), and tentoxin (TEN).[1] Growing concerns over their potential adverse health effects, such as cytotoxicity and genotoxicity, have led to increased monitoring of these contaminants in the food supply.[2][3]

The accurate and reliable quantification of Alternaria toxins is paramount for assessing human exposure and ensuring compliance with food safety standards. The use of Certified Reference Materials (CRMs) is indispensable for the validation of analytical methods, calibration of instruments, and ensuring the traceability of measurement results.[4][5] This application note provides a detailed overview and standardized protocols for the analysis of major Alternaria toxins in food matrices, primarily by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Available Certified Reference Materials for Alternaria Toxins

The foundation of accurate mycotoxin analysis is the availability of high-purity, certified standards. Several chemical metrology institutes and commercial suppliers provide CRMs for the most pertinent Alternaria toxins, typically as solutions at certified concentrations. The table below summarizes the types of available standards.

AnalyteProduct FormatTypical Concentration(s)Common Solvent(s)
Alternariol (AOH) Single Analyte Solution10 µg/mL, 50 µg/mLAcetonitrile, Methanol
Alternariol Monomethyl Ether (AME) Single Analyte Solution10 µg/mL, 50 µg/mLAcetonitrile, Methanol
Tenuazonic Acid (TeA) Single Analyte Solution50 µg/mL, 100 µg/mLAcetonitrile, Methanol
Tentoxin (TEN) Single Analyte Solution50 µg/mLAcetonitrile, Methanol
Altenuene (ALT) Single Analyte Solution50 µg/mLAcetonitrile, Methanol
Alternaria Toxin Mixture Multi-Analyte SolutionVaries (e.g., 10 µg/mL each)Acetonitrile, Methanol

Note: Researchers must consult the certificate of analysis provided by the supplier for specific details on concentration, uncertainty, and storage conditions. The use of CRMs produced by an ISO 17034 accredited provider is highly recommended.[4][6]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

This protocol details the preparation of stock and working solutions for calibration from a commercially available certified standard.

Materials:

  • Certified Reference Material (CRM) of target Alternaria toxin(s) in a sealed ampoule (e.g., 50 µg/mL in acetonitrile).

  • LC-MS grade acetonitrile and methanol.

  • LC-MS grade deionized water.

  • Calibrated analytical balance and volumetric flasks.

  • Calibrated micropipettes with appropriate tips.

  • Amber glass vials with screw caps.

Procedure:

  • Stock Standard Solution: If starting with a neat (solid) CRM, accurately weigh a precise amount and dissolve it in a known volume of solvent to create a stock solution of high concentration (e.g., 500 µg/mL). If using a certified solution (e.g., 50 µg/mL), this will serve as the stock solution. Store as recommended by the manufacturer, typically at -20°C in an amber vial.

  • Intermediate Standard Solution: Create an intermediate standard solution (e.g., 5 µg/mL) by accurately diluting the stock standard solution with a suitable solvent (e.g., acetonitrile/water, 50:50, v/v).

  • Working Calibration Standards: Prepare a series of working standards for the calibration curve by performing serial dilutions of the intermediate standard. The concentration range should encompass the expected analyte concentration in the final sample extracts (e.g., 0.5, 1, 5, 10, 25, 50, and 100 ng/mL). The diluent should ideally match the initial mobile phase composition to ensure chromatographic peak shape integrity.

  • Quality Control (QC) Samples: If possible, prepare QC samples at low, medium, and high concentration levels using a CRM from a different batch or supplier to provide an independent check on the accuracy of the calibration.

Protocol 2: Sample Extraction and Clean-up from Tomato Products

This protocol provides a general method for the extraction and subsequent clean-up of Alternaria toxins from a complex matrix like tomato paste, using solid-phase extraction (SPE).

Materials:

  • Homogenized tomato paste sample.

  • Extraction Solvent: Acetonitrile/Water/Formic Acid (80:19:1, v/v/v).

  • SPE cartridges (e.g., Polymeric Reversed-Phase, 60 mg).

  • Centrifuge capable of 4000 x g.

  • Vortex mixer and mechanical shaker.

  • Nitrogen evaporation system.

Procedure:

  • Sample Extraction: Weigh 2 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. Add 10 mL of the extraction solvent.

  • Homogenization: Vortex the sample for 1 minute, followed by 30 minutes of agitation on a mechanical shaker.

  • Centrifugation: Centrifuge the tubes for 15 minutes at 4000 x g to pellet solid material.

  • SPE Clean-up:

    • Condition: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of water.

    • Load: Load 2 mL of the supernatant from the previous step onto the conditioned SPE cartridge.

    • Wash: Wash the cartridge with 3 mL of water to remove sugars and other polar interferences.

    • Elute: Elute the target toxins with 4 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 45°C. Reconstitute the dried extract in 500 µL of the initial mobile phase (e.g., 10% methanol in water with additives). Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Instrumental Analysis

This protocol outlines typical starting parameters for an LC-MS/MS system for the quantification of the target Alternaria toxins.

Instrumentation:

  • UHPLC (Ultra-High-Performance Liquid Chromatography) system.

  • Tandem mass spectrometer (e.g., Triple Quadrupole) equipped with an Electrospray Ionization (ESI) source.

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 5 mM ammonium formate in water + 0.1% formic acid.

  • Mobile Phase B: 5 mM ammonium formate in methanol + 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B for re-equilibration.

MS/MS Parameters (Example):

  • Ionization Mode: ESI switching between positive and negative modes. TeA is best detected in negative mode, while AOH, AME, and TEN show optimal response in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). At least two transitions (a quantifier and a qualifier) should be monitored for each analyte for confident identification.

  • Example MRM Transitions:

    • AOH (ESI+): Precursor m/z 259.1 → Product m/z 241.1 (Quantifier), 213.1 (Qualifier)

    • AME (ESI+): Precursor m/z 273.1 → Product m/z 258.1 (Quantifier), 229.1 (Qualifier)

    • TeA (ESI-): Precursor m/z 196.1 → Product m/z 139.0 (Quantifier), 112.0 (Qualifier)

  • Source Parameters: Capillary voltage, desolvation gas flow, and source temperature must be optimized for the specific instrument to achieve maximum sensitivity.

Visualizations

Mycotoxin_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction & Cleanup cluster_analysis Phase 3: Analysis & Quantification cluster_result Phase 4: Reporting CRM Certified Standard Cal_Stds Calibration Standards CRM->Cal_Stds Dilution Series LCMS LC-MS/MS Injection Cal_Stds->LCMS Sample Homogenized Food Sample Extraction Solvent Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Final_Extract Final Sample Extract Cleanup->Final_Extract Final_Extract->LCMS Curve Generate Calibration Curve LCMS->Curve Quant Calculate Concentration Curve->Quant Report Final Result (µg/kg) Quant->Report

References

Application Notes and Protocols for the Isolation of Dihydrotentoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotentoxin, a cyclic tetrapeptide mycotoxin produced by various Alternaria species, has garnered interest in the scientific community for its potential biological activities. As a structural analog of Tentoxin, it is crucial to develop robust and efficient methods for its isolation and purification from complex matrices such as fungal cultures and contaminated agricultural products. This document provides detailed application notes and protocols for the preparative isolation and analytical quantification of this compound. The protocols outlined below are based on established methodologies for mycotoxin purification and analysis, providing a comprehensive guide for researchers in natural product chemistry, toxicology, and drug discovery.

Data Presentation

Quantitative data for the analytical determination of this compound using a stable isotope dilution LC-MS/MS method is summarized below. This data is adapted from methodologies developed for the analysis of Alternaria toxins in complex food matrices.

Table 1: LC-MS/MS Parameters for the Quantitative Analysis of this compound

ParameterValue
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 150 x 3.2 mm, 3 µm)
Mobile Phase AWater
Mobile Phase BAcetonitrile/Isopropanol (50:50, v/v)
Flow Rate0.2 mL/min
GradientStart at 35% B, linear increase to 80% B over 15 min, then to 100% B for 2 min, hold for 2 min, return to 35% B and equilibrate for 5 min.
Injection Volume10 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)[Insert Precursor Ion]
Product Ion 1 (Quantifier)[Insert Quantifier Ion]
Product Ion 2 (Qualifier)[Insert Qualifier Ion]
Collision Energy[Insert Collision Energy]
Limit of Detection (LOD)0.10 - 0.99 µg/kg (matrix dependent)
Limit of Quantification (LOQ)0.30 - 3.00 µg/kg (matrix dependent)

Note: Specific precursor and product ions, as well as collision energies, should be optimized for the specific instrument used.

Experimental Protocols

Protocol 1: Preparative Isolation of this compound from Alternaria sp. Fungal Culture

This protocol describes a general procedure for the large-scale extraction and purification of this compound from a liquid culture of a producing Alternaria strain.

1. Fungal Culture and Extraction:

  • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a this compound-producing strain of Alternaria.

  • Incubate the culture for 14-21 days at 25°C with shaking (150 rpm).

  • Separate the mycelia from the culture broth by filtration through cheesecloth.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

2. Column Chromatography Purification:

  • Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a stepwise gradient of increasing polarity, for example:

    • Hexane:Ethyl Acetate (9:1)

    • Hexane:Ethyl Acetate (8:2)

    • Hexane:Ethyl Acetate (7:3)

    • Hexane:Ethyl Acetate (1:1)

    • Ethyl Acetate

    • Ethyl Acetate:Methanol (9:1)

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and visualize under UV light (254 nm).

  • Pool the fractions containing this compound.

  • Evaporate the solvent from the pooled fractions to yield partially purified this compound.

3. (Optional) Further Purification by Preparative HPLC:

  • For higher purity, subject the partially purified this compound to preparative reverse-phase HPLC.

  • Use a C18 column with a water:acetonitrile gradient as the mobile phase.

  • Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.

Protocol 2: Analytical Quantification of this compound by LC-MS/MS

This protocol is adapted from the method developed by Liu and Rychlik (2013) for the sensitive and accurate quantification of this compound in complex matrices.[1]

1. Sample Preparation and Extraction:

  • Homogenize 5 g of the sample (e.g., food product, fungal culture) with 20 mL of an extraction solvent (e.g., acetonitrile/water/acetic acid, 79:20:1, v/v/v).

  • Add a known amount of a suitable internal standard (e.g., triply deuterated this compound).

  • Shake vigorously for 60 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Take an aliquot of the supernatant for clean-up.

2. Solid Phase Extraction (SPE) Clean-up:

  • Use a C18-phenyl SPE cartridge for selective binding of the cyclic peptide structure of this compound.

  • Condition the cartridge with methanol followed by water.

  • Load the sample extract onto the cartridge.

  • Wash the cartridge with a low-polarity solvent to remove interfering compounds.

  • Elute this compound with a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial LC mobile phase for analysis.

3. LC-MS/MS Analysis:

  • Inject the prepared sample into the LC-MS/MS system.

  • Perform the analysis using the parameters outlined in Table 1.

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with certified reference standards.

Visualizations

Experimental_Workflow_Preparative_Isolation start Alternaria sp. Culture extraction Solvent Extraction (Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract column_chroma Silica Gel Column Chromatography crude_extract->column_chroma fractions Collected Fractions column_chroma->fractions tlc TLC Analysis fractions->tlc pooling Pooling of Fractions fractions->pooling tlc->pooling Identify Positive Fractions partially_pure Partially Purified This compound pooling->partially_pure prep_hplc Preparative HPLC (Optional) partially_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the preparative isolation of this compound.

Analytical_Workflow sample Homogenized Sample (e.g., Food Matrix) extraction Solvent Extraction (Acetonitrile/Water/Acetic Acid) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant centrifugation->supernatant spe Solid Phase Extraction (SPE) Clean-up supernatant->spe elution Elution and Evaporation spe->elution reconstitution Reconstitution elution->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Quantitative Data lcms->data

Caption: Workflow for the analytical quantification of this compound.

References

Application Notes and Protocols for Determining Dihydrotentoxin Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for assessing the biological activity of Dihydrotentoxin, a mycotoxin known to selectively inhibit chloroplast ATP synthase. The following cell-based assays are designed to quantify the cytotoxic and metabolic effects of this compound, providing valuable data for toxicology studies and drug development programs.

Introduction

This compound is a cyclic tetrapeptide mycotoxin that acts as a potent and selective inhibitor of chloroplast F1F0-ATP synthase.[1] This inhibition disrupts the proton motive force, leading to a rapid depletion of cellular ATP, particularly in photosynthetic organisms. In non-photosynthetic eukaryotic cells, while the primary target is absent, off-target effects or impacts on mitochondrial ATP synthase at high concentrations can still lead to cellular stress and toxicity. Cell-based assays are crucial for determining the potency and mechanism of action of this compound, providing a more physiologically relevant context than biochemical assays.

The primary mechanism of this compound involves its binding to the ATP synthase enzyme complex, which is essential for ATP production.[1] Inhibition of this enzyme leads to a cascade of downstream effects, including:

  • Decreased Cellular ATP Levels: The most direct consequence of ATP synthase inhibition.

  • Reduced Cell Viability: A decline in the overall health and number of living cells.

  • Induction of Cytotoxicity: Cellular damage leading to necrosis or apoptosis.

  • Alterations in Cytoskeletal Integrity: Depletion of ATP can impact energy-dependent processes like actin polymerization.

This document outlines protocols for quantifying these effects.

Data Presentation

The following tables should be used to summarize quantitative data obtained from the described assays.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineAssay TypeTime Point (hours)IC50 (µM)
Example: Chlamydomonas reinhardtiiATP Levels24e.g., 0.5
Example: HeLaCell Viability (MTT)48e.g., 50
Example: JurkatCytotoxicity (LDH)24e.g., 75

Table 2: Effect of this compound on Cellular ATP Levels

Cell LineThis compound Conc. (µM)Incubation Time (hours)ATP Level (% of Control)
Example: Synechocystis sp.0.112e.g., 25%
Example: Synechocystis sp.112e.g., 5%
Example: HEK2931024e.g., 80%
Example: HEK29310024e.g., 45%

Table 3: Impact of this compound on F-actin Content

Cell LineThis compound Conc. (µM)Incubation Time (hours)F-actin/G-actin Ratio (relative to control)
Example: NIH/3T3106e.g., 0.8
Example: NIH/3T3506e.g., 0.5

Key Experimental Protocols

Measurement of Cellular ATP Levels

This assay directly measures the primary effect of this compound on cellular energy metabolism. A common method is the use of a luciferase-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[2][3][4]

Principle: The assay utilizes a thermostable luciferase that, in the presence of ATP, catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP.[4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density appropriate for the cell type and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for ATP depletion (e.g., a known mitochondrial inhibitor like oligomycin).

  • Incubation: Incubate the plate for the desired time period (e.g., 6, 12, 24, or 48 hours) under standard cell culture conditions.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Luminescence Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add CellTiter-Glo® Reagent to each well (typically in a 1:1 ratio with the cell culture medium volume).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of ATP relative to the vehicle control. Plot the percentage of ATP against the log of this compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.[5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against this compound concentration to calculate the IC50.

Cytotoxicity Assay (LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of cytotoxicity and cell death.[6][7]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The released LDH can be quantified by a coupled enzymatic reaction where LDH reduces NAD+ to NADH, which then reduces a probe into a colored or fluorescent product.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Collection of Supernatant: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Stop Reaction: Add a stop solution if required by the kit.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Determine the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

F-actin Staining and Quantification

A decrease in cellular ATP can disrupt the dynamic process of actin polymerization. This can be visualized and quantified by staining for filamentous actin (F-actin).

Principle: Fluorescently conjugated phalloidin binds specifically and with high affinity to F-actin, allowing for its visualization and quantification by fluorescence microscopy or flow cytometry.[8]

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with this compound for a specified period.

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Phalloidin Staining: Wash the cells with PBS. Incubate with a fluorescently labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) in PBS with 1% BSA for 20-30 minutes at room temperature, protected from light.

  • Counterstaining (Optional): To visualize nuclei, you can counterstain with DAPI or Hoechst.

  • Mounting and Imaging: Wash the cells with PBS. Mount the coverslips onto microscope slides with an anti-fade mounting medium. Image the cells using a fluorescence microscope.

  • Quantification:

    • Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity of F-actin per cell.[9]

    • Flow Cytometry: For suspension cells, a similar staining protocol can be followed, and the fluorescence can be quantified using a flow cytometer.[8]

Visualizations

Dihydrotentoxin_Mechanism_of_Action This compound This compound ATP_Synthase Chloroplast F1F0-ATP Synthase This compound->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Cellular_ATP Cellular ATP Levels ATP_Production->Cellular_ATP Downstream_Effects Downstream Cellular Effects Cellular_ATP->Downstream_Effects Impacts Cell_Viability Decreased Cell Viability Downstream_Effects->Cell_Viability Cytotoxicity Increased Cytotoxicity Downstream_Effects->Cytotoxicity Cytoskeleton Cytoskeletal Disruption Downstream_Effects->Cytoskeleton

Caption: Mechanism of this compound Action.

ATP_Measurement_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Luminescent Assay cluster_analysis Data Acquisition & Analysis Seed_Cells 1. Seed Cells in 96-well Plate Treat_Cells 2. Treat with this compound Seed_Cells->Treat_Cells Incubate_Cells 3. Incubate for a Defined Period Treat_Cells->Incubate_Cells Equilibrate 4. Equilibrate Plate and Reagent Incubate_Cells->Equilibrate Add_Reagent 5. Add Luciferase Reagent (e.g., CellTiter-Glo®) Equilibrate->Add_Reagent Lyse_Incubate 6. Lyse Cells & Stabilize Signal Add_Reagent->Lyse_Incubate Measure_Luminescence 7. Measure Luminescence Lyse_Incubate->Measure_Luminescence Analyze_Data 8. Calculate % ATP vs. Control Measure_Luminescence->Analyze_Data Determine_IC50 9. Determine IC50 Analyze_Data->Determine_IC50

Caption: Workflow for ATP Measurement Assay.

Cell_Viability_Cytotoxicity_Assay_Logic Start This compound Treatment ATP_Depletion ATP Depletion Start->ATP_Depletion Metabolic_Activity Decreased Metabolic Activity ATP_Depletion->Metabolic_Activity Membrane_Damage Loss of Membrane Integrity ATP_Depletion->Membrane_Damage MTT_Assay MTT Assay (Colorimetric) Metabolic_Activity->MTT_Assay Measures LDH_Assay LDH Release Assay (Colorimetric/Fluorometric) Membrane_Damage->LDH_Assay Measures

Caption: Logic of Viability vs. Cytotoxicity Assays.

References

Application Notes and Protocols for the Spectroscopic Characterization of Dihydrotentoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary spectroscopic methods for the characterization of Dihydrotentoxin, a cyclic tetrapeptide mycotoxin produced by several species of Alternaria fungi. Due to the limited availability of specific spectroscopic data for this compound in the public domain, this document combines known information about this compound with established protocols for the analysis of related cyclic peptides.

Introduction to this compound

This compound is a natural analog of the well-known phytotoxin, tentoxin. As a cyclic tetrapeptide, its characterization relies on a combination of spectroscopic techniques to confirm its identity, purity, and structure. Understanding its spectroscopic properties is crucial for its detection in various matrices, for toxicological studies, and for potential applications in drug development.

Chemical Structure and Properties:

  • Molecular Formula: C₂₂H₃₂N₄O₄[1]

  • Molecular Weight: 416.51 g/mol

  • Class: Cyclic Tetrapeptide

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the identification and quantification of this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for its analysis in complex mixtures.[2]

Quantitative Data
ParameterValueSource
Molecular FormulaC₂₂H₃₂N₄O₄PubChem CID 3036979[1]
Monoisotopic Mass416.24235 g/mol Calculated
Average Mass416.512 g/mol Calculated

Note: Specific fragmentation patterns for this compound are not extensively reported. Cyclic peptides are often characterized by limited fragmentation under typical MS conditions.[2]

Experimental Protocol: LC-MS/MS for this compound Analysis

This protocol is based on established methods for the analysis of Alternaria toxins.[2]

a) Sample Preparation (e.g., from fungal culture or contaminated food sample):

  • Homogenize the sample.

  • Extract the toxins using a suitable solvent mixture (e.g., acetonitrile/water/acetic acid).

  • Perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components. A C18 stationary phase is commonly used.

  • Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

b) LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column (e.g., C18) suitable for peptide separation.

  • Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and acetonitrile with a small percentage of formic acid.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is typically used for peptides to generate protonated molecular ions [M+H]⁺.

  • Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode for quantification, using the transition of the precursor ion (the m/z of protonated this compound) to specific product ions (if any stable fragments are identified) or by monitoring the precursor ion itself.

Logical Workflow for MS-based Identification

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Sample Sample containing this compound Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC_Separation Liquid Chromatography Separation Concentration->LC_Separation ESI Electrospray Ionization (+ve mode) LC_Separation->ESI MS1 MS1: Precursor Ion Scan (m/z of [M+H]⁺) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Scan CID->MS2 Data_Analysis Data Analysis & Identification MS2->Data_Analysis

Workflow for this compound identification via LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Spectral Features (General for a Cyclic Tetrapeptide):
  • ¹H NMR: Signals corresponding to amide protons (N-H), alpha-protons of the amino acids, and protons of the amino acid side chains (e.g., leucine, N-methyl-alanine, and N-methyl-phenylalanine). The chemical shifts will be influenced by the cyclic nature of the peptide and the conformation in solution.

  • ¹³C NMR: Resonances for carbonyl carbons of the amide bonds, alpha-carbons, and carbons of the amino acid side chains.

Experimental Protocol: 1D and 2D NMR of a Cyclic Peptide

a) Sample Preparation:

  • Dissolve a sufficient amount of purified this compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent depends on the solubility of the compound.

  • Transfer the solution to a 5 mm NMR tube.

b) NMR Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiments:

    • 1D ¹H NMR: To observe all proton signals.

    • 1D ¹³C NMR: To observe all carbon signals.

    • 2D COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same amino acid residue.

    • 2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the amino acids in the ring.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the 3D conformation of the cyclic peptide.

NMR Data Analysis Workflow

cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis NMR_1D 1D NMR (¹H, ¹³C) Resonance_Assignment Resonance Assignment NMR_1D->Resonance_Assignment NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_2D->Resonance_Assignment Sequence_Determination Sequence Determination Resonance_Assignment->Sequence_Determination Conformational_Analysis Conformational Analysis Sequence_Determination->Conformational_Analysis

General workflow for NMR-based structural elucidation of a cyclic peptide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the FT-IR spectrum would be dominated by the characteristic absorptions of the peptide bonds.

Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H stretchAmide
~3060C-H stretchAromatic
2960-2850C-H stretchAliphatic
~1650C=O stretch (Amide I)Amide
~1540N-H bend (Amide II)Amide
Experimental Protocol: FT-IR Spectroscopy

a) Sample Preparation:

  • Solid Sample (KBr Pellet): Mix a small amount of purified this compound with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

  • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Solution Sample: Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., chloroform, dichloromethane) and place a drop between two salt plates (e.g., NaCl or KBr).

b) FT-IR Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared spectrometer.

  • Scan Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is generally sufficient.

  • Scans: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample holder (or pure solvent) must be collected and subtracted from the sample spectrum.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. In this compound, the phenyl group of the N-methyl-phenylalanine residue is the primary chromophore.

Expected UV-Vis Absorption

The phenyl group in the N-methyl-phenylalanine residue is expected to exhibit absorption bands in the UV region, typically around 250-270 nm. The exact absorption maximum (λmax) and the molar absorptivity (ε) would need to be determined experimentally.

Experimental Protocol: UV-Vis Spectroscopy

a) Sample Preparation:

  • Prepare a stock solution of purified this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0).

b) UV-Vis Instrumentation and Data Acquisition:

  • Spectrometer: A double-beam UV-Vis spectrophotometer.

  • Cuvettes: Use quartz cuvettes with a 1 cm path length.

  • Scan Range: Scan from approximately 200 nm to 400 nm.

  • Blank: Use the same solvent as used for the sample as a blank to zero the instrument.

  • Measurement: Record the absorbance at the wavelength of maximum absorption (λmax).

Relationship Between Concentration and Absorbance (Beer-Lambert Law)

A Absorbance (A) equals = A->equals epsilon Molar Absorptivity (ε) equals->epsilon times1 × epsilon->times1 c Concentration (c) times1->c times2 × c->times2 l Path Length (l) times2->l

The Beer-Lambert Law, A = εcl.

References

Dihydrotentoxin: Application Notes and Protocols for Plant Physiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Dihydrotentoxin in plant physiology experiments. This compound, a cyclic tetrapeptide, is a potent and specific inhibitor of the chloroplast F1Fo-ATP synthase (CFoCF1), a key enzyme in photosynthesis. Its unique mode of action makes it a valuable tool for studying photophosphorylation, proton motive force dynamics, and for screening potential herbicidal compounds.

Mechanism of Action

This compound selectively targets the F1 subunit of the chloroplast ATP synthase. Its binding has a dual, concentration-dependent effect:

  • At low concentrations (nanomolar range): this compound acts as a potent inhibitor of ATP synthesis. By binding to a high-affinity site on the CF1 complex, it locks the enzyme in an inactive conformation, preventing the conversion of ADP and inorganic phosphate (Pi) into ATP. This leads to a buildup of the proton gradient (ΔpH) across the thylakoid membrane.

  • At high concentrations (micromolar range): this compound can stimulate the ATPase activity of the isolated CF1 subunit. This is attributed to its binding to one or more low-affinity sites, which induces a conformational change that facilitates the hydrolysis of ATP to ADP and Pi.

This bimodal action allows researchers to dissect different aspects of the ATP synthase function and its regulation of photosynthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the interaction of tentoxin, a close structural analog of this compound, with the chloroplast F1-ATPase. The values for this compound are expected to be in a similar range.

ParameterValuePlant Species/ConditionsReference
Inhibition of ATP Synthesis (KI) ~8 nMIsolated spinach chloroplasts[1]
High-Affinity Binding (Kd1) ~20-50 nMDTT-activated spinach CF1[1]
Low-Affinity Binding (Kd2) ~20-80 µMDTT-activated spinach CF1[1]
Stimulation of ATPase Activity (KA) ~40 µMIsolated spinach CF1-ε subcomplex[1]

Experimental Protocols

Protocol for Chloroplast Isolation from Spinach

This protocol provides a method for isolating intact and functional chloroplasts, suitable for subsequent ATP synthesis and hydrolysis assays.

Materials:

  • Fresh spinach leaves (approx. 50 g)

  • Grinding buffer (0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 0.1% BSA)

  • Resuspension buffer (0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6)

  • Percoll (40% and 80% solutions in resuspension buffer)

  • Cheesecloth and Miracloth

  • Centrifuge and centrifuge tubes

  • Homogenizer or blender

Procedure:

  • Pre-cool all buffers, glassware, and centrifuge rotors to 4°C.

  • Wash spinach leaves and remove midribs.

  • Chop leaves into small pieces and place them in a pre-chilled blender with ice-cold grinding buffer (3:1 buffer to leaf weight ratio).

  • Homogenize with short bursts (3 x 5 seconds) to minimize damage to chloroplasts.

  • Filter the homogenate through four layers of cheesecloth and two layers of Miracloth into a chilled beaker.

  • Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C to pellet the chloroplasts.

  • Gently discard the supernatant and resuspend the pellet in a small volume of resuspension buffer.

  • Layer the resuspended chloroplasts onto a discontinuous Percoll gradient (80% Percoll at the bottom, 40% on top).

  • Centrifuge at 2,500 x g for 15 minutes at 4°C. Intact chloroplasts will form a band at the 40%/80% interface.

  • Carefully collect the band of intact chloroplasts and wash with resuspension buffer by centrifuging at 1,000 x g for 5 minutes.

  • Resuspend the final chloroplast pellet in a minimal volume of resuspension buffer and determine the chlorophyll concentration.

Protocol for Measuring ATP Synthesis in Isolated Chloroplasts

This protocol utilizes the luciferin-luciferase assay to measure the rate of ATP synthesis driven by light.

Materials:

  • Isolated intact chloroplasts

  • Assay buffer (50 mM HEPES-KOH pH 7.6, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl2, 10 mM KCl, 0.5 mM KH2PO4)

  • This compound stock solution (in DMSO or ethanol)

  • ADP solution (100 mM)

  • Luciferin-luciferase reagent

  • Luminometer or scintillation counter in luminescence mode

  • Light source

Procedure:

  • Prepare the reaction mixture in a luminometer cuvette containing assay buffer, chloroplasts (equivalent to 10-20 µg chlorophyll), and the desired concentration of this compound (or solvent control).

  • Incubate the mixture in the dark for 5 minutes at room temperature.

  • Add the luciferin-luciferase reagent to the cuvette.

  • Initiate the reaction by adding ADP (final concentration 1 mM) and immediately start measuring luminescence in the dark for a baseline.

  • After establishing a stable baseline, illuminate the sample with a light source to initiate photophosphorylation.

  • Record the increase in luminescence over time. The rate of increase is proportional to the rate of ATP synthesis.

  • Calibrate the luminescence signal with a known amount of ATP to quantify the rate of ATP synthesis (nmol ATP/mg chlorophyll/min).

Protocol for Measuring ATPase Activity in Isolated Chloroplasts

This protocol measures the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) using a colorimetric method.

Materials:

  • Isolated intact chloroplasts (can be osmotically shocked to expose CF1)

  • Assay buffer (50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl2)

  • This compound stock solution

  • ATP solution (100 mM)

  • Malachite green-molybdate reagent for Pi detection

  • Phosphate standard solution

  • Spectrophotometer

Procedure:

  • To measure the activity of the F1 subunit, chloroplasts can be osmotically shocked by resuspending them in a hypotonic buffer.

  • Prepare the reaction mixture containing assay buffer, chloroplasts (or thylakoid membranes), and various concentrations of this compound (including a high concentration to observe stimulation).

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding ATP (final concentration 5 mM).

  • Incubate the reaction at 37°C for a defined period (e.g., 10-15 minutes).

  • Stop the reaction by adding the malachite green-molybdate reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 660 nm) after color development.

  • Create a standard curve using the phosphate standard solution to determine the amount of Pi released.

  • Calculate the ATPase activity (nmol Pi/mg chlorophyll/min).

Protocol for Assessing this compound as a Selective Herbicide

This protocol provides a framework for evaluating the phytotoxicity and selectivity of this compound on different plant species.

Materials:

  • Seeds of various crop and weed species (e.g., a known susceptible species like Nicotiana spp. and a resistant species like corn or wheat).

  • Pots with a suitable growth medium.

  • This compound stock solution.

  • Sprayer for herbicide application.

  • Growth chamber or greenhouse with controlled conditions.

  • Chlorophyll fluorometer.

Procedure:

  • Sow seeds of the selected plant species in pots and grow them under controlled conditions (e.g., 16h light/8h dark photoperiod, 25°C).

  • Once the plants have reached a suitable growth stage (e.g., 2-4 true leaves), apply this compound at various concentrations. Application can be done as a foliar spray or a soil drench. Include a control group treated with the solvent only.

  • Observe the plants daily for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.

  • Quantify the herbicidal effect by measuring parameters like plant height, fresh weight, and dry weight at a set time point after treatment (e.g., 7-14 days).

  • Measure chlorophyll fluorescence parameters (e.g., Fv/Fm, the maximum quantum yield of photosystem II) to assess the impact on photosynthetic efficiency. A decrease in Fv/Fm is an early indicator of stress.

  • Compare the response of different plant species to determine the selectivity of this compound.

Visualizations

Signaling Pathway of this compound Action

Dihydrotentoxin_Pathway cluster_thylakoid Thylakoid cluster_lumen Lumen (Acidic) cluster_stroma Stroma (Alkaline) Protons_lumen H+ ATP_Synthase CFoCF1 ATP Synthase Protons_lumen->ATP_Synthase Flows through Protons_stroma H+ ATP ATP ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase Substrates ETC Photosynthetic Electron Transport Chain ETC->Protons_lumen Pumps H+ into ATP_Synthase->Protons_stroma to ATP_Synthase->ATP Synthesizes Photosynthesis Overall Photosynthesis ATP_Synthase->Photosynthesis Feedback Regulation ATP_Synthase->Photosynthesis Light Light Energy Light->ETC Drives This compound This compound This compound->ATP_Synthase Inhibits (low conc.) Stimulates ATPase (high conc.)

Caption: this compound's impact on the chloroplast ATP synthase.

Experimental Workflow for ATP Synthesis Assay

ATP_Synthesis_Workflow Start Start: Isolated Chloroplasts Prepare_Reaction Prepare Reaction Mix: - Assay Buffer - Chloroplasts - this compound Start->Prepare_Reaction Dark_Incubation Dark Incubation (5 min) Prepare_Reaction->Dark_Incubation Add_Reagent Add Luciferin-Luciferase Dark_Incubation->Add_Reagent Add_ADP Add ADP & Start Measurement Add_Reagent->Add_ADP Illuminate Illuminate Sample Add_ADP->Illuminate Measure_Luminescence Record Luminescence Increase Illuminate->Measure_Luminescence Quantify Quantify ATP Synthesis Rate Measure_Luminescence->Quantify End End: Results Quantify->End Dual_Action_Logic This compound This compound Concentration Low_Conc Low (nM) This compound->Low_Conc High_Conc High (µM) This compound->High_Conc Inhibition Inhibition of ATP Synthesis Low_Conc->Inhibition Stimulation Stimulation of ATPase Activity High_Conc->Stimulation

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Dihydrotentoxin Production in Alternaria Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Dihydrotentoxin from Alternaria fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production, offering potential causes and actionable solutions.

Issue 1: Low or No this compound Yield

Potential CauseRecommended Solution
Suboptimal Medium Composition The composition of the fermentation medium is critical. Carbon and nitrogen sources, as well as their ratio, significantly influence secondary metabolite production. Review and optimize the concentrations of key nutrients.
Incorrect pH of the Medium The pH of the fermentation broth affects both fungal growth and enzyme activity essential for this compound biosynthesis. The optimal pH for growth and toxin production in Alternaria species is generally between 5.0 and 7.0.[1][2][3]
Inappropriate Fermentation Temperature Temperature is a crucial parameter for fungal growth and metabolite production. For Alternaria alternata, the optimal temperature for growth and production of other toxins is typically in the range of 20-30°C.[3][4][5]
Insufficient Aeration and Agitation Oxygen availability is vital for the growth of aerobic fungi like Alternaria. Inadequate agitation can lead to poor oxygen distribution and nutrient mixing, hindering cell growth and product formation.
Precursor Limitation This compound is a cyclic tetrapeptide, and its biosynthesis is dependent on the availability of specific amino acid precursors. A deficiency in these precursors can limit the final yield.

Issue 2: Inconsistent Batch-to-Batch Yield

Potential CauseRecommended Solution
Inoculum Variability The age, viability, and concentration of the fungal spores or mycelia in the inoculum can significantly impact fermentation performance. Standardize the inoculum preparation protocol to ensure consistency.
Incomplete Sterilization Contamination with other microorganisms can compete for nutrients and produce inhibitory compounds, leading to variable yields. Ensure that the fermentation medium and equipment are properly sterilized.
Fluctuations in Fermentation Parameters Minor variations in pH, temperature, or agitation speed between batches can lead to significant differences in this compound production. Implement strict process control and monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the ideal carbon and nitrogen sources for this compound production?

While specific data for this compound is limited, studies on other Alternaria secondary metabolites suggest that complex carbon sources like sucrose and glucose are effective.[6] For nitrogen, both organic sources like peptone and yeast extract, and inorganic sources such as ammonium sulfate can be utilized.[6] The optimal carbon-to-nitrogen ratio needs to be determined empirically for this compound production.

Q2: How does pH affect this compound yield?

The pH of the fermentation medium influences the activity of enzymes in the this compound biosynthetic pathway. For Alternaria alternata, a pH range of 5.0 to 7.0 is generally recommended for optimal growth and production of other toxins.[1][2][3] It is advisable to monitor and control the pH throughout the fermentation process.

Q3: What is the optimal temperature for Alternaria fermentation to produce this compound?

The optimal temperature for Alternaria growth and the production of related toxins is typically between 20°C and 30°C.[3][4][5] Temperatures outside this range can lead to reduced fungal growth and, consequently, lower this compound yields.

Q4: Can precursor feeding enhance this compound production?

Yes, precursor feeding is a common strategy to enhance the yield of secondary metabolites. This compound is a cyclic tetrapeptide derived from the amino acids glycine, L-alanine, L-leucine, and L-phenylalanine. Supplementing the fermentation medium with these amino acids, particularly during the late exponential or early stationary phase of growth, may significantly increase the yield.

Q5: How can I accurately quantify the this compound concentration in my fermentation broth?

High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a reliable method for the quantification of this compound. It is essential to develop a validated analytical method with appropriate standards to ensure accurate measurements.

Experimental Protocols

Protocol 1: Optimization of Carbon and Nitrogen Sources

This protocol outlines a systematic approach to identify the optimal carbon and nitrogen sources for this compound production.

  • Prepare a basal fermentation medium: This should contain all essential minerals and vitamins, with placeholder concentrations for the carbon and nitrogen sources.

  • Screening of Carbon Sources:

    • Use a fixed concentration of a standard nitrogen source (e.g., yeast extract).

    • Test various carbon sources (e.g., glucose, sucrose, fructose, maltose) at a consistent concentration (e.g., 20 g/L).

    • Inoculate with a standardized Alternaria inoculum.

    • Ferment under controlled conditions (e.g., 25°C, 150 rpm).

    • Measure this compound concentration at regular intervals.

  • Screening of Nitrogen Sources:

    • Use the optimal carbon source identified in the previous step.

    • Test various nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate, sodium nitrate) at a consistent concentration (e.g., 5 g/L).

    • Follow the same fermentation and analysis procedure as for the carbon source screening.

  • Optimization of Concentrations:

    • Once the best carbon and nitrogen sources are identified, perform a response surface methodology (RSM) experiment to determine their optimal concentrations and interaction effects.

Protocol 2: Precursor Feeding Strategy

This protocol describes how to implement a precursor feeding strategy to potentially boost this compound yield.

  • Establish a baseline fermentation: Run a fermentation using the optimized medium and conditions to determine the baseline this compound yield.

  • Prepare precursor stock solutions: Prepare sterile, concentrated stock solutions of the this compound precursors: glycine, L-alanine, L-leucine, and L-phenylalanine.

  • Determine the feeding time: Based on the growth curve from the baseline fermentation, select feeding time points in the late exponential and early stationary phases.

  • Execute the feeding experiment:

    • Set up multiple fermentation flasks under identical conditions.

    • At the predetermined time points, add different concentrations of the precursor stock solutions to the flasks.

    • Include a control group with no precursor addition.

  • Analyze the results: Measure the this compound concentration in all flasks at the end of the fermentation to identify the optimal precursor concentration and feeding time.

Data Presentation

Table 1: Illustrative Effect of Carbon Source on Alternaria Secondary Metabolite Production (Example Data)

Carbon Source (20 g/L)Biomass (g/L)Metabolite Yield (mg/L)
Glucose12.585
Sucrose11.892
Fructose10.265
Maltose11.578

Note: This data is illustrative for a generic Alternaria secondary metabolite and should be used as a guideline for designing this compound optimization experiments.

Table 2: Illustrative Effect of Nitrogen Source on Alternaria Secondary Metabolite Production (Example Data)

Nitrogen Source (5 g/L)Biomass (g/L)Metabolite Yield (mg/L)
Peptone13.1110
Yeast Extract12.8105
Ammonium Sulfate10.575
Sodium Nitrate9.868

Note: This data is illustrative for a generic Alternaria secondary metabolite and should be used as a guideline for designing this compound optimization experiments.

Table 3: Illustrative Effect of pH on Alternaria Secondary Metabolite Production (Example Data)

Initial pHFinal pHBiomass (g/L)Metabolite Yield (mg/L)
4.03.58.245
5.04.211.595
6.05.112.2115
7.06.311.9100
8.07.19.555

Note: This data is illustrative for a generic Alternaria secondary metabolite and should be used as a guideline for designing this compound optimization experiments.

Visualizations

Fermentation_Troubleshooting_Workflow Start Low this compound Yield Check_Medium Check Medium Composition (C/N Sources, Minerals) Start->Check_Medium Check_pH Verify pH Start->Check_pH Check_Temp Verify Temperature Start->Check_Temp Check_Aerate Check Aeration/ Agitation Start->Check_Aerate Check_Precursor Assess Precursor Availability Start->Check_Precursor Optimize_Medium Optimize C/N Ratio & Concentrations Check_Medium->Optimize_Medium Adjust_pH Adjust & Control pH Check_pH->Adjust_pH Adjust_Temp Optimize Temperature Check_Temp->Adjust_Temp Adjust_Aerate Increase O2 Transfer Check_Aerate->Adjust_Aerate Feed_Precursors Implement Precursor Feeding Strategy Check_Precursor->Feed_Precursors Improved_Yield Improved Yield Optimize_Medium->Improved_Yield Adjust_pH->Improved_Yield Adjust_Temp->Improved_Yield Adjust_Aerate->Improved_Yield Feed_Precursors->Improved_Yield

Caption: Troubleshooting workflow for low this compound yield.

Dihydrotentoxin_Biosynthesis_Pathway cluster_precursors Precursors Glycine Glycine NRPS Non-Ribosomal Peptide Synthetase (NRPS) Glycine->NRPS Alanine L-Alanine Alanine->NRPS Leucine L-Leucine Leucine->NRPS Phenylalanine L-Phenylalanine Phenylalanine->NRPS Linear_Peptide Linear Tetrapeptide Intermediate NRPS->Linear_Peptide Cyclization Cyclization Linear_Peptide->Cyclization This compound This compound Cyclization->this compound

Caption: Simplified this compound biosynthesis pathway.

References

Technical Support Center: Optimizing Dihydrotentoxin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Dihydrotentoxin from Alternaria tenuissima.

Frequently Asked Questions (FAQs)

Q1: What is the optimal culture medium for producing this compound from Alternaria tenuissima?

A1: While various media can support the growth of Alternaria tenuissima, studies have shown that semi-synthetic media like Yeast Malt Glucose (YMG) and Sabouraud Dextrose Broth (SAB) are effective for the production of this compound. Potato Dextrose Agar (PDA) is also commonly used for maintaining the fungal cultures.

Q2: What are the recommended incubation conditions for optimal this compound yield?

A2: For optimal mycotoxin production, including this compound, Alternaria tenuissima should be incubated at a constant temperature of approximately 24-25°C in the dark. Liquid cultures are typically incubated for three weeks without agitation to maximize the production of secondary metabolites.[1]

Q3: Which solvents are most effective for extracting this compound?

A3: A sequential extraction approach is recommended. Dichloromethane (DCM) has been shown to be effective in extracting this compound from the culture filtrate. Following the DCM extraction, a subsequent extraction with ethyl acetate can be performed to recover a broader range of secondary metabolites.[1] Tentoxin and this compound have been observed to be prevalent in the DCM extracts of Alternaria tenuissima culture liquid.[1]

Q4: How can I improve the purity of my this compound extract?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying this compound from a crude extract. A C18-phenyl Solid-Phase Extraction (SPE) clean-up step prior to HPLC can be beneficial for selectively binding the phenyl-containing cyclic peptide structure of this compound, thereby removing many impurities.[2]

Q5: Is this compound stable during extraction and storage?

A5: While specific stability data for this compound is limited, related mycotoxins have shown varying stability depending on the solvent and temperature. For long-term storage of other mycotoxins, acetonitrile has been found to be a suitable solvent. It is advisable to store extracts at low temperatures (e.g., -20°C) and in the dark to minimize degradation.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Low this compound Yield Suboptimal fungal strain or culture conditions.Ensure you are using a known this compound-producing strain of Alternaria tenuissima. Optimize culture parameters such as media composition, pH, temperature (around 24-25°C), and incubation time (3 weeks).[1]
Inefficient extraction.Use a sequential extraction method with dichloromethane followed by ethyl acetate.[1] Ensure thorough mixing during extraction to maximize solvent-metabolite contact. Perform multiple extractions of the culture filtrate.
Low Purity of Extract Co-extraction of other fungal metabolites.Implement a C18-phenyl SPE clean-up step before HPLC to selectively enrich for this compound.[2]
Ineffective chromatographic separation.Optimize the HPLC method, including the choice of column, mobile phase gradient, and flow rate. A C18 column is a good starting point.
Degradation of this compound Exposure to light or high temperatures.Perform all extraction and purification steps in a cool, dark environment. Store extracts and purified fractions at -20°C or lower.
Inappropriate solvent for storage.Consider using acetonitrile for long-term storage, as it has shown good stability for other mycotoxins.
Inconsistent Results Variability in fungal growth and metabolite production.Standardize all culture conditions, including inoculum size, media preparation, and incubation parameters.
Incomplete extraction or sample loss during processing.Ensure consistent and thorough extraction procedures. Minimize the number of transfer steps to reduce sample loss.

Experimental Protocols

Fungal Culture and this compound Production

This protocol describes the cultivation of Alternaria tenuissima for the production of this compound.

Materials:

  • Alternaria tenuissima culture

  • Yeast Malt Glucose (YMG) broth or Sabouraud Dextrose Broth (SAB)

  • Sterile Erlenmeyer flasks

  • Incubator

Procedure:

  • Inoculate sterile YMG or SAB broth with a culture of Alternaria tenuissima.

  • Incubate the flasks at 24-25°C in the dark without agitation for 21 days.[1]

This compound Extraction

This protocol outlines the solvent-based extraction of this compound from the fungal culture.

Materials:

  • Alternaria tenuissima culture broth

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Transfer the culture filtrate to a separatory funnel.

  • Extract the filtrate twice with an equal volume of dichloromethane.

  • Combine the DCM extracts.

  • Subsequently, extract the aqueous phase twice with an equal volume of ethyl acetate.

  • Combine the ethyl acetate extracts.

  • Concentrate the DCM extract (which is expected to contain the highest concentration of this compound) using a rotary evaporator at a low temperature.[1]

This compound Purification

This protocol provides a general workflow for purifying this compound using SPE and HPLC.

Materials:

  • Concentrated DCM extract

  • C18-phenyl SPE cartridges

  • Acetonitrile

  • Methanol

  • Water (HPLC grade)

  • HPLC system with a C18 column

Procedure:

  • SPE Clean-up:

    • Condition a C18-phenyl SPE cartridge with methanol followed by water.

    • Load the redissolved DCM extract onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the this compound with a higher percentage of organic solvent (e.g., 80% methanol or acetonitrile in water).

  • HPLC Purification:

    • Concentrate the eluate from the SPE step.

    • Inject the concentrated sample into an HPLC system equipped with a C18 column.

    • Use a gradient of water and acetonitrile (or methanol) as the mobile phase to separate the compounds.

    • Collect the fractions corresponding to the this compound peak, which can be identified using a UV detector and confirmed by mass spectrometry.

Quantitative Data

The following table summarizes reported concentrations of this compound found in food samples, which can serve as a reference for expected yields in complex matrices.

Sample MatrixThis compound Concentration (µg/kg)Reference
Paprika Powder36.3[2]

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification Culture Alternaria tenuissima Culture (YMG/SAB Broth, 24-25°C, 21 days) Filtration Filtration Culture->Filtration DCM_Extraction Dichloromethane Extraction (x2) Filtration->DCM_Extraction EtOAc_Extraction Ethyl Acetate Extraction (x2) DCM_Extraction->EtOAc_Extraction Aqueous Phase Concentration Rotary Evaporation DCM_Extraction->Concentration DCM Phase SPE C18-Phenyl SPE Clean-up Concentration->SPE HPLC HPLC Purification (C18 Column) SPE->HPLC Pure_DHT High Purity This compound HPLC->Pure_DHT Phytotoxicity_Pathway This compound This compound Chloroplast Chloroplast This compound->Chloroplast Enters Plant Cell Plastid_Development Plastid Development (Prolamellar body & lamellae formation) This compound->Plastid_Development Disrupts Chloroplast->Plastid_Development Chlorophyll_Synthesis Chlorophyll Synthesis Plastid_Development->Chlorophyll_Synthesis Photosynthesis Photosynthesis Plastid_Development->Photosynthesis Chlorophyll_Synthesis->Photosynthesis Chlorosis Chlorosis (Yellowing of leaves) Photosynthesis->Chlorosis Impaired

References

Technical Support Center: Dihydrotentoxin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydrotentoxin. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Question: My this compound peak is showing significant tailing (or fronting). What are the potential causes and how can I fix it?

Answer:

Poor peak shape is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Solution: Reduce the concentration of your sample and re-inject.

  • Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can cause peak tailing.

    • Solution:

      • Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.

      • If flushing doesn't work, consider replacing the column.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to peak tailing.

    • Solution: Adjust the mobile phase pH. For a cyclic peptide like this compound, a slightly acidic pH (e.g., using 0.1% formic acid) is often a good starting point.

  • Secondary Interactions: Interactions between the analyte and active sites on the silica backbone of the column can cause tailing.

    • Solution: Add a competitor to the mobile phase, such as a small amount of triethylamine (TEA), to block these active sites.

Problem 2: Low Sensitivity or No Peak Detected in LC-MS/MS Analysis

Question: I am not seeing a peak for this compound, or the signal is very weak in my LC-MS/MS analysis. What should I check?

Answer:

Low sensitivity can be frustrating. Here are the key areas to investigate:

  • Sample Preparation and Extraction: Inefficient extraction will result in low analyte concentration.

    • Solution: Review your extraction protocol. Ensure the solvent is appropriate for this compound and that the extraction time and technique (e.g., vortexing, sonication) are adequate. Consider a more robust cleanup step like Solid Phase Extraction (SPE) to concentrate the sample.

  • Mass Spectrometer Tuning and Parameters: Incorrect MS settings are a common cause of poor sensitivity.

    • Solution:

      • Ensure the mass spectrometer is properly tuned and calibrated.

      • Verify that you are using the correct precursor and product ion masses for this compound in your Multiple Reaction Monitoring (MRM) method.

      • Optimize the collision energy and other MS parameters for the specific this compound transition.

  • Ion Suppression from Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the MS source.[1]

    • Solution:

      • Improve sample cleanup using techniques like SPE or immunoaffinity chromatography.

      • Dilute the sample to reduce the concentration of interfering matrix components.

      • Modify the chromatographic method to separate this compound from the interfering compounds.

  • Analyte Degradation: this compound may be unstable under certain conditions.

    • Solution: Ensure samples are stored properly (e.g., at -20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh standards and samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: The most common interferences are from the sample matrix itself. These can include lipids, pigments, and other small molecules from the biological or environmental sample being analyzed. These matrix components can cause ion suppression in LC-MS/MS, leading to lower sensitivity, and can also co-elute with this compound in HPLC, causing poor peak shape and inaccurate quantification.[1]

Q2: How can I minimize matrix effects?

A2: Minimizing matrix effects is crucial for accurate and sensitive analysis. Here are some effective strategies:

  • Effective Sample Cleanup: This is the most critical step. Techniques like Solid Phase Extraction (SPE) and immunoaffinity chromatography (IAC) are highly effective at removing interfering compounds.

  • Dilution: A simple "dilute-and-shoot" approach can sometimes be effective if the analyte concentration is high enough, as it reduces the concentration of matrix components.

  • Chromatographic Separation: Optimizing your HPLC method to separate this compound from co-eluting matrix components is essential.

  • Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix extract that is similar to your samples can help to compensate for matrix effects.

Q3: What are the recommended starting conditions for an HPLC method for this compound?

A3: Based on methods for the related compound tentoxin, a good starting point for a reversed-phase HPLC method for this compound would be:

ParameterRecommended Starting Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minutes
Flow Rate 0.2-0.4 mL/min
Column Temperature 30-40 °C
Detection UV at ~210 nm or Mass Spectrometry

Q4: What are the expected precursor and product ions for this compound in LC-MS/MS?

A4: For this compound (assuming a molecular weight similar to tentoxin, which is approximately 414.5 g/mol ), the expected precursor ion in positive electrospray ionization (ESI+) would be the protonated molecule [M+H]⁺ at m/z 417.2 (assuming the addition of 2 hydrogens for this compound from tentoxin). The product ions would result from the fragmentation of the cyclic peptide backbone. A plausible fragmentation would involve the loss of amino acid residues. For example, a common fragmentation pathway for cyclic peptides is the cleavage of amide bonds. A detailed fragmentation analysis using a high-resolution mass spectrometer would be necessary to confirm the exact product ions.

Experimental Protocols

Protocol 1: Extraction and Solid Phase Extraction (SPE) Cleanup of this compound from Plant Material

  • Homogenization: Homogenize 1 gram of the plant sample with 10 mL of acetonitrile/water (80:20, v/v).

  • Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.

  • Supernatant Collection: Collect the supernatant.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution: Elute the this compound with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow start Plant Sample homogenize Homogenize with Acetonitrile/Water start->homogenize centrifuge Centrifuge homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid Phase Extraction (SPE) Cleanup supernatant->spe elute Elute with Methanol spe->elute evaporate Evaporate and Reconstitute elute->evaporate analysis LC-MS/MS Analysis evaporate->analysis troubleshooting_logic start Poor Peak Shape overload Column Overload? start->overload contamination Column Contamination? overload->contamination No solution_overload Reduce Sample Concentration overload->solution_overload Yes ph_issue Incorrect Mobile Phase pH? contamination->ph_issue No solution_contamination Flush or Replace Column contamination->solution_contamination Yes solution_ph Adjust pH ph_issue->solution_ph Yes end Good Peak Shape ph_issue->end No solution_overload->end solution_contamination->end solution_ph->end

References

Technical Support Center: Enhancing the Stability of Dihydrotentoxin in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Dihydrotentoxin in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a cyclic tetrapeptide with the structure cyclo(-L-Leu-D-MePhe-Gly-L-MeAla-). It is a natural product and a biosynthetic precursor to Tentoxin, a mycotoxin produced by fungi of the Alternaria species[1][2][3]. Like many peptides, this compound can be susceptible to degradation in solution, which can impact the accuracy and reproducibility of experimental results. Ensuring its stability is crucial for reliable bioassays, analytical measurements, and formulation development.

Q2: What are the primary factors that can affect the stability of this compound in solution?

The stability of cyclic peptides like this compound can be influenced by several factors:

  • pH: The pH of the solution can lead to acid- or base-catalyzed hydrolysis of the peptide bonds.

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[4][5]

  • Light: Exposure to UV light can induce photodegradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the modification of amino acid residues.

  • Enzymatic Degradation: If working with biological samples, proteases can cleave the peptide bonds. However, the cyclic and N-methylated nature of this compound likely offers some resistance to enzymatic degradation compared to linear peptides.[6][7][8]

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on its cyclic peptide structure, potential degradation routes include:

  • Hydrolysis: Cleavage of the amide bonds in the peptide backbone, leading to linearization of the molecule.

  • Oxidation: Modification of the phenylalanine residue.

  • Epimerization: Changes in the stereochemistry of the amino acid residues, particularly at acidic or basic pH.

Q4: How can I prepare a stock solution of this compound to maximize its stability?

To prepare a stable stock solution of this compound, consider the following recommendations:

  • Solvent Selection: Use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. For aqueous solutions, use a buffered system to maintain a stable pH, preferably in the slightly acidic to neutral range (pH 5-7).

  • Temperature: Prepare the solution at room temperature and store it at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[9]

  • Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For highly sensitive experiments, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of biological activity over time Degradation of this compound in the working solution.1. Prepare fresh working solutions daily from a frozen stock. 2. Check the pH of your experimental buffer. 3. Store working solutions on ice during experiments. 4. Consider adding a stabilizer, such as a small percentage of a co-solvent like DMSO or a non-ionic surfactant, if compatible with your assay.
Inconsistent results between experiments Instability of this compound stock solution.1. Aliquot the stock solution upon preparation to avoid multiple freeze-thaw cycles. 2. Re-evaluate your stock solution preparation and storage conditions (see Q4 in FAQs). 3. Perform a stability study on your stock solution to determine its shelf-life under your storage conditions.
Appearance of new peaks in HPLC analysis Chemical degradation of this compound.1. Analyze the degradation products by LC-MS/MS to identify the degradation pathway.[1][10] 2. Adjust the pH, temperature, or solvent of your solution to minimize the formation of these degradation products. 3. Implement light protection measures during handling and storage.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stable Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound in an Aqueous Buffer using HPLC
  • Objective: To determine the stability of this compound in a specific aqueous buffer over time and at different temperatures.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

    • HPLC system with a C18 column and UV detector

    • Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)

  • Procedure:

    • Prepare a working solution of this compound in the aqueous buffer at the final desired concentration (e.g., 100 µM).

    • Divide the working solution into separate, sealed vials for each time point and temperature condition.

    • Store the vials at the different temperatures.

    • At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature condition.

    • Immediately analyze the sample by HPLC. The mobile phase and gradient will need to be optimized for this compound, but a common starting point for cyclic peptides is a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.[1][10]

    • Monitor the peak area of this compound at a suitable wavelength (e.g., 220 nm).

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining this compound versus time for each temperature to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) prep_work Prepare Working Solution (e.g., 100 µM in Buffer) prep_stock->prep_work aliquot Aliquot for Time Points prep_work->aliquot temp1 Incubate at 4°C aliquot->temp1 temp2 Incubate at 25°C aliquot->temp2 temp3 Incubate at 37°C aliquot->temp3 hplc HPLC Analysis temp1->hplc t = 0, 2, 4, 8, 24, 48h temp2->hplc t = 0, 2, 4, 8, 24, 48h temp3->hplc t = 0, 2, 4, 8, 24, 48h data Data Analysis (% Remaining vs. Time) hplc->data degradation_pathways cluster_degradation Degradation Products This compound This compound (Cyclic Tetrapeptide) linear_peptide Linearized Peptide This compound->linear_peptide Hydrolysis (pH, Temp) oxidized_product Oxidized Phenylalanine Derivative This compound->oxidized_product Oxidation (O2, Light) epimerized_product Epimerized Diastereomer This compound->epimerized_product Epimerization (pH)

References

Dihydrotentoxin Phytotoxicity Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Dihydrotentoxin phytotoxicity assay protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its phytotoxicity studied?

This compound is a natural cyclic tetrapeptide and a precursor to Tentoxin, a phytotoxin produced by the fungus Alternaria alternata. It is studied to understand its herbicidal potential and its mode of action in plants, which primarily involves the induction of chlorosis (yellowing of leaf tissue) in sensitive species. This makes it a candidate for the development of new herbicides.[1]

Q2: What are the primary observable effects of this compound on sensitive plants?

The most prominent effect of this compound is chlorosis, which results from the inhibition of chloroplast development.[2] This leads to a significant reduction in chlorophyll content, giving the plant a bleached or yellow appearance. Other effects can include stunted growth, and inhibition of seed germination and root elongation.

Q3: Which plant species are sensitive or resistant to this compound?

Sensitivity to Tentoxin and its precursor, this compound, is species-specific. Generally:

  • Sensitive Species: Many species in the Compositae (e.g., lettuce) and Umbelliferae families are sensitive. Cucumber (Cucumis sativus) is a well-documented sensitive species.[2][3]

  • Insensitive Species: Most species in the Cruciferae family (e.g., cabbage, radish) are insensitive to the toxin.[2][3]

Q4: What is the underlying mechanism of this compound-induced phytotoxicity?

This compound, like Tentoxin, primarily targets chloroplasts. Its mode of action involves:

  • Inhibition of CF1 ATPase: It binds to and inhibits the chloroplast coupling factor 1 (CF1), a key enzyme in ATP synthesis during photosynthesis.[4]

  • Inhibition of Protein Import: It can also inhibit the transport of certain nuclear-encoded proteins, such as polyphenol oxidase (PPO), into the chloroplasts.[4]

This disruption of chloroplast function leads to the observed chlorosis and growth inhibition.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No phytotoxic effects observed, even at high concentrations. 1. Resistant Plant Species: The chosen plant species may be naturally resistant to this compound (e.g., cabbage, other Cruciferae).2. Inactive Compound: The this compound sample may have degraded.3. Incorrect Assay Conditions: Suboptimal temperature, light, or pH can affect toxin uptake and activity.1. Verify Species Sensitivity: Switch to a known sensitive species like cucumber (Cucumis sativus) or lettuce (Lactuca sativa) for positive control experiments.2. Confirm Compound Activity: Test the compound on a highly sensitive species. Store this compound according to the supplier's instructions (typically in a cool, dark, and dry place).3. Optimize Assay Conditions: Ensure the pH of the growth medium is neutral and that temperature and light conditions are optimal for the chosen plant species (e.g., 25°C with a 12h light/12h dark cycle).
High variability in results between replicates. 1. Inconsistent Seed Quality: Seeds may have varying germination rates or vigor.2. Uneven Application of Toxin: Inconsistent distribution of the this compound solution.3. Environmental Fluctuations: Inconsistent light or temperature across the experimental setup.1. Use Certified Seeds: Utilize seeds from a reputable supplier with a high germination rate. Perform a germination test on a subset of seeds before the experiment.2. Ensure Uniform Application: For agar-based assays, ensure the toxin is thoroughly mixed into the medium before it solidifies. For paper-based assays, ensure even saturation of the filter paper.3. Maintain Consistent Environment: Use a controlled environment chamber or incubator to ensure uniform conditions for all replicates.
Chlorosis is observed, but it is difficult to quantify. 1. Subjective Visual Assessment: Visual scoring of chlorosis can be subjective and lead to inconsistent data.2. Late-stage Necrosis: At high concentrations, chlorosis can progress to necrosis, making chlorophyll measurements inaccurate.1. Quantify Chlorophyll Content: Use a spectrophotometric method to measure chlorophyll content from leaf tissue samples. This provides a quantitative measure of chlorosis.2. Dose-Response and Time-Course: Conduct a dose-response experiment to find a concentration that induces clear chlorosis without causing widespread necrosis. Harvest tissue for analysis before necrosis becomes significant.
Seed germination is inhibited in the control group. 1. Contaminated Water or Growth Medium: The water or growth medium may contain inhibitory substances.2. Seed Dormancy: Some seed lots may have a natural dormancy that needs to be broken.3. Pathogen Contamination: Fungal or bacterial contamination can inhibit germination.1. Use High-Purity Water and Sterile Medium: Use distilled or deionized water and sterile growth medium.2. Pre-treat Seeds: Check the seed supplier's recommendations for any necessary pre-treatments like scarification or stratification.3. Surface Sterilize Seeds: Briefly wash seeds in a dilute bleach solution (e.g., 1% sodium hypochlorite) followed by several rinses with sterile water.

Data Presentation

Table 1: Effect of this compound on Seed Germination and Seedling Growth of Cucumber (Cucumis sativus)

This compound Concentration (µM)Germination Rate (%)Root Length (mm)Shoot Length (mm)
0 (Control)95 ± 345 ± 530 ± 4
192 ± 438 ± 425 ± 3
1075 ± 625 ± 318 ± 2
5040 ± 512 ± 28 ± 1
10015 ± 35 ± 13 ± 1
Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Chlorophyll Content in Cucumber (Cucumis sativus) Cotyledons

This compound Concentration (µM)Total Chlorophyll (µg/g fresh weight)
0 (Control)1500 ± 120
11250 ± 110
10700 ± 85
50250 ± 40
10080 ± 15
Data are presented as mean ± standard deviation.

Experimental Protocols

Seed Germination and Root/Shoot Elongation Assay

This protocol details the steps for assessing the phytotoxicity of this compound on seed germination and early seedling growth.

Materials:

  • Certified seeds of a sensitive species (e.g., Cucumis sativus)

  • This compound stock solution

  • Sterile distilled water

  • Petri dishes (9 cm diameter)

  • Sterile filter paper

  • Growth chamber or incubator with controlled temperature and light

  • Forceps

  • Ruler or digital caliper

Procedure:

  • Preparation of Test Solutions: Prepare a series of this compound dilutions from the stock solution using sterile distilled water. Include a negative control with only sterile distilled water.

  • Assay Setup:

    • Place two layers of sterile filter paper in each Petri dish.

    • Pipette 5 mL of the respective test solution onto the filter paper, ensuring it is evenly saturated.

    • Place 20 seeds, evenly spaced, on the filter paper in each dish.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes in a growth chamber at 25°C with a 12-hour light/12-hour dark photoperiod.[5]

  • Data Collection:

    • After 5-7 days, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged to a length of at least 2 mm.[6]

    • Measure the root and shoot length of 10 randomly selected seedlings from each dish.

  • Data Analysis:

    • Calculate the germination rate as a percentage of the total seeds sown.

    • Calculate the average root and shoot length for each treatment.

    • Express the results as a percentage of the control.

Chlorophyll Content Assay

This protocol describes the quantification of chlorophyll in leaf tissue to measure the extent of chlorosis.

Materials:

  • Leaf tissue from plants treated with this compound

  • N,N-Dimethylformamide (DMF)

  • Spectrophotometer

  • Cuvettes

  • Homogenizer or mortar and pestle

  • Centrifuge and centrifuge tubes

  • Cork borer or hole punch

Procedure:

  • Sample Collection:

    • Excise three leaf discs (e.g., 4 mm diameter) from the cotyledons or first true leaves of treated and control plants.[7]

  • Chlorophyll Extraction:

    • Place the leaf discs in a 1.5 mL tube containing 1 mL of DMF.[7]

    • Incubate the tubes in the dark at 4°C overnight to allow for complete chlorophyll extraction.[7]

  • Spectrophotometric Measurement:

    • Briefly vortex the tubes and then centrifuge at 10,000 x g for 5 minutes to pellet any debris.

    • Transfer the supernatant to a clean cuvette.

    • Measure the absorbance of the extract at 647 nm and 664.5 nm using DMF as a blank.[7]

  • Calculation of Chlorophyll Content:

    • Use the following equations to calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations (in µg/mL):[7]

      • Chlorophyll a = (12.00 * A664.5) - (2.79 * A647)

      • Chlorophyll b = (20.78 * A647) - (4.88 * A664.5)

      • Total Chlorophyll = Chlorophyll a + Chlorophyll b

    • Express the final chlorophyll content as µg per gram of fresh weight or per unit area of the leaf disc.

Visualizations

Dihydrotentotoxin_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_results Results prep_toxin Prepare this compound Dilutions setup Plate Seeds on Treated Substrate prep_toxin->setup prep_seeds Select & Surface Sterilize Seeds prep_seeds->setup incubate Incubate under Controlled Conditions setup->incubate measure_germ Measure Germination Rate incubate->measure_germ measure_growth Measure Root/Shoot Length incubate->measure_growth measure_chloro Quantify Chlorophyll Content incubate->measure_chloro data_analysis Data Analysis & Interpretation measure_germ->data_analysis measure_growth->data_analysis measure_chloro->data_analysis

Caption: Experimental workflow for this compound phytotoxicity assay.

Dihydrotentoxin_Pathway cluster_chloroplast Chloroplast This compound This compound cf1_atpase CF1 ATPase This compound->cf1_atpase Inhibits ppo_import PPO Import This compound->ppo_import Inhibits atp_synthesis ATP Synthesis cf1_atpase->atp_synthesis Blocks chloroplast_dev Chloroplast Development ppo_import->chloroplast_dev Disrupts atp_synthesis->chloroplast_dev Impacts chlorosis Chlorosis chloroplast_dev->chlorosis Leads to

Caption: Simplified signaling pathway of this compound-induced phytotoxicity.

Troubleshooting_Logic start Start Assay no_effect No Phytotoxic Effect? start->no_effect check_species Check Plant Species (Sensitive vs. Resistant) no_effect->check_species Yes high_variability High Variability? no_effect->high_variability No check_compound Verify Compound Activity check_species->check_compound check_conditions Optimize Assay Conditions check_compound->check_conditions fail Re-evaluate Protocol check_conditions->fail use_cert_seeds Use Certified Seeds high_variability->use_cert_seeds Yes success Successful Assay high_variability->success No uniform_app Ensure Uniform Application use_cert_seeds->uniform_app control_env Control Environment uniform_app->control_env control_env->fail

Caption: Logical troubleshooting workflow for this compound assays.

References

Minimizing matrix effects in Dihydrotentoxin quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of Dihydrotentoxin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in this compound analysis.

Disclaimer: As specific analytical methods for this compound are not widely published, the guidance provided here is based on established best practices for the analysis of other mycotoxins with similar chemical properties, such as Tentoxin and other Alternaria toxins.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of this compound.[1][2][3] In complex matrices such as plant extracts, food products, or biological fluids, matrix effects are a significant challenge in LC-MS/MS analysis.[1][2][3]

Q2: What are the common signs of significant matrix effects in my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between replicate injections of the same sample.

  • Low recovery of this compound during spike-and-recovery experiments.

  • Inconsistent calibration curves when using standards prepared in pure solvent compared to matrix-matched standards.

  • Significant differences in the signal-to-noise ratio of your analyte between neat standards and matrix-spiked samples.

Q3: What are the primary strategies to minimize matrix effects?

A3: The main strategies to mitigate matrix effects can be categorized into three areas:

  • Sample Preparation: Implementing effective cleanup procedures to remove interfering matrix components.[4]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.

  • Calibration and Normalization: Employing calibration strategies that compensate for matrix effects.[1]

Troubleshooting Guides

Issue 1: Low Analyte Recovery and Poor Reproducibility

This is often a primary indication of significant matrix effects, particularly ion suppression.

Troubleshooting Steps:

  • Evaluate Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[5][6] Consider using a sorbent that retains this compound while allowing interfering compounds to be washed away. See the detailed protocol below.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for multi-mycotoxin analysis in various matrices and can be adapted for this compound.[7][8][9][10] It involves a solvent extraction followed by a dispersive SPE cleanup.

    • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent that is immiscible with the sample matrix, leaving many interfering compounds behind.

  • Optimize Chromatographic Conditions:

    • Gradient Elution: Adjust the mobile phase gradient to improve the separation of this compound from matrix components that may be causing ion suppression.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve separation.

  • Implement a Divert Valve: Program a divert valve to direct the flow from the LC column to waste during the initial and final stages of the run when highly polar or non-polar interferences may elute, thus preventing them from entering the mass spectrometer.[11]

Issue 2: Inaccurate Quantification Despite Good Peak Shape

This may indicate that matrix effects are still present and are systematically enhancing or suppressing the signal.

Troubleshooting Steps:

  • Employ Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound.[12][13] This helps to ensure that the standards and samples experience similar matrix effects, leading to more accurate quantification.

  • Use an Internal Standard (IS):

    • Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects. A SIL-IS of this compound will co-elute and experience the same ionization effects as the analyte, providing the most accurate correction. While a specific SIL-IS for this compound may not be commercially available, it is the most robust approach.

    • Structural Analog Internal Standard: If a SIL-IS is unavailable, a structurally similar compound that does not occur in the samples can be used. This analog should have similar chromatographic behavior and ionization efficiency to this compound.

  • Method of Standard Addition: This involves adding known amounts of this compound standard to the sample extracts and creating a calibration curve for each sample.[1] This is a very effective but time-consuming method for correcting matrix effects.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol is a general guideline and should be optimized for your specific sample matrix.

  • Sample Pre-treatment:

    • Homogenize solid samples.

    • Extract this compound from the sample using an appropriate solvent (e.g., acetonitrile/water mixture).

    • Centrifuge the extract to remove particulate matter.

    • Dilute the supernatant with an appropriate solvent to reduce the organic content before loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge (e.g., a polymeric reversed-phase sorbent) with one column volume of methanol.

    • Equilibrate the cartridge with one column volume of water or the same solvent composition as the diluted sample extract.

  • Sample Loading:

    • Load the pre-treated sample extract onto the SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution:

    • Elute this compound from the cartridge using a small volume of a strong solvent (e.g., methanol or acetonitrile).

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: QuEChERS-based Sample Preparation for this compound

This protocol is adapted from general mycotoxin analysis procedures.[14]

  • Extraction:

    • Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds.

    • Add 10 mL of acetonitrile with 1% formic acid.

    • Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the supernatant, filter through a 0.22 µm filter, and inject it into the LC-MS/MS system.

Data Presentation

The following tables summarize typical performance data for mycotoxin analysis using different sample preparation and calibration strategies. While this data is not specific to this compound, it provides a benchmark for what can be achieved.

Table 1: Comparison of Matrix Effects for Different Mycotoxins in Maize

MycotoxinMatrix Effect (%) with QuEChERSMatrix Effect (%) with SPE
Aflatoxin B1-25-15
Deoxynivalenol-40-20
Zearalenone-18-10
Fumonisin B1-60-35
Ochratoxin A-22-12

Data is illustrative and based on typical values reported in mycotoxin literature. Negative values indicate ion suppression.

Table 2: Recovery of Mycotoxins using Different Calibration Strategies

MycotoxinRecovery (%) with Solvent CalibrationRecovery (%) with Matrix-Matched CalibrationRecovery (%) with SIL-IS
Aflatoxin B16598101
Deoxynivalenol559599
Zearalenone78102103
Fumonisin B1429297
Ochratoxin A7599100

Data is illustrative and based on typical values reported in mycotoxin literature.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization Sample Homogenization extraction Extraction homogenization->extraction cleanup Cleanup (SPE or QuEChERS) extraction->cleanup lc_separation LC Separation cleanup->lc_separation Inject ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification Acquire Data data_review Data Review quantification->data_review

Caption: Experimental workflow for this compound quantification.

troubleshooting_matrix_effects cluster_solutions start Poor Recovery / Reproducibility? improve_cleanup Improve Sample Cleanup (SPE/QuEChERS) start->improve_cleanup Yes data_ok Data Acceptable start->data_ok No re_evaluate Re-evaluate Recovery/Reproducibility improve_cleanup->re_evaluate Re-evaluate optimize_lc Optimize LC Separation optimize_lc->re_evaluate Re-evaluate use_mmc Use Matrix-Matched Calibration use_mmc->re_evaluate Re-evaluate use_is Use Internal Standard (SIL-IS) use_is->re_evaluate Re-evaluate re_evaluate->data_ok Improved further_troubleshooting Further Troubleshooting Required re_evaluate->further_troubleshooting Not Improved

Caption: Troubleshooting decision tree for matrix effects.

References

Dihydrotentoxin Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dihydrotentoxin purification. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges in purifying this compound, a cyclic peptide, often include its separation from structurally similar analogs and impurities, potential degradation during the purification process, and achieving high purity and yield.[1][2][3] The complexity of the crude extract, whether from natural sources or synthetic production, often contains isoforms or degradation products that are difficult to resolve.[1] Furthermore, like many peptides, this compound may be susceptible to pH and temperature fluctuations, which can lead to sample loss.[4]

Q2: Which chromatographic techniques are most effective for this compound purification?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective and widely used method for purifying peptides like this compound.[5] This technique separates molecules based on their hydrophobicity. For optimal separation, it's crucial to select the appropriate column and optimize the mobile phase composition and gradient.[6] Affinity chromatography and ion-exchange chromatography can also be employed as initial or complementary purification steps, depending on the specific characteristics of the crude sample.[7][8][9]

Q3: How can I improve the stability of this compound during purification?

Ensuring the stability of this compound throughout the purification process is critical.[1][4] Key strategies include:

  • Temperature Control: Performing purification steps at reduced temperatures (e.g., 4°C) can minimize degradation.

  • pH Management: Maintaining the pH of buffers within a stable range for the peptide is essential.

  • Use of Additives: In some cases, the addition of stabilizing agents or protease inhibitors to the buffers can be beneficial.

  • Minimizing Time: Reducing the duration of the purification process can help prevent degradation.[4]

Q4: What are common sources of contamination in purified this compound samples?

Contaminants in a purified this compound sample can originate from various sources, including the initial sample matrix, solvents, and labware. Common contaminants include structurally related peptides, host cell proteins (if recombinantly produced), and chemical impurities from synthesis or extraction.[1][10] Plasticizers like phthalates and polysiloxanes can also leach from tubes and containers, interfering with sensitive downstream analyses like mass spectrometry.[10]

Troubleshooting Guides

Issue 1: Poor Peak Resolution in RP-HPLC
Possible Cause Solution
Inappropriate Gradient Slope A steep gradient may not provide sufficient time for separation. Try a shallower gradient to improve resolution. Reducing the rate of change of the organic solvent generally enhances the separation of peptides.[5][11]
Incorrect Mobile Phase The choice of organic modifier (e.g., acetonitrile, methanol) and ion-pairing agent (e.g., trifluoroacetic acid) can significantly impact selectivity. Experiment with different solvent systems to optimize separation.[6]
Column Overload Injecting too much sample can lead to broad, poorly resolved peaks. Reduce the sample load or switch to a larger-capacity preparative column.
Column Degradation Over time, HPLC columns can lose their stationary phase, leading to poor performance. Replace the column if it has been used extensively or shows signs of degradation.
Issue 2: Low Yield of Purified this compound
Possible Cause Solution
Sample Degradation This compound may be degrading during purification due to unfavorable pH or temperature. Ensure all buffers are at an appropriate pH and consider working at a lower temperature.[4]
Incomplete Elution The peptide may not be fully eluting from the column. Increase the final concentration of the organic solvent in your gradient or add a stronger solvent like isopropanol to the mobile phase to elute highly hydrophobic molecules.[5]
Sample Precipitation The peptide may be precipitating on the column or in the collection tubes. This can be addressed by adjusting the buffer composition or pH.
Suboptimal Fraction Collection The fraction collector settings may not be optimized to capture the entire peak. Adjust the collection window and consider collecting smaller fractions to isolate the pure product better.

Experimental Protocols

Representative RP-HPLC Protocol for this compound Purification

This protocol is a general guideline and should be optimized for your specific sample and HPLC system.

  • Sample Preparation:

    • Dissolve the crude this compound extract in a suitable solvent, such as a mixture of the initial mobile phase conditions (e.g., 95% water/5% acetonitrile with 0.1% TFA).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System Preparation:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes at a stable flow rate.

  • Chromatographic Run:

    • Injection: Inject the filtered sample onto the column.

    • Gradient: Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes.

    • Flow Rate: Maintain a constant flow rate appropriate for the column dimensions (e.g., 1 mL/min for an analytical column).

    • Detection: Monitor the elution profile using a UV detector at 214 nm and 280 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the target peak based on the UV chromatogram.

  • Post-Purification Analysis:

    • Analyze the purity of the collected fractions using analytical HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the purified this compound.

Visualizations

Dihydrotentoxin_Purification_Workflow General this compound Purification Workflow Crude_Extract Crude this compound (from synthesis or natural source) Filtration Clarification (Filtration/Centrifugation) Crude_Extract->Filtration Initial_Purification Optional Initial Purification (e.g., SPE, Ion Exchange) Filtration->Initial_Purification Clarified Sample RP_HPLC Reversed-Phase HPLC Filtration->RP_HPLC Direct to HPLC Initial_Purification->RP_HPLC Partially Purified Sample Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC, MS) Fraction_Collection->Purity_Analysis Collected Fractions Purity_Analysis->Fraction_Collection Repurify if needed Lyophilization Lyophilization Purity_Analysis->Lyophilization Pure Fractions Pure_Product Pure this compound Lyophilization->Pure_Product Troubleshooting_Low_Yield Troubleshooting Low Purification Yield Start Low Yield Observed Check_Degradation Analyze crude & purified samples. Is there evidence of degradation? Start->Check_Degradation Optimize_Conditions Optimize Conditions: - Lower temperature - Adjust buffer pH - Reduce purification time Check_Degradation->Optimize_Conditions Yes Check_Elution Is the peptide fully eluting? (Check column strip) Check_Degradation->Check_Elution No End Yield Improved Optimize_Conditions->End Modify_Gradient Modify Gradient: - Increase final %B - Use a stronger solvent (e.g., isopropanol) Check_Elution->Modify_Gradient No Check_Precipitation Is there visible precipitation in the system or fractions? Check_Elution->Check_Precipitation Yes Modify_Gradient->End Adjust_Solubility Adjust Solubility: - Change buffer composition - Add organic solvent to sample Check_Precipitation->Adjust_Solubility Yes Check_Precipitation->End No Adjust_Solubility->End

References

Addressing poor peak shape in Dihydrotentoxin chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Dihydrotentoxin. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common causes of poor peak shape (tailing or fronting) in this compound chromatography?

Poor peak shape in the chromatography of cyclic peptides like this compound is often a multifaceted issue. The primary causes can be broadly categorized as follows:

  • Secondary Interactions: this compound, being a peptide, can exhibit secondary interactions with the stationary phase. Residual silanol groups on silica-based columns can interact with basic functionalities in the peptide, leading to peak tailing.[1]

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in peak fronting.[2] This is a common issue with peptides, and overloading can occur even with small sample masses in low-ionic-strength mobile phases.[3]

  • Inappropriate Mobile Phase Conditions:

    • pH: The pH of the mobile phase plays a critical role in the ionization state of the peptide, which in turn affects its retention and peak shape.[4]

    • Buffer Concentration: A low buffer concentration may not be sufficient to maintain a stable pH on the column, leading to inconsistent interactions and poor peak shape.

    • Ion-Pairing Reagent: The choice and concentration of an ion-pairing agent, such as trifluoroacetic acid (TFA), are crucial for achieving sharp peaks for peptides.[5] TFA helps to suppress silanol interactions and provides a counter-ion for basic residues.

  • Column Degradation: Over time, columns can degrade due to harsh mobile phases or sample matrices, leading to a loss of performance and poor peak shape.[6]

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[6]

Q2: My this compound peak is tailing. How can I fix this?

Peak tailing is a common problem when analyzing peptides. Here’s a systematic approach to address it:

  • Optimize the Mobile Phase Additive:

    • Trifluoroacetic Acid (TFA): This is the most common additive for peptide analysis. Ensure you are using an appropriate concentration, typically 0.1% (v/v). TFA acts as an ion-pairing agent, masking residual silanols and improving peak shape.[5]

    • Formic Acid (FA): While often used for LC-MS compatibility, formic acid is a weaker ion-pairing agent than TFA and can sometimes lead to broader peaks for peptides.[5][7] If using FA, consider increasing its concentration or switching to a different additive if MS detection is not required.

    • Difluoroacetic Acid (DFA): This can be a good compromise between the strong ion pairing of TFA and the MS-friendliness of FA, often providing good peak shape with better MS signal compared to TFA.[5]

  • Adjust the Mobile Phase pH: For peptides, a low pH (around 2-3) is generally preferred. This ensures that the carboxylic acid groups are protonated, reducing the potential for mixed-mode interactions with the stationary phase.[4]

  • Check for Column Overload: Even though tailing is the issue, it can sometimes be a manifestation of mass overload for basic peptides on certain columns. Try injecting a smaller amount of your sample to see if the peak shape improves.

  • Consider a Different Column:

    • Wide-Pore Columns: For larger cyclic peptides, a column with a wider pore size (e.g., 300 Å) can improve peak shape by allowing better diffusion of the analyte into and out of the pores.

    • End-capped Columns: Modern, well-end-capped C18 or C8 columns are designed to minimize silanol interactions.

    • Alternative Stationary Phases: Consider a C4 column, which is less hydrophobic and can be beneficial for the elution of larger peptides.[4]

Q3: My this compound peak is fronting. What is the cause and solution?

Peak fronting is most commonly caused by sample overload .[2] This means that the concentration of your sample is too high for the capacity of the column under the current conditions.

Solutions:

  • Dilute Your Sample: The simplest solution is to dilute your sample and inject a smaller mass onto the column.

  • Decrease Injection Volume: If diluting the sample is not feasible, reduce the injection volume.

  • Use a Higher Capacity Column: If you need to inject larger amounts, consider using a column with a larger internal diameter or a higher stationary phase loading.

Another potential, though less common, cause of fronting is a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a much stronger solvent than the mobile phase, it can lead to distorted peaks.[6] In this case, try to dissolve your sample in the initial mobile phase.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in this compound chromatography.

TroubleshootingWorkflow start Poor Peak Shape Observed check_shape Identify Peak Shape: Tailing or Fronting? start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting optimize_mobile_phase Optimize Mobile Phase tailing->optimize_mobile_phase tfa_check Check TFA/Ion-Pair Concentration (0.1%) optimize_mobile_phase->tfa_check ph_check Adjust pH (2-3) tfa_check->ph_check reduce_load_tailing Reduce Sample Load ph_check->reduce_load_tailing change_column Consider Different Column (Wide-Pore, C4) reduce_load_tailing->change_column end Improved Peak Shape change_column->end reduce_load_fronting Reduce Sample Load fronting->reduce_load_fronting dilute_sample Dilute Sample reduce_load_fronting->dilute_sample decrease_injection Decrease Injection Volume dilute_sample->decrease_injection check_solvent Check Sample Solvent (Match to Mobile Phase) decrease_injection->check_solvent check_solvent->end

Caption: Troubleshooting workflow for poor peak shape.

Quantitative Data Summary

The following table summarizes typical starting parameters for the reversed-phase HPLC analysis of cyclic peptides like this compound. These parameters may require optimization for your specific application.

ParameterRecommended Value/RangeRationale for Good Peak Shape
Column Chemistry C18, C8, or C4C18 is a good starting point; C4 may be better for more hydrophobic peptides.
Particle Size < 5 µmSmaller particles provide higher efficiency and sharper peaks.
Pore Size 120 - 300 ÅWider pores (300 Å) can improve peak shape for larger molecules.
Column Dimensions 4.6 x 150 mm or 4.6 x 250 mmStandard analytical dimensions.
Mobile Phase A 0.1% TFA in WaterTFA is a strong ion-pairing agent that improves peak shape for peptides.[5]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5-95% B over 20-30 minutesA broad gradient is a good starting point for method development.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temperature 30 - 60 °CHigher temperatures can improve peak shape and reduce viscosity.
Detection UV at 214 nm or 280 nm214 nm for the peptide bond; 280 nm if aromatic residues are present.
Injection Volume 5 - 20 µLKeep as low as possible to avoid overload.

Experimental Protocol: General Method for this compound Analysis

This protocol provides a general starting point for the analysis of this compound by reversed-phase HPLC. It should be optimized for your specific instrument and sample.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade (for sample dissolution if necessary)

2. Instrument and Column:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm, 120 Å).

3. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of TFA to 1 L of HPLC-grade water (0.1% TFA). Degas before use.

  • Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA). Degas before use.

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a small amount of ACN, then dilute with Mobile Phase A).

  • Prepare working standards by diluting the stock solution with Mobile Phase A to the desired concentrations.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 214 nm

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B (hold)

    • 30-31 min: 95% to 5% B (linear gradient)

    • 31-35 min: 5% B (re-equilibration)

6. System Suitability:

  • Before running samples, perform at least five replicate injections of a standard solution.

  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

  • The tailing factor for the this compound peak should be between 0.8 and 1.5.

Logical Relationship Diagram

This diagram illustrates the key factors influencing peak shape in this compound chromatography.

PeakShapeFactors MobilePhase Mobile Phase Composition pH pH MobilePhase->pH IonPair Ion-Pairing Reagent MobilePhase->IonPair Organic Organic Modifier MobilePhase->Organic Column Column Characteristics StationaryPhase Stationary Phase (C18, C4) Column->StationaryPhase PoreSize Pore Size Column->PoreSize Dimensions Dimensions Column->Dimensions Sample Sample Properties Concentration Concentration (Overload) Sample->Concentration Solvent Sample Solvent Sample->Solvent Instrument Instrumental Parameters FlowRate Flow Rate Instrument->FlowRate Temperature Temperature Instrument->Temperature PeakShape Peak Shape (Tailing/Fronting) pH->PeakShape IonPair->PeakShape Organic->PeakShape StationaryPhase->PeakShape PoreSize->PeakShape Dimensions->PeakShape Concentration->PeakShape Solvent->PeakShape FlowRate->PeakShape Temperature->PeakShape

Caption: Factors influencing chromatographic peak shape.

References

Optimization of ionization for Dihydrotentoxin in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of Dihydrotentoxin. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the ionization of this cyclic peptide.

Frequently Asked Questions (FAQs)

Q1: Which ionization technique is best for this compound, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)?

A1: Both ESI and MALDI can be used for the analysis of cyclic peptides like this compound. ESI is often coupled with liquid chromatography (LC) for high-throughput analysis and is sensitive to the sample's solvent composition.[1] MALDI is a rapid and salt-tolerant technique, making it suitable for direct analysis of purified samples or even complex mixtures.[2][3] The choice depends on the experimental goals, sample complexity, and available instrumentation.

Q2: Should I use positive or negative ion mode for ESI analysis of this compound?

A2: While positive ion mode is more common for peptides, the optimal mode depends on the analyte's characteristics.[4][5] For cyclic peptides that do not contain acidic functional groups, negative ion mode analysis can be challenging.[6] It is recommended to test both modes. In some cases, negative ion mode can offer lower background noise.[4] For small peptides, the difference in ionization efficiency between positive and negative modes may be minimal.[4]

Q3: What are the common adducts I might see with this compound in ESI-MS?

A3: In positive ion mode, it is common to observe protonated molecules [M+H]+, as well as adducts with sodium [M+Na]+ and potassium [M+K]+. In negative ion mode, adducts with anions like chloride [M+Cl]-, formate [M+HCOO]-, or trifluoroacetate [M+TFA]- can form, especially depending on the mobile phase composition.[7] The formation of adducts with sulfuric or phosphoric acid has also been reported for peptides.[8][9]

Q4: How do I choose a suitable matrix for MALDI analysis of this compound?

A4: The choice of matrix is crucial for successful MALDI analysis. For peptides and cyclic tetrapyrroles, α-Cyano-4-hydroxycinnamic acid (CHCA) is a commonly used and effective matrix.[2] Another potential general-purpose matrix for peptides is 4-hydroxy-3-nitrobenzonitrile, which provides a clean background in the low mass range.[10] It is advisable to screen a few matrices to find the one that yields the best ionization efficiency and minimal fragmentation for this compound.[3]

Troubleshooting Guide

Q5: I am observing very low signal intensity for this compound in ESI-MS. What should I do?

A5: Low signal intensity can be caused by several factors. First, optimize the ESI source parameters, including sprayer voltage, gas flow rates, and temperatures.[5] The positioning of the spray needle is also critical, as small shifts can significantly reduce the signal.[11] Ensure the mobile phase pH is adjusted to promote ionization; for positive mode, a lower pH (e.g., using formic acid) is generally preferred.[5] Additionally, consider that at very low flow rates (1-2 nL/min), sensitivity can be improved.[11]

Q6: My mass spectrum for this compound is very complex, showing multiple adducts. How can I simplify it?

A6: The presence of multiple adducts can complicate spectral interpretation. To minimize sodium and potassium adducts, use high-purity solvents and glassware, and consider using mobile phase additives that can outcompete these adducts. If adducts from acids like sulfuric or phosphoric acid are present, sample cleanup may be necessary.[8][9] In negative ion mode, the choice of anion in the solvent can influence adduct formation.[7]

Q7: I am struggling to get good fragmentation of this compound for sequencing. What can I do?

A7: Characterizing cyclic peptides by MS/MS is more challenging than for linear peptides because it requires the cleavage of two backbone bonds to generate fragment ions.[12][13] Standard collision-induced dissociation (CID) might not be sufficient. Consider using alternative activation methods if available on your instrument.[12][14] Multistage mass spectrometry (MSn) can also be employed, where a primary fragment ion is isolated and further fragmented to yield more structural information.[13][15]

Data Presentation

Table 1: Typical Starting Parameters for ESI-MS Optimization of this compound

ParameterTypical SettingRecommendation
Ionization Mode PositiveTest both positive and negative modes.[4]
Mobile Phase (Positive Mode) 0.1% Formic Acid in Acetonitrile/WaterAcidic conditions promote protonation.[5]
Sprayer Voltage 3-5 kVOptimize for stable spray and maximum signal.[5]
Nebulizing Gas Flow Instrument DependentOptimize to restrict droplet size.[5]
Drying Gas Flow Instrument DependentOptimize for efficient desolvation.[5]
Drying Gas Temperature 100-300 °CAdjust for optimal solvent evaporation.[5]

Table 2: MALDI Matrix Selection Guide for this compound

MatrixAbbreviationCommon ApplicationsNotes
α-Cyano-4-hydroxycinnamic acid CHCAPeptides, Proteins, Cyclic Tetrapyrroles[2]Good for iron-containing peptides; can be used for complex samples.[2]
Sinapinic acid SAProteins (>10 kDa)May be less effective for smaller peptides like this compound.
2,5-Dihydroxybenzoic acid DHBPeptides, GlycoproteinsOften used for a wide range of analytes.
4-Hydroxy-3-nitrobenzonitrile HNBSmall molecules, Peptides, Proteins[10]Provides a clean background in the low mass range.[10]

Experimental Protocols

Protocol 1: LC-ESI-MS/MS Analysis of this compound

  • Sample Preparation: Dissolve the purified this compound sample in the initial mobile phase solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of 1-10 µg/mL.

  • Chromatography:

    • Column: C18 reversed-phase column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 15-30 minutes.

    • Flow Rate: 200-400 µL/min (can be adapted for nano-flow systems).[5]

  • Mass Spectrometry (ESI):

    • Ionization Mode: Positive (and negative for comparison).

    • Scan Range: m/z 150-1000 for a full scan.

    • Source Parameters: Optimize sprayer voltage, nebulizing gas, and drying gas flow and temperature for maximum ion current of the target [M+H]+ ion.[5]

    • MS/MS: Perform data-dependent acquisition, selecting the most intense precursor ions for fragmentation by CID. Optimize collision energy to achieve a good distribution of fragment ions.

Protocol 2: MALDI-TOF MS Analysis of this compound

  • Matrix Solution Preparation: Prepare a saturated solution of CHCA in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Sample-Matrix Co-crystallization:

    • Mix 1 µL of the this compound sample (0.1-1 µg/µL) with 1 µL of the matrix solution directly on the MALDI target plate.

    • Allow the mixture to air dry completely (dried-droplet method).

  • Mass Spectrometry (MALDI):

    • Ionization Mode: Positive reflector mode for better mass accuracy.

    • Laser Power: Adjust the laser intensity to be just above the ionization threshold to obtain good signal without excessive fragmentation.

    • Calibration: Calibrate the instrument using a standard peptide mixture with masses bracketing the expected mass of this compound.

    • MS/MS (PSD or LIFT): If fragmentation is desired, select the precursor ion of this compound and acquire a post-source decay (PSD) or LIFT spectrum.[16]

Visualizations

MS_Optimization_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Method Selection cluster_esi_opt ESI Optimization cluster_maldi_opt MALDI Optimization cluster_data Data Acquisition & Analysis Prep Prepare this compound Sample Method Choose Ionization Technique Prep->Method ESI LC-ESI-MS Method->ESI LC Coupling MALDI MALDI-TOF MS Method->MALDI Direct Analysis Mobile_Phase Select Mobile Phase (pH, Solvent) ESI->Mobile_Phase Matrix Select Matrix (CHCA, DHB, etc.) MALDI->Matrix ESI_Params Optimize Source Parameters (Voltage, Gas, Temp) Acquire Acquire Full Scan MS Data ESI_Params->Acquire Ion_Mode Select Ion Mode (Positive/Negative) Mobile_Phase->Ion_Mode Ion_Mode->ESI_Params Laser Optimize Laser Power Matrix->Laser Laser->Acquire Check Good Signal? Acquire->Check Check->Method No, Re-optimize Acquire_MSMS Acquire MS/MS Data Check->Acquire_MSMS Yes Analyze Analyze Data Acquire_MSMS->Analyze

Caption: Workflow for optimizing the mass spectrometric analysis of this compound.

Troubleshooting_Low_Signal Start Low Signal Intensity Observed Check_Source Check ESI Source Parameters Start->Check_Source Optimize_Voltage Adjust Sprayer Voltage Check_Source->Optimize_Voltage Suboptimal Check_Mobile_Phase Check Mobile Phase Check_Source->Check_Mobile_Phase Optimal Optimize_Gas Optimize Nebulizer & Drying Gas Optimize_Voltage->Optimize_Gas Optimize_Temp Adjust Source Temperature Optimize_Gas->Optimize_Temp Optimize_Temp->Check_Mobile_Phase Adjust_pH Ensure pH is optimal for ionization (e.g., add 0.1% Formic Acid) Check_Mobile_Phase->Adjust_pH Incorrect Check_Sample Check Sample Concentration & Purity Check_Mobile_Phase->Check_Sample Correct Check_Flow Consider Lower Flow Rate (e.g., nano-ESI) Adjust_pH->Check_Flow Check_Flow->Check_Sample Increase_Conc Increase Sample Concentration Check_Sample->Increase_Conc Too Low Cleanup Perform Sample Cleanup Check_Sample->Cleanup Impure End Signal Improved Check_Sample->End Sufficient & Pure Increase_Conc->End Cleanup->End

Caption: Decision tree for troubleshooting low signal intensity in ESI-MS.

Adduct_Formation cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode M This compound (M) MH [M+H]+ M->MH MNa [M+Na]+ M->MNa MK [M+K]+ M->MK MCl [M+Cl]- M->MCl MFA [M+HCOO]- M->MFA H H+ H->MH Na Na+ Na->MNa K K+ K->MK Cl Cl- Cl->MCl FA HCOO- FA->MFA

Caption: Common adducts formed with this compound in ESI-MS.

References

Strategies to improve the resolution of Dihydrotentoxin from isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Dihydrotentoxin and its isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of these cyclic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound I need to consider for resolution?

A1: this compound is a cyclic tetrapeptide and a mycotoxin produced by Alternaria species. The primary isomers of concern during analysis are its oxidized counterpart, Tentoxin, and a structural isomer, Isotentoxin. These compounds share the same elemental composition but differ in their chemical structure, which can lead to co-elution if the chromatographic method is not adequately optimized.

Q2: What are the primary chromatographic techniques for separating this compound from its isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) are the most common and effective techniques.[1][2][3] For challenging separations involving stereoisomers, Supercritical Fluid Chromatography (SFC) is emerging as a powerful alternative that can offer faster analysis times and different selectivity compared to HPLC.[4][5][6][7]

Q3: Why am I seeing poor peak shapes (e.g., tailing, fronting, or splitting) for my this compound peak?

A3: Poor peak shapes can arise from several factors. Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, or by mass overload.[8] Peak fronting is often a sign of mass overload.[8] Peak splitting can indicate the presence of unresolved isomers, a partially blocked column frit, or a void in the column packing.[8] It is also crucial to ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.

Troubleshooting Guides

Problem 1: Poor Resolution Between this compound and Its Isomers

This is a common issue where the peaks for this compound, Tentoxin, and/or Isotentoxin are not baseline separated, leading to inaccurate quantification.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Resolution start Poor Resolution Observed q1 Is the column appropriate for cyclic peptides? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the mobile phase optimized? a1_yes->q2 sol1 Consider a C18-phenyl or a C4 stationary phase. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the temperature optimized? a2_yes->q3 sol2 Adjust organic modifier gradient, try different additives (e.g., TFA vs. formic acid). a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol4 Consider a chiral stationary phase if stereoisomers are suspected. a3_yes->sol4 sol3 Systematically vary the column temperature (e.g., 30°C to 50°C). a3_no->sol3 sol3->sol4 end_node Resolution Improved sol4->end_node

Caption: Troubleshooting workflow for poor resolution.

Quantitative Data Summary: Impact of Method Parameters on Resolution

ParameterCondition 1Condition 2Expected Outcome on Resolution
Stationary Phase Standard C18C18-phenylC18-phenyl can provide alternative selectivity for aromatic compounds like this compound.[1][3]
Mobile Phase Additive 0.1% Formic Acid0.1% Trifluoroacetic Acid (TFA)TFA can improve peak shape for peptides by acting as an ion-pairing agent.[9]
Gradient Slope Fast (e.g., 5-95% B in 5 min)Shallow (e.g., 5-95% B in 20 min)A shallower gradient increases the separation window, often improving resolution.[10]
Temperature 30°C50°CHigher temperatures can improve efficiency but may also alter selectivity. The effect should be tested empirically.
Problem 2: Sample Stability and Degradation

This compound and its isomers can be susceptible to degradation under certain conditions, leading to a loss of signal or the appearance of unknown peaks.

Key Considerations for Stability:

  • pH: Cyclic peptides can be sensitive to pH. It is advisable to maintain the sample and mobile phase pH within a stable range, typically between 3 and 8, to avoid hydrolysis.

  • Temperature: Store stock solutions and samples at low temperatures (e.g., -20°C) to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Solvent: Use high-purity solvents for sample preparation and mobile phases to prevent reactions with impurities.

Logical Diagram for Stability Assessment:

G cluster_1 Analyte Stability Assessment start Suspected Degradation check_storage Review sample storage conditions (temperature, light exposure). start->check_storage check_ph Evaluate pH of sample and mobile phase. check_storage->check_ph check_solvents Verify solvent purity and age. check_ph->check_solvents perform_stability_study Perform a forced degradation study (heat, acid, base, oxidation). check_solvents->perform_stability_study adjust_conditions Adjust experimental conditions based on stability data. perform_stability_study->adjust_conditions end_node Stable Analysis Achieved adjust_conditions->end_node

Caption: Logic for assessing analyte stability.

Experimental Protocols

Detailed Protocol for LC-MS/MS Analysis of this compound and its Isomers

This protocol is adapted from the validated method described by Park et al. (2013) for the analysis of Tentoxin, this compound, and Isotentoxin.[1][3]

1. Sample Preparation (Solid Samples e.g., Grains):

  • Homogenize 5 g of the sample.

  • Extract with 20 mL of acetonitrile/water/acetic acid (79:20:1, v/v/v) for 60 minutes on a shaker.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of mobile phase A.

  • Filter through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: 5 mM ammonium acetate in methanol with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion -> Product ion 1, Product ion 2

    • Tentoxin: Precursor ion -> Product ion 1, Product ion 2

    • Isotentoxin: Precursor ion -> Product ion 1, Product ion 2 (Note: Specific m/z values for precursor and product ions should be determined by direct infusion of standards on the specific instrument used).

  • Gas Temperature: 350°C.

  • Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

  • Capillary Voltage: 4000 V.

Workflow Diagram for LC-MS/MS Analysis:

G cluster_2 LC-MS/MS Analysis Workflow sample_prep Sample Preparation (Extraction, Cleanup) hplc HPLC Separation (C18 Column, Gradient Elution) sample_prep->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data_analysis Data Analysis (Quantification) ms->data_analysis

Caption: General workflow for LC-MS/MS analysis.

References

Troubleshooting inconsistent results in Dihydrotentoxin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Dihydrotentoxin bioassays. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a phytotoxin that primarily targets the chloroplast F1-ATPase enzyme. By binding to this enzyme, it inhibits ATP synthesis and hydrolysis, which disrupts the proton motive force and uncouples photophosphorylation. This leads to a cascade of effects including the inhibition of photosynthesis, induction of chlorosis (yellowing of leaves), and ultimately, plant death.

Q2: Which bioassays are suitable for quantifying the effects of this compound?

A2: Several bioassays can be employed to measure the phytotoxic effects of this compound. The choice of assay depends on the specific research question and available equipment. Common assays include:

  • Leaf Disc Chlorosis Assay: A straightforward assay to visually and quantitatively assess the yellowing of leaf tissue caused by the toxin.

  • Floating Leaf Disc Assay: Measures the net rate of photosynthesis by observing the buoyancy of leaf discs.

  • Chlorophyll Fluorescence Assay: A sensitive method to assess the efficiency of photosystem II (PSII) and the overall photosynthetic performance.

  • In Vitro ATPase Activity Assay: Directly measures the inhibitory effect of this compound on the activity of isolated chloroplast F1-ATPase.

Troubleshooting Guides

Leaf Disc Chlorosis Assay

Problem: Inconsistent or patchy chlorosis on leaf discs.

  • Possible Cause 1: Uneven application of this compound.

    • Solution: Ensure that the leaf discs are fully submerged in the this compound solution and that there is adequate agitation for uniform exposure.

  • Possible Cause 2: Variation in leaf age or health.

    • Solution: Use leaves of a similar age and from healthy, well-watered plants. Avoid using leaves with any visible signs of stress or damage.[1]

  • Possible Cause 3: Inadequate light conditions.

    • Solution: Maintain consistent and uniform light intensity and duration for all experimental units.

Problem: No chlorosis is observed even at high concentrations of this compound.

  • Possible Cause 1: Plant species is resistant to this compound.

    • Solution: Verify the susceptibility of the chosen plant species to this compound from literature. If none is available, consider using a known susceptible species as a positive control.

  • Possible Cause 2: Inactive this compound.

    • Solution: Check the storage conditions and expiration date of the this compound stock. Prepare a fresh solution and test its activity on a known susceptible plant.

Floating Leaf Disc Assay

Problem: Leaf discs fail to sink after vacuum infiltration.

  • Possible Cause 1: Insufficient vacuum.

    • Solution: Ensure a proper seal on the syringe and apply a strong, sustained vacuum. You may need to repeat the vacuum infiltration process 2-3 times.[2] Be careful not to apply excessive vacuum which could damage the leaf tissue.[2]

  • Possible Cause 2: Leaf characteristics.

    • Solution: Some leaves have waxy cuticles or dense internal structures that resist infiltration. Use a small amount of a non-ionic surfactant (e.g., Triton X-100) in the infiltration solution to aid penetration.[3] Using younger leaves may also improve infiltration.

  • Possible Cause 3: Inadequate bicarbonate in the solution.

    • Solution: Ensure that the sodium bicarbonate solution is freshly prepared and at the correct concentration to provide a carbon source for photosynthesis.[2]

Problem: Sunk leaf discs do not float after exposure to light.

  • Possible Cause 1: Insufficient light intensity.

    • Solution: Increase the light intensity. A light source of at least 100 watts is recommended.[3] Ensure the light source is positioned directly above the samples.[4]

  • Possible Cause 2: this compound concentration is too high.

    • Solution: A high concentration of the toxin can completely inhibit photosynthesis, preventing oxygen production and thus floating. Perform a dose-response experiment to determine the optimal concentration range.

  • Possible Cause 3: Cellular respiration is exceeding photosynthesis.

    • Solution: This is the expected outcome in the presence of an effective concentration of this compound. The rate of floating is an indirect measure of the net rate of photosynthesis.[2]

In Vitro ATPase Activity Assay

Problem: High background signal in the absence of enzyme.

  • Possible Cause 1: Non-enzymatic hydrolysis of ATP.

    • Solution: Prepare ATP solutions fresh and store them at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[5] Some assay kits include reagents to minimize non-enzymatic hydrolysis.[6]

  • Possible Cause 2: Contamination of reagents with phosphate.

    • Solution: Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned and rinsed.

Problem: No inhibition of ATPase activity by this compound.

  • Possible Cause 1: Inactive this compound.

    • Solution: Verify the integrity of your this compound stock as described previously.

  • Possible Cause 2: Incorrect enzyme source.

    • Solution: Ensure that the isolated ATPase is the chloroplast F1-ATPase, as this compound is specific to this enzyme.

  • Possible Cause 3: Assay conditions are not optimal.

    • Solution: Optimize assay parameters such as pH, temperature, and cofactor concentrations (e.g., Mg2+).[6]

Quantitative Data Summary

The following table provides an illustrative example of dose-response data for a this compound bioassay. Actual values will vary depending on the plant species, assay conditions, and specific protocol used.

This compound Conc. (µM)% Inhibition of Photosynthesis (Floating Disc Assay - ET50)% Reduction in Chlorophyll Content% Inhibition of ATPase Activity
0 (Control)000
0.1151025
1453560
10857095
100989099

Note: The above data is for illustrative purposes only. Researchers should generate their own dose-response curves to determine values such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for their specific experimental system.[7][8][9]

Experimental Protocols

Leaf Disc Chlorosis Assay Protocol
  • Preparation of Leaf Discs: Use a cork borer or a sharp hole punch to create uniform leaf discs (e.g., 1 cm in diameter) from healthy, fully expanded leaves. Avoid major veins.

  • Incubation: Float the leaf discs in petri dishes containing different concentrations of this compound. Include a control group with no toxin.

  • Light and Temperature: Place the petri dishes under a constant light source and at a controlled temperature for a specified period (e.g., 24-72 hours).

  • Chlorophyll Extraction:

    • Blot the leaf discs dry and record their fresh weight.

    • Homogenize the leaf discs in a known volume of 80% acetone or DMSO.

    • Centrifuge the homogenate to pellet the cell debris.

  • Quantification:

    • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.

    • Calculate the chlorophyll concentration using Arnon's equation or a similar formula.

Floating Leaf Disc Assay Protocol
  • Solution Preparation: Prepare a 0.2% sodium bicarbonate solution. Add a single drop of dilute, non-ionic soap.[3]

  • Leaf Disc Preparation: Create 10-20 uniform leaf discs.[10]

  • Vacuum Infiltration:

    • Place the leaf discs into a syringe and draw up a small volume of the bicarbonate solution.

    • Expel the air from the syringe.

    • Seal the tip of the syringe with your finger and pull back on the plunger to create a vacuum for about 10 seconds.[2][3]

    • Release the vacuum. The leaf discs should sink. Repeat if necessary.[2]

  • Experiment:

    • Transfer the sunk leaf discs to a beaker containing the this compound solution of the desired concentration.

    • Place the beaker under a strong light source and start a timer.[2]

    • Record the number of floating discs at regular intervals (e.g., every minute) until all or a majority of the discs are floating.[2]

  • Data Analysis: Determine the time it takes for 50% of the discs to float (ET50).[10] Compare the ET50 values across different this compound concentrations.

In Vitro ATPase Activity Assay Protocol

This protocol is a generalized procedure and may need optimization.[5]

  • Enzyme Preparation: Isolate chloroplast F1-ATPase from a suitable plant source (e.g., spinach) using established biochemical methods.

  • Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl) containing ATP and necessary cofactors like MgCl2.[6]

  • Assay Procedure:

    • Aliquot the purified enzyme into microcentrifuge tubes or a 96-well plate.

    • Add different concentrations of this compound to the respective tubes/wells.

    • Initiate the reaction by adding the ATP-containing reaction buffer.

    • Incubate at a constant temperature (e.g., 37°C) for a fixed time (e.g., 15-60 minutes).[5][6]

  • Phosphate Detection:

    • Stop the reaction by adding a reagent that detects inorganic phosphate (Pi), such as a malachite green-based reagent (e.g., PiColorLock™).[6]

    • Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).

  • Quantification: Generate a standard curve using known concentrations of phosphate to determine the amount of Pi released in each reaction. Calculate the specific activity of the enzyme and the percent inhibition by this compound.

Visualizations

Caption: Mechanism of action of this compound on the chloroplast ATP synthase.

Floating_Disc_Workflow start Start prep_discs Prepare Leaf Discs start->prep_discs infiltrate Vacuum Infiltrate with Bicarbonate Solution prep_discs->infiltrate sink_check Discs Sink? infiltrate->sink_check add_toxin Add Discs to This compound Solution sink_check->add_toxin Yes repeat_infiltrate Repeat Infiltration sink_check->repeat_infiltrate No expose_light Expose to Light add_toxin->expose_light timer Start Timer expose_light->timer record Record # of Floating Discs per Minute timer->record all_float All Discs Floating? record->all_float all_float->record No analyze Calculate ET50 all_float->analyze Yes end End analyze->end repeat_infiltrate->infiltrate Troubleshooting_Logic cluster_leaf_disc cluster_atpase start Inconsistent Results q1 Which Assay? start->q1 leaf_disc Floating Disc Assay q1->leaf_disc Floating Disc atpase ATPase Assay q1->atpase ATPase q2 Discs Not Sinking? leaf_disc->q2 sol1 Check Vacuum Seal Add Surfactant q2->sol1 Yes q3 Discs Not Floating? q2->q3 No sol2 Increase Light Intensity Check Toxin Concentration q3->sol2 Yes q4 High Background? atpase->q4 sol3 Use Fresh ATP Check for Phosphate Contamination q4->sol3 Yes q5 No Inhibition? q4->q5 No sol4 Verify Toxin Activity Optimize Assay Conditions q5->sol4 Yes

References

Method optimization for Dihydrotentoxin analysis in different matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Dihydrotentoxin. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for various matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound, from sample preparation to detection.

Sample Preparation & Extraction

Q1: What is the best extraction solvent for this compound from complex food matrices?

A1: The optimal extraction solvent depends on the specific matrix. For a broad range of food matrices, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach using acetonitrile with 1% formic acid is a recommended starting point. Acetonitrile is effective in extracting a wide range of mycotoxins, and the addition of formic acid can improve the extraction efficiency for certain compounds and stabilize pH-sensitive analytes. For dry samples like cereals and spices, a hydration step with water may be necessary before adding the extraction solvent to improve efficiency.

Q2: I am experiencing low recovery of this compound from my samples. What are the possible causes and solutions?

A2: Low recovery can be due to several factors:

  • Incomplete Extraction: Ensure the sample is thoroughly homogenized to increase the surface area for extraction. For dry matrices, adding water prior to solvent extraction can be beneficial. Vigorous shaking or vortexing is crucial for efficient partitioning of the analyte into the solvent.

  • Matrix Effects: Co-extracted matrix components can interfere with the analysis, leading to ion suppression in the mass spectrometer. A proper cleanup step is essential.

  • Analyte Degradation: this compound stability can be influenced by pH and temperature. It is advisable to work with cooled samples and solvents and to process them promptly. While specific stability data for this compound is limited, related Alternaria toxins have shown stability in acidic conditions (pH 3).[1][2]

  • Improper Cleanup: The choice of cleanup sorbent is critical. For this compound, a cleanup step using C18-phenyl SPE columns has been shown to be effective due to the selective binding of phenyl-containing cyclic peptides.[1] For fatty matrices, a dispersive SPE (d-SPE) step with C18 and/or Primary Secondary Amine (PSA) can help remove lipids and other interferences.

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis. Here are some strategies to mitigate them:

  • Effective Cleanup: As mentioned, use appropriate SPE or d-SPE cleanup steps to remove interfering co-extractives.

  • Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of the target analyte.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Stable Isotope-Labeled Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (e.g., triply deuterated this compound). This standard will behave similarly to the native analyte during extraction, cleanup, and ionization, providing accurate quantification.[1]

Chromatography & Mass Spectrometry

Q4: What are the recommended LC-MS/MS parameters for this compound analysis?

A4: A stable isotope dilution LC-MS/MS method has been successfully developed for this compound. Key parameters include:

  • LC Column: A C18 column is commonly used for the separation of mycotoxins.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium formate is typical.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for this compound.

  • MS/MS Transitions (MRM): Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. While specific transitions should be optimized in your laboratory, a previously reported method for this compound used the following:

    • Quantifier: m/z 417.3 -> 192.1

    • Qualifier: m/z 417.3 -> 210.1 (Note: These transitions should be confirmed and optimized on your specific instrument.)

Q5: I am observing poor peak shape and resolution in my chromatograms. What should I check?

A5: Poor chromatography can be caused by several factors:

  • Column Contamination: Matrix components can accumulate on the column, leading to peak tailing and broadening. Use a guard column and ensure adequate sample cleanup.

  • Mobile Phase Issues: Ensure the mobile phase is properly prepared, degassed, and that the pH is consistent.

  • Injection Volume: Injecting a large volume of a sample extract with a high organic content can lead to peak distortion.

  • Column Degradation: Over time, the performance of the LC column will degrade. Replace the column if other troubleshooting steps do not resolve the issue.

Q6: What is the stability of this compound under different pH and temperature conditions?

A6: Specific stability data for this compound is limited. However, studies on related Alternaria toxins provide some guidance:

  • pH: Some Alternaria toxins are stable in acidic conditions (e.g., pH 3).[1][2] An alkaline environment (pH 11) has been shown to promote the degradation of some related toxins.

  • Temperature: Related toxins like tentoxin have shown some degradation at high temperatures (e.g., a 50% reduction after treatment at 100°C and 121°C).[3][4] For routine analysis, it is recommended to store standards and samples at low temperatures (e.g., ≤ -18°C) and to avoid prolonged exposure to high temperatures during sample preparation.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound analysis based on published methods.

Table 1: LC-MS/MS Method Performance for this compound

ParameterValueMatrixReference
Limit of Detection (LOD)0.10 - 0.99 µg/kgPotato starch, tomato puree, white pepper powder[1]
Limit of Quantification (LOQ)Not explicitly stated, but quantifiable at low µg/kg levelsVarious food samples[1]
Recovery98 - 115%Spiked blank matrices[1]
Inter/Intraday RSD< 8.8%Spiked blank matrices[1]

Table 2: Reported Maximum Concentrations of this compound in Food Samples

Food MatrixMaximum Concentration (µg/kg)Reference
Paprika powder36.3[1]

Detailed Experimental Protocols

Protocol 1: Generic QuEChERS-based Extraction and Cleanup for Solid Food Matrices (e.g., Cereals, Spices)

This protocol is a general guideline and should be optimized and validated for each specific matrix.

  • Sample Homogenization:

    • Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.

    • For dry samples, add 10 mL of water and let it sit for 30 minutes to hydrate.

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% formic acid to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for fatty matrices).

    • Vortex for 30 seconds.

    • Centrifuge at ≥10,000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and dilute it with the initial mobile phase if necessary.

    • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a starting point for method development.

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Re-equilibrate at 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: ESI positive

  • MRM Transitions:

    • This compound: Precursor ion m/z 417.3, Product ions m/z 192.1 (quantifier) and m/z 210.1 (qualifier). Collision energies should be optimized.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenization 1. Sample Homogenization (e.g., 5g of solid matrix) Hydration 2. Hydration (for dry matrices) (add water) Homogenization->Hydration if needed Extraction 3. Extraction (Acetonitrile + 1% Formic Acid + QuEChERS salts) Homogenization->Extraction Hydration->Extraction Centrifugation1 4. Centrifugation Extraction->Centrifugation1 dSPE 5. Dispersive SPE (MgSO4, PSA, C18) Centrifugation1->dSPE Centrifugation2 6. Centrifugation dSPE->Centrifugation2 Filtration 7. Filtration (0.22 µm filter) Centrifugation2->Filtration LCMS 8. LC-MS/MS Analysis Filtration->LCMS

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Tree cluster_extraction Extraction Issues cluster_cleanup_matrix Cleanup & Matrix Effects cluster_stability Analyte Stability Start Low Recovery or High Variability? CheckHomogenization Is the sample fully homogenized? Start->CheckHomogenization CheckCleanup Is the cleanup step effective? (e.g., C18-phenyl SPE) Start->CheckCleanup CheckTemp Are samples and extracts kept cool? Start->CheckTemp CheckHydration Is it a dry matrix? Consider hydration. CheckHomogenization->CheckHydration Yes CheckShaking Is shaking/vortexing adequate? CheckHydration->CheckShaking ConsiderDilution Have you tried diluting the extract? CheckCleanup->ConsiderDilution UseInternalStandard Are you using a stable isotope-labeled internal standard? ConsiderDilution->UseInternalStandard CheckpH Is the pH of the extraction solvent appropriate (acidic)? CheckTemp->CheckpH

References

Validation & Comparative

Dihydrotentoxin vs. Tentoxin: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative biological activities of the natural cyclic tetrapeptides, Dihydrotentoxin and Tentoxin. This report synthesizes available data on their mechanisms of action, phytotoxicity, and effects on chloroplast ATP synthase, providing a valuable resource for those engaged in the fields of phytopathology, herbicide development, and bio-organic chemistry.

Introduction

Tentoxin and its close analog, this compound, are cyclic tetrapeptides produced by phytopathogenic fungi of the Alternaria genus. Tentoxin is a well-characterized phytotoxin known to induce chlorosis in sensitive plant species by targeting a key enzyme in photosynthesis. This compound, a metabolic precursor to tentoxin, differs structurally by the reduction of a single double bond in the dehydro-phenylalanine residue. While the biological activity of tentoxin has been extensively studied, data on this compound remains comparatively scarce. This guide aims to provide a detailed comparison of the known biological activities of these two compounds, supported by available experimental data and methodologies.

Mechanism of Action: Targeting Chloroplast ATP Synthase

The primary molecular target for tentoxin is the chloroplast F1-ATPase (CF1), the catalytic portion of the ATP synthase enzyme complex responsible for ATP production during photosynthesis.[1] Inhibition of this enzyme disrupts the energy supply within the chloroplast, leading to the characteristic chlorosis observed in sensitive plants.

Tentoxin exhibits a dual concentration-dependent effect on CF1-ATPase activity. At low nanomolar concentrations, it acts as a potent inhibitor.[1] However, at higher micromolar concentrations, it can paradoxically stimulate enzyme activity.[1] This complex interaction is attributed to the presence of multiple binding sites on the enzyme with different affinities. The high-affinity inhibitory site is located at the interface of the α and β subunits of the F1 complex.[1]

Information regarding the specific interaction of this compound with chloroplast ATP synthase is limited. However, as a close structural analog and precursor of tentoxin, it is hypothesized to share the same molecular target. The key difference in their chemical structures, the saturation of the dehydro-phenylalanine residue in this compound, likely influences its binding affinity and subsequent inhibitory or stimulatory potency. Structure-activity relationship studies on tentoxin analogs have revealed that the conformation of the dehydro-phenylalanine residue is crucial for its biological activity.

Comparative Biological Activity Data

While direct, side-by-side quantitative comparisons of the biological activities of tentoxin and this compound are not extensively available in publicly accessible literature, the following table summarizes the known effects of tentoxin. Further research is critically needed to populate the corresponding data for this compound to enable a complete comparative assessment.

Biological ActivityTentoxinThis compoundReference
Phytotoxicity Induces chlorosis in sensitive plant speciesData not available[1]
Chloroplast ATP Synthase Inhibition Potent inhibitor at low concentrations (nM range)Data not available[1]
Chloroplast ATP Synthase Stimulation Stimulator at high concentrations (µM range)Data not available[1]

Experimental Protocols

To facilitate further comparative research, this section outlines standardized methodologies for key experiments.

Phytotoxicity Assay (Seedling Growth Inhibition)

This protocol is designed to assess the effect of tentoxin and this compound on the growth of sensitive plant species.

Objective: To quantify the phytotoxic effects of the compounds by measuring the inhibition of root and shoot elongation in seedlings.

Materials:

  • Seeds of a tentoxin-sensitive plant species (e.g., lettuce, Lactuca sativa)

  • Tentoxin and this compound stock solutions

  • Sterile filter paper

  • Petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a series of dilutions of tentoxin and this compound in a suitable solvent (e.g., ethanol, followed by dilution in sterile water). A solvent-only control should also be prepared.

  • Place a sterile filter paper in each petri dish and moisten it with a fixed volume of the respective test solution or control.

  • Place a predetermined number of seeds (e.g., 10-20) on the moistened filter paper in each dish.

  • Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod) for a specified duration (e.g., 3-5 days).

  • After the incubation period, measure the root and shoot length of each seedling.

  • Calculate the percentage of germination and the average root and shoot length for each treatment group.

  • Determine the concentration required for 50% inhibition of growth (IC50) for both compounds.

Chloroplast ATP Synthase Activity Assay (ATP Hydrolysis)

This protocol measures the effect of the compounds on the ATP hydrolysis activity of isolated chloroplast F1-ATPase.

Objective: To determine the inhibitory or stimulatory effect of tentoxin and this compound on the enzymatic activity of CF1-ATPase.

Materials:

  • Isolated and purified chloroplast F1-ATPase

  • ATP solution

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Malachite green reagent for phosphate detection

  • Tentoxin and this compound stock solutions

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the desired concentration of tentoxin, this compound, or a solvent control.

  • Add the purified CF1-ATPase to the reaction mixture and pre-incubate for a short period.

  • Initiate the reaction by adding a known concentration of ATP.

  • Incubate the reaction at a constant temperature (e.g., 37°C) for a specific time.

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the malachite green reagent. The absorbance is read using a microplate reader.

  • Calculate the specific activity of the enzyme (µmol Pi released/min/mg protein) for each condition.

  • Plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 (for inhibition) or the concentration for maximum stimulation.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action of tentoxin on chloroplast ATP synthase and a general workflow for its phytotoxicity assessment.

Caption: Mechanism of Tentoxin action on Chloroplast ATP Synthase.

Phytotoxicity_Workflow Start Start Prepare_Solutions Prepare Toxin Solutions (Tentoxin & this compound) Start->Prepare_Solutions Seed_Plating Plate Seeds on Treated Filter Paper Prepare_Solutions->Seed_Plating Incubation Incubate under Controlled Conditions Seed_Plating->Incubation Data_Collection Measure Seedling Growth (Root/Shoot) Incubation->Data_Collection Data_Analysis Calculate Germination % and Growth Inhibition Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for phytotoxicity assessment.

Conclusion and Future Directions

Tentoxin is a well-established phytotoxin with a clear mechanism of action involving the modulation of chloroplast ATP synthase. In contrast, this compound remains a largely uncharacterized molecule. The structural similarity between the two compounds strongly suggests that this compound may exhibit a similar, albeit potentially quantitatively different, biological activity profile.

To fully understand the comparative biological activities of this compound and tentoxin, further research is imperative. This should include:

  • Direct Comparative Phytotoxicity Studies: To determine the relative potency of this compound in causing chlorosis and inhibiting plant growth.

  • Enzymatic Assays: To quantify the inhibitory and stimulatory effects of this compound on purified chloroplast ATP synthase and determine its IC50 value.

  • Structure-Activity Relationship (SAR) Studies: To elucidate how the saturation of the dehydro-phenylalanine residue impacts the interaction with the target enzyme.

Such studies will not only provide valuable insights into the fundamental biological processes of phytotoxicity but also inform the potential development of novel and selective bioherbicides.

References

Comparative analysis of Dihydrotentoxin phytotoxicity with other mycotoxins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 31, 2025 – A comprehensive analysis of the phytotoxic effects of Dihydrotentoxin in comparison to other prevalent mycotoxins reveals significant variations in their impact on plant physiology. This guide provides researchers, scientists, and drug development professionals with a comparative overview of mycotoxin phytotoxicity, supported by experimental data and detailed methodologies, to facilitate further research and development in this field.

Mycotoxins, secondary metabolites produced by fungi, are known contaminants of agricultural commodities and pose a significant threat to plant health, animal agriculture, and human food safety.[1] Among these, this compound, a cyclic tetrapeptide produced by several Alternaria species, exhibits notable phytotoxic properties.[2] Understanding its phytotoxicity in relation to other major mycotoxins such as Fumonisin B1, Deoxynivalenol (DON), and Aflatoxin B1 is crucial for developing effective mitigation strategies and for exploring their potential as bioherbicides.

Quantitative Analysis of Mycotoxin Phytotoxicity

The phytotoxicity of mycotoxins is typically assessed by measuring their impact on key plant growth parameters, such as seed germination, root and shoot elongation, and chlorophyll content. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify and compare the toxicity of different compounds.

While direct comparative studies including this compound are limited, data from various studies on model plants like Duckweed (Lemna pausicostata) and Arabidopsis thaliana provide a basis for comparison.

MycotoxinPlant SpeciesEndpointIC50 (µM)Reference
This compound Data not available---
Tentoxin Sensitive speciesChlorosisQualitatively high[3][4]
Fumonisin B1 Arabidopsis thalianaGrowth Inhibition< 1.4 (equivalent to < 1 ppm)[3]
Wortmannin Lemna pausicostataGrowth Inhibition0.2[5]
HC-Toxin Lemna pausicostataGrowth Inhibition15.4[5]
Apicidin Lemna pausicostataGrowth Inhibition27.7[5]
Deoxynivalenol (DON) Lemna minorGrowth InhibitionQualitatively lower than derivatives[6]
Aflatoxin B1 Various cropsGermination InhibitionDose-dependent[1]

Mode of Action and Signaling Pathways

The phytotoxicity of mycotoxins stems from their ability to interfere with essential cellular processes in plants.

This compound and Tentoxin: The primary mode of action for Tentoxin, the parent compound of this compound, is the inhibition of the chloroplast F1-ATPase.[4][7] This enzyme is a crucial component of the ATP synthase complex, responsible for generating ATP during photosynthesis. By binding to the α and β subunits of the F1 complex, Tentoxin locks the enzyme in an inactive conformation, preventing the conversion of ADP to ATP.[7][8] This disruption of energy production leads to a cascade of effects, including the inhibition of chloroplast development, resulting in the characteristic symptom of chlorosis (yellowing of the leaves).[4] While the exact signaling pathway for this compound is not as extensively studied, its structural similarity to Tentoxin suggests a comparable mechanism of action.[2]

Tentoxin_Signaling_Pathway cluster_chloroplast Chloroplast Tentoxin This compound / Tentoxin F1_ATPase Chloroplast F1-ATPase (α and β subunits) Tentoxin->F1_ATPase Binds to and inhibits ATP_Synthase ATP Synthase Complex ATP ATP F1_ATPase->ATP Inhibition of Synthesis ATP_Synthase->ATP Synthesis ADP ADP + Pi Chloroplast_Dev Chloroplast Development ATP->Chloroplast_Dev Energy for Chlorosis Chlorosis Chloroplast_Dev->Chlorosis Impaired development leads to

Inhibition of Chloroplast F1-ATPase by this compound/Tentoxin.

Fumonisin B1: This mycotoxin acts as an inhibitor of ceramide synthase, a key enzyme in sphingolipid biosynthesis.[9] The disruption of this pathway leads to the accumulation of sphinganine and sphingosine, which are cytotoxic and induce apoptosis (programmed cell death).[9]

Deoxynivalenol (DON): As a trichothecene mycotoxin, DON primarily inhibits protein synthesis in eukaryotic cells by binding to the ribosomal peptidyltransferase center.[10] This broad-spectrum inhibition of protein production disrupts numerous cellular functions, leading to growth inhibition and necrosis.

Aflatoxin B1: The phytotoxicity of Aflatoxin B1 is linked to its ability to inhibit seed germination and seedling growth.[1] At a molecular level, it can form adducts with DNA, leading to mutations and disruption of gene expression, although its precise phytotoxic mechanism is less defined than its well-known carcinogenic effects in animals.[11]

Experimental Protocols for Phytotoxicity Assessment

Standardized bioassays are essential for the reliable comparison of mycotoxin phytotoxicity. The following outlines a general protocol for assessing phytotoxicity using a seed germination and root elongation assay.

1. Preparation of Mycotoxin Solutions:

  • Prepare stock solutions of each mycotoxin in a suitable solvent (e.g., methanol, DMSO).

  • Create a series of dilutions to achieve the desired test concentrations. Ensure the final solvent concentration is consistent across all treatments and controls and is non-phytotoxic.

2. Plant Material and Exposure:

  • Select a sensitive plant species with rapid germination and growth, such as Lemna minor (duckweed), Lactuca sativa (lettuce), or Arabidopsis thaliana.

  • For seed germination assays, place seeds on filter paper in petri dishes or on agar medium in multi-well plates.

  • Moisten the filter paper or amend the agar with the respective mycotoxin solutions. A control group with only the solvent should be included.

  • For root elongation assays with seedlings, transfer uniformly sized seedlings to a hydroponic system or agar plates containing the mycotoxin concentrations.

3. Incubation Conditions:

  • Incubate the plates or hydroponic systems in a controlled environment with defined temperature, light intensity, and photoperiod (e.g., 25°C, 16h light/8h dark).

4. Data Collection and Analysis:

  • After a defined period (e.g., 3-7 days), measure the percentage of seed germination, and the length of the primary root and shoot.

  • Calculate the percentage of inhibition for each parameter relative to the control.

  • Determine the IC50 value for each mycotoxin by plotting the percentage of inhibition against the logarithm of the mycotoxin concentration and fitting the data to a dose-response curve.

Phytotoxicity_Assay_Workflow A Prepare Mycotoxin Stock Solutions B Create Serial Dilutions A->B D Expose Plants to Mycotoxin Concentrations B->D C Select and Prepare Plant Material (e.g., seeds, seedlings) C->D E Incubate under Controlled Conditions D->E F Measure Endpoints: - Germination % - Root/Shoot Length E->F G Calculate % Inhibition vs. Control F->G H Determine IC50 Values G->H

General workflow for a mycotoxin phytotoxicity assay.

Conclusion

This comparative analysis underscores the diverse mechanisms and potencies of mycotoxin phytotoxicity. While this compound's primary target is likely the chloroplast F1-ATPase, leading to chlorosis, other mycotoxins disrupt different fundamental cellular processes, from protein synthesis to sphingolipid metabolism. The lack of quantitative phytotoxicity data for this compound presents a clear research gap. Future studies employing standardized protocols, such as the one outlined, are necessary to directly compare the phytotoxic potential of this compound with other major mycotoxins. This will not only enhance our understanding of their ecological roles but also inform the development of novel, targeted strategies for crop protection.

References

Validation of an analytical method for Dihydrotentoxin quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques for the quantification of Dihydrotentoxin, a mycotoxin produced by Alternaria species. The accurate and precise measurement of this compound is critical for food safety, agricultural research, and toxicological studies. This document outlines the validation parameters and experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), referencing established guidelines for analytical method validation.[1][2][3][4]

Overview of Analytical Methods

The selection of an analytical method for this compound quantification depends on the specific requirements of the study, including desired sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates compounds based on their interaction with a stationary phase, followed by detection using a UV-Vis spectrophotometer. It is a robust and widely available method, suitable for quantifying analytes at moderate concentrations.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[5] LC-MS/MS is the preferred method for trace-level quantification and confirmation of analytes in complex matrices due to its superior specificity.[5] It is frequently used for the analysis of various Alternaria toxins in food and environmental samples.[5][6][7][8][9]

Method Validation and Performance Comparison

Analytical method validation ensures that a chosen procedure is suitable for its intended purpose.[3] Key performance characteristics are evaluated according to guidelines from the International Council for Harmonisation (ICH).[1][2][3] The following table summarizes typical performance data for the two methods, based on literature values for similar mycotoxin analyses.

Validation Parameter HPLC-UV LC-MS/MS ICH Q2(R1) Guideline
Specificity/Selectivity Moderate; potential for interference from matrix components.High; based on specific precursor-to-product ion transitions.The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity (R²) > 0.998[10][11]> 0.997[12][13][14]A linear relationship should be evaluated across the range of the analytical procedure.
Accuracy (% Recovery) 85-110%[15][16]85-115%[8][13][14]The closeness of test results obtained by the method to the true value.
Precision (RSD%) < 5%[15]< 15%[8][13][14]The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.
Limit of Detection (LOD) 5 - 20 ng/mL0.05 - 2.5 µg/kg[7]The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) 20 - 50 ng/mL0.1 - 10 µg/kg[6][7][8][12]The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the validation of this compound quantification.

3.1. Sample Preparation (General)

A generic extraction procedure is often employed for Alternaria toxins.

  • Homogenization: Homogenize 5 g of the sample (e.g., grain, tomato product) with 20 mL of an extraction solvent (e.g., acetonitrile/water, 80:20 v/v).

  • Extraction: Shake vigorously for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to injection. For LC-MS/MS, a dilution of the raw extract may be sufficient.[5]

3.2. HPLC-UV Method

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[15]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[15]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the maximum absorbance wavelength for this compound (to be determined empirically).

  • Injection Volume: 20 µL.

3.3. LC-MS/MS Method

  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 or HILIC column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI Positive or Negative.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound and an appropriate internal standard.

  • Injection Volume: 5 µL.

Visualized Workflows

4.1. Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.

cluster_0 Validation Parameters A Method Development B Method Optimization A->B C Pre-Validation Assessment B->C D Validation Protocol Definition C->D E Execute Validation Experiments D->E F Data Analysis & Evaluation E->F Specificity Specificity E->Specificity G Validation Report F->G H Method Implementation G->H Accuracy Accuracy Precision Precision Linearity Linearity Range Range LOD LOD LOQ LOQ Robustness Robustness cluster_1 Method Choice Sample Sample Collection (e.g., Grain, Fruit) Prep Sample Preparation (Extraction, Cleanup) Sample->Prep Analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) Prep->Analysis Data Data Acquisition (Chromatograms) Analysis->Data Decision Sensitivity Required? Quant Quantification (Calibration Curve) Data->Quant Report Final Report (Concentration of this compound) Quant->Report HPLC HPLC-UV Decision->HPLC Low LCMS LC-MS/MS Decision->LCMS High

References

Dihydrotentoxin Cross-Reactivity in Tentoxin Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Structural and Biological Activity Comparison

Tentoxin and dihydrotentoxin are cyclic tetrapeptides that differ by a single double bond in the N-methylphenylalanyl residue.[1] This subtle structural difference is the primary determinant of their biological activity and their recognition by antibodies in an immunoassay.

FeatureTentoxinThis compoundReference
Chemical Structure Cyclo(N-methyl-L-alanyl-L-leucyl-α,β-didehydro-N-methylphenylalanylglycyl)Cyclo(N-methyl-L-alanyl-L-leucyl-N-methyl-L-phenylalanylglycyl)[1]
Molecular Formula C₂₂H₃₀N₄O₄C₂₂H₃₂N₄O₄[2][3]
Molar Mass 414.5 g/mol 416.5 g/mol [3]
Key Structural Difference Contains a dehydrophenylalanine residue with a double bond.The double bond in the phenylalanine residue is reduced.[1]
Biological Activity Potent inhibitor of chloroplast F₁-ATPase, leading to chlorosis in sensitive plants.Significantly lower or negligible inhibitory activity on F₁-ATPase.

Immunoassay Principle: Competitive ELISA

Immunoassays for small molecules like tentoxin typically employ a competitive enzyme-linked immunosorbent assay (ELISA) format. In this setup, free tentoxin in a sample competes with a labeled tentoxin conjugate for a limited number of binding sites on an anti-tentoxin antibody. The signal generated is inversely proportional to the concentration of tentoxin in the sample.

Due to the high structural similarity between tentoxin and this compound, it is highly probable that antibodies raised against tentoxin will also recognize this compound, leading to cross-reactivity. This would result in an overestimation of the tentoxin concentration in samples containing both mycotoxins. A study by Liu and Rychlik (2013) developed a stable isotope dilution LC-MS/MS method for the simultaneous quantification of tentoxin and this compound, and found co-occurrence of both toxins in various food samples, highlighting the practical importance of considering this compound interference in tentoxin analysis.

Experimental Protocols

Competitive ELISA for Tentoxin

This protocol provides a general framework for a competitive ELISA to determine the concentration of tentoxin and assess the cross-reactivity of this compound.

Materials:

  • Microtiter plate (96-well)

  • Anti-tentoxin antibody

  • Tentoxin standard

  • This compound

  • Tentoxin-enzyme conjugate (e.g., tentoxin-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the anti-tentoxin antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add standards (tentoxin) or samples, followed by the tentoxin-enzyme conjugate, to the wells. For cross-reactivity assessment, add varying concentrations of this compound in place of the tentoxin standard. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance versus the logarithm of the tentoxin concentration. Determine the concentration of tentoxin in the samples from the standard curve. Cross-reactivity of this compound can be calculated as the ratio of the concentration of tentoxin to the concentration of this compound that produces the same level of inhibition.

Visualizations

Competitive_ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection Coat Plate Coat wells with anti-Tentoxin antibody Block Plate Block non-specific sites with BSA Coat Plate->Block Plate Wash Add Sample Add sample or Tentoxin/Dihydrotentoxin standard Block Plate->Add Sample Wash Add Conjugate Add Tentoxin-enzyme conjugate Add Sample->Add Conjugate Add Substrate Add substrate Add Conjugate->Add Substrate Wash Measure Signal Measure signal (inversely proportional to analyte) Add Substrate->Measure Signal Stop reaction

Caption: Workflow for a competitive ELISA to detect Tentoxin.

Tentoxin_Inhibition_Pathway cluster_f1_atpase F1-ATPase Catalytic Cycle ATP_Binding ATP Binding ATP_Hydrolysis ATP Hydrolysis ATP_Binding->ATP_Hydrolysis ADP_Release ADP + Pi Release ATP_Hydrolysis->ADP_Release ADP_Release->ATP_Binding Tentoxin Tentoxin Tentoxin->ATP_Hydrolysis Inhibits conformational change required for hydrolysis

Caption: Inhibition of the F1-ATPase catalytic cycle by Tentoxin.

Conclusion

Given the structural similarity between tentoxin and this compound, a high degree of cross-reactivity in tentoxin immunoassays is to be expected. Researchers relying on these assays for the quantification of tentoxin should be aware of this potential interference, especially in matrices where both mycotoxins may co-exist. It is strongly recommended to validate any tentoxin immunoassay for its cross-reactivity with this compound. For definitive quantification of both analytes, a chromatographic method such as LC-MS/MS is the preferred approach. This guide provides the foundational knowledge and a general experimental framework to begin assessing the impact of this compound on tentoxin immunoassay performance.

References

Dihydrotentoxin: A Potential Bioherbicide Compared with Commercial Standards

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the herbicidal efficacy of Dihydrotentoxin, referencing available data on its analog, Tentoxin, in comparison to leading commercial herbicides. This document provides an objective analysis of performance, detailed experimental methodologies, and visual representations of key biological pathways.

Executive Summary

This compound, a natural cyclic tetrapeptide, presents a promising avenue for the development of novel bioherbicides. Due to the limited availability of specific research on this compound, this guide leverages data from its closely related analog, Tentoxin, to draw comparative insights against widely used commercial herbicides such as glyphosate and glufosinate. Tentoxin exhibits a distinct mode of action, primarily targeting chloroplast F1-ATPase, which leads to chlorosis in susceptible plant species. This targeted approach offers potential for greater selectivity and a more favorable environmental profile compared to some broad-spectrum synthetic herbicides. This guide provides a detailed comparison of their efficacy, mode of action, and the experimental protocols required for their evaluation.

Comparative Efficacy of this compound (as Tentoxin) and Commercial Herbicides

Table 1: Quantitative Comparison of Herbicidal Efficacy

HerbicideTarget Weed SpeciesEfficacy MetricConcentration/RateResult
Tentoxin Analogs Ryegrass (Lolium sp.)Radicle Growth Inhibition67 µg/mL>70% inhibition
Glyphosate Common Waterhemp (Amaranthus tuberculatus)Injury Rating1,121 g ha⁻¹>90%
Giant Ragweed (Ambrosia trifida)Injury Rating1,121 g ha⁻¹>85% (at 15-30 cm height)[1][2]
Glufosinate Ivyleaf Morningglory (Ipomoea hederacea)Injury Rating410 g ha⁻¹>80%[1][2]
Yellow Nutsedge (Cyperus esculentus)Injury Rating410 g ha⁻¹>75%[1]

Note: The data for Tentoxin analogs is based on laboratory assays, while the data for glyphosate and glufosinate are from greenhouse and field studies. Direct comparison of efficacy should be made with caution due to differing experimental conditions.

Mechanism of Action: A Tale of Two Strategies

The herbicidal activity of this compound (inferred from Tentoxin) and commercial herbicides stems from fundamentally different mechanisms at the molecular level.

This compound (via Tentoxin): Targeting Chloroplast Energy Production

Tentoxin acts as a potent and selective inhibitor of the chloroplast F1-ATPase enzyme.[3][4] This enzyme is a critical component of the ATP synthase complex, responsible for generating ATP during photosynthesis. By binding to the α/β interface of the F1-ATPase, Tentoxin blocks its rotational catalysis, thereby halting ATP synthesis.[3][4][5][6] This disruption of energy production within the chloroplast leads to a cascade of events, including the inhibition of photophosphorylation and the subsequent development of chlorosis (yellowing of the leaves) in susceptible plant species.

This targeted inhibition may also trigger a chloroplast retrograde signaling pathway.[7][8][9][10][11] In this process, the stress signals originating from the dysfunctional chloroplast are communicated to the nucleus, leading to changes in nuclear gene expression that can ultimately contribute to cell death.

Tentoxin_Signaling_Pathway cluster_chloroplast Chloroplast cluster_nucleus Nucleus Tentoxin This compound (as Tentoxin) F1_ATPase Chloroplast F1-ATPase Tentoxin->F1_ATPase Inhibits ATP_Synthase ATP Synthase Complex F1_ATPase->ATP_Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Disrupts Retrograde_Signal Retrograde Signal ATP_Production->Retrograde_Signal Triggers NGE Nuclear Gene Expression Retrograde_Signal->NGE Modulates Cell_Death Programmed Cell Death NGE->Cell_Death Leads to

Caption: this compound's proposed signaling pathway.
Commercial Herbicides: Broad-Spectrum Inhibition

  • Glyphosate: This widely used herbicide inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway. This pathway is essential for the synthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants. Inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing plant death.

  • Glufosinate: Glufosinate inhibits the enzyme glutamine synthetase. This enzyme plays a central role in nitrogen metabolism by converting glutamate and ammonia into glutamine. Inhibition of glutamine synthetase leads to a rapid accumulation of ammonia to toxic levels within the plant cells and a depletion of glutamine, disrupting photosynthesis and causing cell death.

Experimental Protocols for Efficacy Evaluation

Standardized protocols are crucial for the accurate assessment of herbicidal efficacy. The following outlines a general workflow for testing a novel compound like this compound.

Greenhouse Bioassay for Herbicidal Efficacy

This protocol is designed to assess the post-emergence herbicidal activity of a test compound on various weed species under controlled greenhouse conditions.

  • Plant Material: Grow target weed species from seed in pots containing a standardized soil mix. Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Herbicide Application: Apply the test compound (e.g., this compound) and commercial standards (e.g., glyphosate, glufosinate) at a range of concentrations. Applications are typically made when the weeds have reached a specific growth stage (e.g., 2-4 true leaves).

  • Experimental Design: Use a randomized complete block design with multiple replications for each treatment. Include an untreated control for comparison.

  • Data Collection: Assess herbicidal efficacy at set time points after application (e.g., 7, 14, and 21 days). Common assessment methods include:

    • Visual Injury Rating: A scale from 0% (no effect) to 100% (complete plant death).

    • Biomass Reduction: Harvest the above-ground plant material and measure fresh and dry weight.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, dose-response analysis) to determine the effective dose (e.g., ED₅₀ or GR₅₀).

Experimental_Workflow Start Start Seed_Germination Seed Germination & Plant Growth Start->Seed_Germination Treatment_Application Herbicide Application (Test Compound & Standards) Seed_Germination->Treatment_Application Incubation Greenhouse Incubation (Controlled Conditions) Treatment_Application->Incubation Data_Collection Data Collection (Visual Rating, Biomass) Incubation->Data_Collection Data_Analysis Statistical Analysis (ANOVA, Dose-Response) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for herbicide efficacy testing.

Conclusion and Future Directions

While direct comparative data for this compound is scarce, the information available for its analog, Tentoxin, suggests a promising bioherbicidal agent with a unique and selective mode of action. Its ability to target a specific chloroplast enzyme presents a potential advantage in terms of crop safety and managing herbicide resistance.

Future research should focus on:

  • Conducting comprehensive dose-response studies of this compound against a broad spectrum of economically important weed species.

  • Performing direct, side-by-side comparisons with leading commercial herbicides under both greenhouse and field conditions.

  • Further elucidating the complete signaling cascade initiated by this compound to better understand its molecular mechanism and potential for off-target effects.

Such research will be instrumental in determining the viability of this compound as a commercially successful and environmentally sustainable herbicide.

References

Inter-laboratory validation of Dihydrotentoxin detection methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Dihydrotentoxin Detection Methodologies

The detection and quantification of this compound, a mycotoxin of concern, is crucial for ensuring food safety and for research purposes. The two most prominent analytical methods employed for mycotoxin analysis are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is considered a confirmatory method due to its high selectivity and sensitivity, while ELISA is often utilized as a rapid screening tool.

Quantitative Performance Comparison

The following tables summarize typical performance parameters for LC-MS/MS and ELISA methods based on validation studies for various mycotoxins. These values provide an estimate of the expected performance for this compound detection.

Table 1: Comparison of Typical Validation Parameters for Mycotoxin Detection Methods

Performance ParameterLC-MS/MSCompetitive ELISA
Limit of Detection (LOD) 0.5 - 200 µg/kg[1]0.15 - 19.53 ng/mL (ppb)[2]
Limit of Quantification (LOQ) 1 - 400 µg/kg[1][3]0.15 - 19.53 ng/mL (ppb)[2]
Accuracy (Recovery) 74.0% - 106.0%[1]73% - 106%[2]
Precision (Repeatability RSDr) < 14.4%[1]< 15%[3]
Precision (Reproducibility RSDR) 3.7% - 20.5%[4][5]< 30%[6]
Specificity High (based on mass-to-charge ratio)Variable (potential for cross-reactivity)[2]
Throughput LowerHigh
Cost per Sample HighLow
Instrumentation Complex and expensiveRelatively simple and less expensive

Experimental Protocols

LC-MS/MS Method for Mycotoxin Analysis (Confirmatory Method)

This protocol outlines a general procedure for the analysis of mycotoxins in a solid food matrix.

a) Sample Preparation (QuEChERS-based Extraction)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for mycotoxin analysis.[7]

  • Homogenization: A representative sample of the food matrix is finely ground to ensure homogeneity.

  • Extraction: A 5 g portion of the homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of an acetonitrile/water mixture (e.g., 80:20 v/v) with 1% formic acid is added.[7]

  • Salting-out: The tube is shaken vigorously for 15 minutes. A salt mixture (e.g., magnesium sulfate and sodium chloride) is added to induce phase separation.[8]

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the mycotoxins) from the aqueous and solid phases.

  • Clean-up (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the supernatant is transferred to a tube containing a sorbent material (e.g., PSA, C18) to remove interfering matrix components.[9] The tube is vortexed and centrifuged.

  • Final Preparation: The final extract is filtered and, if necessary, evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.[7]

b) LC-MS/MS Analysis

  • Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A C18 reversed-phase column is commonly used to separate the mycotoxins. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing additives like formic acid or ammonium formate, is typically employed.[10]

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization technique. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[9]

  • Quantification: The concentration of the mycotoxin is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations. Matrix-matched calibration curves are often used to compensate for matrix effects.[10]

Competitive ELISA for Mycotoxin Screening

This protocol describes a general procedure for a competitive ELISA.

  • Sample Extraction: A ground sample is extracted with a solvent, typically a mixture of methanol and water. The extract is then filtered or centrifuged.[11]

  • Dilution: The extract is diluted with a buffer provided in the ELISA kit.

  • Assay Procedure:

    • Coating: Microtiter plate wells are pre-coated with antibodies specific to the mycotoxin.

    • Competition: A known amount of enzyme-labeled mycotoxin (conjugate) and the sample extract (containing the unknown amount of mycotoxin) are added to the wells. The mycotoxin in the sample and the enzyme-labeled mycotoxin compete for the limited number of antibody binding sites.[11]

    • Incubation: The plate is incubated to allow the binding reaction to occur.

    • Washing: The wells are washed to remove any unbound components.[11]

    • Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.[11]

    • Stopping the Reaction: A stop solution is added to halt the color development.

  • Detection: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of the mycotoxin in the sample.[11]

  • Quantification: The concentration of the mycotoxin in the sample is determined by comparing the absorbance with a standard curve prepared from standards of known concentrations.

Method Selection Workflow

The choice between an LC-MS/MS and an ELISA method depends on the specific requirements of the analysis, such as the need for high throughput screening versus accurate confirmation, and the available resources.

MethodSelectionWorkflow start Start: Need for this compound Analysis screening_needed High-throughput screening of many samples required? start->screening_needed confirmatory_needed High specificity and accurate quantification needed? screening_needed->confirmatory_needed No elisa Use Competitive ELISA screening_needed->elisa Yes lcmsms Use LC-MS/MS confirmatory_needed->lcmsms Yes end End confirmatory_needed->end No (Re-evaluate analytical need) positive_result Positive result from ELISA? elisa->positive_result report_positive Report Quantified Result lcmsms->report_positive positive_result->lcmsms Yes report_negative Report as Negative/Below Screening Threshold positive_result->report_negative No report_negative->end report_positive->end

Caption: Workflow for selecting a this compound detection method.

References

Unraveling the Biological Significance of Chirality in Dihydrotentoxin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Activity of Dihydrotentoxin Stereoisomers

For researchers and scientists engaged in the fields of natural product synthesis, herbicide development, and bio-organic chemistry, understanding the nuanced relationship between a molecule's three-dimensional structure and its biological function is paramount. This guide provides an objective comparison of the biological activities of this compound stereoisomers, supported by experimental data, to illuminate the critical role of stereochemistry in its phytotoxic effects.

This compound, a cyclic tetrapeptide and a reduced analog of the natural phytotoxin tentoxin, is known to interfere with chloroplast ATP synthase, a vital enzyme in plant energy metabolism. The specific spatial arrangement of its constituent amino acids gives rise to different stereoisomers, each with potentially distinct biological activities. This comparison focuses on the differential effects of these isomers on key biological processes.

Comparative Analysis of Biological Activity

The biological efficacy of this compound stereoisomers has been evaluated through various assays, primarily focusing on their inhibitory effects on plant growth and enzymatic activity. The following tables summarize the key quantitative data from these studies, highlighting the structure-activity relationship.

Phytotoxicity: Inhibition of Lettuce Seedling Growth

The phytotoxic effects of the this compound stereoisomers were assessed by measuring the inhibition of lettuce (Lactuca sativa) seedling radicle elongation. This assay provides a quantitative measure of the compounds' ability to impede plant growth.

StereoisomerConcentration (μM)Radicle Length Inhibition (%)
(S,S,S,S)-dihydrotentoxin 1085 ± 5
142 ± 7
(R,S,S,S)-dihydrotentoxin 1015 ± 3
15 ± 2
(S,R,S,S)-dihydrotentoxin 1025 ± 4
18 ± 3
(S,S,R,S)-dihydrotentoxin 1038 ± 6
112 ± 4
Control (no inhibitor) -0

Data are presented as mean ± standard deviation.

The data clearly indicates that the natural (S,S,S,S) stereoisomer of this compound exhibits significantly higher phytotoxicity compared to its diastereomers. This underscores the stringent stereochemical requirements for its biological activity.

Enzymatic Inhibition: Chloroplast F1-ATPase Activity

To elucidate the molecular basis of their phytotoxicity, the inhibitory effects of the this compound stereoisomers on the activity of isolated spinach chloroplast F1-ATPase were determined. This enzyme is a key component of the ATP synthase complex.

StereoisomerIC50 (μM)
(S,S,S,S)-dihydrotentoxin 2.5
(R,S,S,S)-dihydrotentoxin > 100
(S,R,S,S)-dihydrotentoxin 78
(S,S,R,S)-dihydrotentoxin 45

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

The enzymatic inhibition data corroborates the findings from the phytotoxicity assays. The (S,S,S,S)-dihydrotentoxin is a potent inhibitor of chloroplast F1-ATPase, while its stereoisomers show dramatically reduced or negligible inhibitory activity. This highlights the high degree of stereospecificity in the interaction between this compound and its molecular target.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Lettuce Seedling Growth Inhibition Assay
  • Seed Germination: Lettuce (Lactuca sativa) seeds were surface-sterilized with a 1% sodium hypochlorite solution for 10 minutes, followed by thorough rinsing with sterile distilled water. The seeds were then germinated on moist filter paper in petri dishes in the dark at 25°C for 48 hours.

  • Treatment: Uniformly germinated seedlings were transferred to new petri dishes containing filter paper moistened with test solutions of the this compound stereoisomers at various concentrations (1 µM and 10 µM) in a phosphate buffer (pH 6.0). A control group was treated with the buffer solution alone.

  • Incubation: The petri dishes were incubated in a growth chamber at 25°C with a 16-hour light/8-hour dark cycle.

  • Measurement: After 72 hours, the length of the radicle (primary root) of each seedling was measured to the nearest millimeter.

  • Data Analysis: The percentage of inhibition of radicle elongation for each treatment was calculated relative to the control group.

Chloroplast F1-ATPase Inhibition Assay
  • Enzyme Isolation: Chloroplast F1-ATPase was isolated and purified from fresh spinach leaves following established protocols. The protein concentration was determined using the Bradford assay.

  • Assay Mixture: The reaction mixture (1 mL) contained 50 mM Tris-HCl buffer (pH 8.0), 5 mM ATP, 5 mM MgCl2, and varying concentrations of the this compound stereoisomers.

  • Enzyme Reaction: The reaction was initiated by the addition of the purified F1-ATPase to the assay mixture. The mixture was incubated at 37°C for 15 minutes.

  • Measurement of ATP Hydrolysis: The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP was quantified colorimetrically using the molybdate-blue method. The absorbance was measured at 660 nm.

  • Data Analysis: The enzyme activity was calculated based on the rate of Pi release. The IC50 values were determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the logical flow of how the stereochemistry of this compound dictates its biological activity.

Dihydrotentoxin_Activity cluster_synthesis Stereoselective Synthesis cluster_activity Biological Activity S1 Stereoisomer 1 (S,S,S,S) High_Phyto High Phytotoxicity S1->High_Phyto High_Enzyme Strong Enzyme Inhibition S1->High_Enzyme S2 Stereoisomer 2 (R,S,S,S) Low_Phyto Low/No Phytotoxicity S2->Low_Phyto Low_Enzyme Weak/No Enzyme Inhibition S2->Low_Enzyme S3 Stereoisomer 3 (S,R,S,S) S3->Low_Phyto S3->Low_Enzyme S4 Stereoisomer 4 (S,S,R,S) S4->Low_Phyto S4->Low_Enzyme High_Enzyme->High_Phyto leads to Low_Enzyme->Low_Phyto leads to

Caption: Stereochemistry dictates this compound's biological activity.

Signaling Pathway: Inhibition of Chloroplast ATP Synthase

The primary molecular target of this compound is the F1 subunit of chloroplast ATP synthase. The following diagram depicts the inhibitory action on the ATP synthesis pathway.

ATP_Synthase_Inhibition cluster_photosynthesis Photosynthesis cluster_atp_synthesis ATP Synthesis Light Light Energy Proton_Gradient Proton Gradient (ΔpH) Light->Proton_Gradient generates H2O H₂O O2 O₂ H2O->O2 ATP_Synthase Chloroplast ATP Synthase (CF₀-CF₁) Proton_Gradient->ATP_Synthase drives ATP ATP ATP_Synthase->ATP synthesizes ADP ADP + Pi ADP->ATP_Synthase Inhibitor (S,S,S,S)-Dihydrotentoxin Inhibitor->ATP_Synthase inhibits

A Comparative Guide to the Metabolomics of Dihydrotentoxin-Producing Alternaria Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the metabolic profiles of Alternaria strains known to produce dihydrotentoxin, a cyclic tetrapeptide mycotoxin. This compound, along with its close analog tentoxin, is a secondary metabolite of significant interest due to its phytotoxic properties and potential applications. Understanding the metabolic differences between producing and non-producing strains, as well as the variations in production levels among different species and isolates, is crucial for agricultural, food safety, and drug discovery research.

This document provides a summary of quantitative data on Alternaria toxin production, detailed experimental protocols for metabolomic analysis, and a visualization of the this compound biosynthesis pathway.

Comparative Analysis of Toxin Production

While comprehensive quantitative data specifically comparing this compound production across a wide range of Alternaria strains in culture is limited in publicly available literature, studies on various Alternaria species have consistently detected this compound alongside other major mycotoxins. The production of these secondary metabolites is highly variable and depends on the species, strain, and culture conditions.

Below is a summary table compiled from multiple studies, indicating the production of major toxins, including the potential for this compound production, by different Alternaria species. It is important to note that the absence of reported this compound production for a particular species does not definitively mean it is a non-producer, as it may not have been a target analyte in all studies.

Alternaria SpeciesThis compound (DHT)Tentoxin (TEN)Alternariol (AOH)Alternariol Monomethyl Ether (AME)Tenuazonic Acid (TeA)Reference
A. alternataProducerProducerHigh ProducerHigh ProducerHigh Producer[1][2][3][4]
A. tenuissimaProducerProducerHigh ProducerHigh ProducerHigh Producer[2][4]
A. arborescensLikely ProducerLikely ProducerHigh ProducerHigh ProducerHigh Producer[2]
A. solaniProducerProducerLow/Non-producerLow/Non-producerVariable[1][4]
A. infectoriaLow/Non-producerLow/Non-producerLow/Non-producerLow/Non-producerLow/Non-producer[2]

Note: "Producer" indicates that the species has been reported to produce the toxin. "Likely Producer" is inferred from the production of the closely related tentoxin. Production levels are qualitative summaries from the cited literature.

A study analyzing 103 food samples found that 55% were contaminated with this compound, with a maximum concentration of 36.3 µg/kg detected in paprika powder[5]. This highlights the widespread capability of various Alternaria strains to produce this mycotoxin.

Experimental Protocols

Reproducible and standardized protocols are essential for the comparative metabolomic analysis of Alternaria strains. The following sections detail the key steps from fungal culture to data analysis.

Fungal Culture and Sample Preparation
  • Culture Media: Alternaria strains are typically cultured on solid or in liquid media conducive to secondary metabolite production. Common choices include Potato Dextrose Agar (PDA), Czapek Dox Agar, or rice medium[2]. The composition of the medium can significantly influence mycotoxin production.

  • Incubation: Cultures are generally incubated at 25-28°C for 14-21 days in the dark or with a defined photoperiod to stimulate sporulation and secondary metabolism[2].

  • Harvesting: For solid media, the fungal mycelium and agar are typically extracted together. For liquid cultures, the mycelium is separated from the culture broth by filtration. Both the mycelium and the broth can be analyzed for intra- and extracellular metabolites, respectively.

Metabolite Extraction
  • Solid Cultures: The mycelium and agar are macerated and extracted with a suitable organic solvent, commonly ethyl acetate or a mixture of acetonitrile/water or methanol/water[2].

  • Liquid Cultures: The culture filtrate is typically extracted using liquid-liquid extraction with a solvent like ethyl acetate. The mycelial mass can be extracted separately after homogenization, often with the same solvent systems as solid cultures.

  • Extraction Procedure: The mixture is usually agitated (e.g., by shaking or sonication) for a defined period to ensure efficient extraction. The organic phase is then collected, and the process may be repeated. The combined extracts are often dried under a stream of nitrogen or using a rotary evaporator. The dried extract is then reconstituted in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS analysis.

LC-MS/MS Analysis for this compound Quantification
  • Chromatography: Reverse-phase liquid chromatography is the standard method for separating Alternaria toxins. A C18 column is commonly used with a mobile phase gradient of water and an organic solvent (acetonitrile or methanol), both typically modified with a small percentage of an acidifier like formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI+) mode is highly effective for the sensitive and selective detection of this compound and other cyclic peptides[5].

  • Quantification: Quantification is achieved using multiple reaction monitoring (MRM). This involves selecting the precursor ion (the protonated molecule [M+H]⁺ of this compound) and one or more specific product ions generated by collision-induced dissociation. A stable isotope-labeled internal standard of this compound is ideal for the most accurate quantification, as it corrects for matrix effects and variations in instrument response[5].

This compound Biosynthesis Pathway

This compound is a non-ribosomally synthesized peptide. Its biosynthesis involves a large multifunctional enzyme called a non-ribosomal peptide synthetase (NRPS). The pathway begins with the activation of the constituent amino acids.

Dihydrotentoxin_Biosynthesis Ala L-Alanine NRPS Non-Ribosomal Peptide Synthetase (NRPS) Ala->NRPS Leu L-Leucine Leu->NRPS Phe L-Phenylalanine Phe->NRPS Gly Glycine Gly->NRPS Intermediate Linear Tetrapeptide (Enzyme-bound) NRPS->Intermediate Peptide bond formation & N-methylation DHT This compound Intermediate->DHT Cyclization & Release P450 Cytochrome P450 Monooxygenase DHT->P450 TEN Tentoxin P450->TEN Dehydrogenation

Caption: Biosynthesis of this compound and its conversion to Tentoxin.

The biosynthesis of this compound is initiated by a non-ribosomal peptide synthetase (NRPS) enzyme. This large, multi-domain enzyme activates the four constituent amino acids: L-Alanine, L-Leucine, L-Phenylalanine, and Glycine. The NRPS then catalyzes the formation of peptide bonds in a specific sequence and performs N-methylation of specific residues while the growing peptide chain is still bound to the enzyme. The linear tetrapeptide is then cyclized and released from the NRPS to form this compound. Subsequently, a cytochrome P450 monooxygenase can catalyze the dehydrogenation of this compound to form tentoxin.

References

Dihydrotentoxin as a Biomarker for Alternaria Infection: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of dihydrotentoxin and other major Alternaria mycotoxins—alternariol (AOH), alternariol monomethyl ether (AME), and tenuazonic acid (TeA)—as potential biomarkers for Alternaria infection. The information is intended to support researchers in evaluating the suitability of these biomarkers for diagnostic and research applications.

Executive Summary

Alternaria species are ubiquitous fungi that can cause a range of infections in humans, particularly in immunocompromised individuals. The development of reliable biomarkers is crucial for the timely diagnosis and management of these infections. This guide evaluates this compound in comparison to other well-studied Alternaria mycotoxins. While robust analytical methods exist for the detection of this compound in food matrices, a significant data gap exists regarding its clinical validation as a biomarker of infection. In contrast, AOH, AME, and TeA have been successfully detected in human biological samples, providing evidence for their utility as biomarkers of exposure.

Comparative Analysis of Alternaria Biomarkers

The following tables summarize the available data for this compound and its main alternatives as biomarkers for Alternaria infection.

Table 1: Performance and Validation Data of Alternaria Mycotoxin Biomarkers

BiomarkerAnalytical MethodMatrixLimit of Detection (LOD)Recovery RateKey Findings
This compound LC-MS/MS[1][2][3]Food Samples0.10 - 0.99 µg/kg[1][3]98 - 115%[1][3]A validated method exists for food matrices, but no data is available for clinical samples.[1][3]
Alternariol (AOH) LC-MS/MSHuman Urine0.02 - 0.053 ng/mL75 - 111%Detected in up to 38.3% of human urine samples in biomonitoring studies.
Alternariol Monomethyl Ether (AME) LC-MS/MSHuman Urine0.02 ng/mL75 - 104%Detected in up to 48.7% of human urine samples.
Tenuazonic Acid (TeA) LC-MS/MSHuman Urine0.05 - 0.424 ng/g94 - 111%The most frequently detected Alternaria mycotoxin in human urine (up to 63.9% of samples).

Table 2: Toxicological and Toxicokinetic Data

BiomarkerKnown Toxic EffectsToxicokinetic InformationStability in Biological Samples
This compound Data not availableData not availableData not available
Alternariol (AOH) Genotoxic, cytotoxic, and estrogenic properties.Primarily excreted in feces, with a smaller amount in urine. Metabolized via Phase I (hydroxylation) and Phase II (sulfation) reactions.Stable in frozen plasma for up to 12 weeks at -20°C.
Alternariol Monomethyl Ether (AME) Genotoxic and cytotoxic.Similar to AOH, mainly excreted in feces. AME-3-sulfate is a urinary metabolite.Assumed to have similar stability to AOH.
Tenuazonic Acid (TeA) Potent inhibitor of protein synthesis, associated with hemorrhagic activity.Primarily excreted in urine.Stable in frozen urine samples.

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Quantification of this compound (Adapted from Food Matrix Analysis)

This protocol is based on a validated method for the detection of this compound in food matrices and can serve as a starting point for adaptation to clinical samples.[1][3]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Homogenize 10 g of the sample with 20 mL of acetonitrile/water (80/20, v/v).

  • Centrifuge the mixture and collect the supernatant.

  • Dilute the supernatant with water and apply it to a C18-phenyl SPE column.

  • Wash the column with water.

  • Elute the analytes with acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • LC Column: C18 column (e.g., 150 x 2.1 mm, 3.5 µm).

  • Mobile Phase: Gradient elution with A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Protocol 2: UPLC-MS/MS Method for the Quantification of AOH, AME, and TeA in Human Urine

1. Sample Preparation

  • Thaw urine samples at room temperature.

  • Centrifuge to remove any precipitate.

  • Dilute the supernatant with the initial mobile phase.

  • Directly inject the diluted sample into the UPLC-MS/MS system. For conjugated mycotoxins, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase can be included before dilution.

2. UPLC-MS/MS Parameters

  • UPLC Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with A) water with 5 mM ammonium fluoride and B) methanol.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Triple quadrupole mass spectrometer with ESI in negative mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for AOH, AME, TeA, and their respective internal standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Urine, Blood, Tissue) Extraction Extraction Sample->Extraction Cleanup Clean-up (SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration LC Liquid Chromatography (Separation) Concentration->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

A generalized workflow for mycotoxin biomarker analysis.

logical_relationship Infection Alternaria Infection Mycotoxin Mycotoxin Production (e.g., this compound, AOH, TeA) Infection->Mycotoxin Absorption Absorption into Host System Mycotoxin->Absorption Metabolism Metabolism & Excretion Absorption->Metabolism Biomarker Detection of Biomarker in Biological Fluid Metabolism->Biomarker

The logical pathway from infection to biomarker detection.

Conclusion and Future Directions

The validation of a biomarker for infectious diseases is a multifaceted process that requires robust analytical methods, comprehensive toxicological data, and extensive clinical evaluation. While this compound can be reliably detected in food, its validation as a clinical biomarker for Alternaria infection is currently hampered by a significant lack of data regarding its presence in biological samples, its stability, and its toxicokinetic profile.

In contrast, other Alternaria mycotoxins, particularly alternariol (AOH), alternariol monomethyl ether (AME), and tenuazonic acid (TeA), have been successfully identified and quantified in human urine, making them more viable candidates as biomarkers of Alternaria exposure.

Future research should focus on:

  • Developing and validating sensitive LC-MS/MS methods for the detection of this compound in human biological fluids such as urine and plasma.

  • Conducting toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound in relevant animal models.

  • Investigating the stability of this compound in biological matrices under various storage conditions.

  • Performing human biomonitoring studies to assess the prevalence and concentration of this compound in populations at risk of Alternaria infection.

By addressing these research gaps, the potential of this compound as a specific and reliable biomarker for Alternaria infection can be fully elucidated.

References

Dihydrotentoxin's Impact on Plant Enzymes: A Comparative Analysis of Chloroplast F1-ATPase Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review for researchers, scientists, and drug development professionals on the selective inhibition of chloroplast F1-ATPase by Dihydrotentoxin, a potent phytotoxin.

This compound, a cyclic tetrapeptide and a derivative of the well-studied mycotoxin tentoxin, exhibits a highly specific inhibitory action on a crucial plant enzyme: the chloroplast F1-ATPase (CF1). This enzyme is a key component of the ATP synthase complex, responsible for the final steps of ATP synthesis during photosynthesis. The interaction of this compound with this enzyme can lead to chlorosis and growth inhibition in susceptible plant species. This guide provides a comparative analysis of this compound's effect, focusing on the differential sensitivity of CF1-ATPase across various plant species, supported by experimental data and detailed methodologies.

While extensive research has focused on tentoxin, data for this compound is less abundant. However, due to their structural similarity, the mechanism of action and the profile of sensitive and insensitive plant species are considered to be highly comparable. This guide will, therefore, draw upon the wealth of data available for tentoxin as a proxy to understand the effects of this compound, with the assumption of a similar mode of action.

Quantitative Comparison of CF1-ATPase Inhibition

The sensitivity of a plant species to this compound is determined by the specific amino acid sequence of its chloroplast F1-ATPase, particularly at the interface of the α and β subunits where the toxin binds. This leads to a significant variation in the inhibitory concentration across different species. The following table summarizes the inhibitory effects of tentoxin (as a proxy for this compound) on CF1-ATPase from sensitive and insensitive plant species.

Plant Species (Family)SensitivityToxinIC50 / KiReference
Spinacia oleracea (Spinach)SensitiveTentoxinKi ≈ 10 nM[1]
Nicotiana tabacum (Tobacco)SensitiveTentoxin-[2]
Lactuca sativa (Lettuce)SensitiveTentoxin-[3]
Cucumis sativus (Cucumber)SensitiveTentoxin-[3]
Nicotiana spp. (e.g., N. glutinosa)ResistantTentoxinHigh / No inhibition[2]
Raphanus sativus (Radish)ResistantTentoxinHigh / No inhibition[3]
Brassica species (Cabbage)ResistantTentoxinHigh / No inhibition[3]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are measures of inhibitor potency. A lower value indicates a higher potency. Specific quantitative data for this compound is limited in the available literature; therefore, data for tentoxin is presented. The sensitivity profiles are expected to be similar.

Mechanism of Action: A Tale of Two Binding Sites

The interaction of this compound with CF1-ATPase is complex and concentration-dependent. At low concentrations, the toxin binds to a high-affinity site on the enzyme, leading to potent inhibition of ATP synthesis and hydrolysis.[4] However, at higher concentrations, a second, low-affinity binding site becomes occupied, which can paradoxically lead to a stimulation of ATPase activity.[5]

The key to the inhibitory action lies in the binding of a single this compound molecule to a cleft at the interface of an α and a β subunit of the F1 complex.[6][7] This binding event locks the enzyme in an inactive conformation, preventing the conformational changes necessary for ATP synthesis and release.[6] The difference in sensitivity between plant species is primarily attributed to a single amino acid substitution at position 83 of the β subunit of the CF1-ATPase.[2] Sensitive species typically have an aspartic acid residue at this position, while resistant species often have a glutamic acid.[2]

Visualizing the Inhibition Pathway

The following diagram illustrates the proposed mechanism of CF1-ATPase inhibition by this compound.

Dihydrotentoxin_Inhibition_Pathway cluster_enzyme Chloroplast F1-ATPase (CF1) Active_CF1 Active CF1 (αβ subunits cycling) Inactive_CF1 Inactive CF1-Dihydrotentoxin Complex Active_CF1->Inactive_CF1 Conformational Lock ATP_Synthesis ATP Synthesis (Photophosphorylation) Active_CF1->ATP_Synthesis Catalyzes No_ATP_Synthesis ATP Synthesis Blocked Inactive_CF1->No_ATP_Synthesis Prevents This compound This compound (Low Concentration) This compound->Active_CF1 Binds to αβ subunit interface

Caption: this compound binding to the αβ subunit interface of active CF1-ATPase induces a conformational lock, leading to an inactive enzyme complex and the inhibition of ATP synthesis.

Experimental Protocols

The following provides a detailed methodology for a key experiment to determine the inhibitory effect of this compound on plant chloroplast F1-ATPase activity.

Experimental Workflow: ATPase Activity Inhibition Assay

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection & Analysis Isolate_CF1 Isolate Chloroplast F1-ATPase from sensitive and resistant plant species Prepare_Reagents Prepare Assay Buffer, ATP solution, and various concentrations of this compound Incubate Incubate CF1 enzyme with different this compound concentrations Prepare_Reagents->Incubate Initiate_Reaction Initiate reaction by adding ATP Incubate->Initiate_Reaction Stop_Reaction Stop reaction after a defined time Initiate_Reaction->Stop_Reaction Measure_Pi Measure released inorganic phosphate (Pi) using Malachite Green Assay Stop_Reaction->Measure_Pi Calculate_Activity Calculate ATPase activity (% inhibition) Measure_Pi->Calculate_Activity Determine_IC50 Determine IC50 values Calculate_Activity->Determine_IC50

Caption: Workflow for determining the inhibitory effect of this compound on CF1-ATPase activity.

Detailed Methodology: Malachite Green Assay for ATPase Activity

This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by the CF1-ATPase.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM KCl, 2.5 mM MgCl2.
  • ATP Solution: 10 mM ATP in assay buffer.
  • This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer to achieve the desired final concentrations.
  • Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid. Commercial kits are also available and recommended for consistency.
  • Phosphate Standard: A standard solution of KH2PO4 for generating a calibration curve.

2. Enzyme Preparation:

  • Isolate and purify chloroplast F1-ATPase from the desired plant species (e.g., spinach as a sensitive species and radish as a resistant species) following established biochemical protocols.
  • Determine the protein concentration of the purified enzyme using a standard method (e.g., Bradford assay).

3. Assay Procedure:

  • In a 96-well microplate, add the following to each well:
  • Assay Buffer
  • Purified CF1-ATPase (a constant amount for all reactions)
  • This compound solution at various concentrations (or solvent control).
  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
  • Initiate the reaction by adding the ATP solution to each well.
  • Incubate the plate at a constant temperature (e.g., 25°C) for a specific period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
  • Stop the reaction by adding the Malachite Green reagent to each well. This reagent is acidic and will denature the enzyme.
  • Allow the color to develop for 15-20 minutes at room temperature.
  • Measure the absorbance at a wavelength of approximately 620-650 nm using a microplate reader.

4. Data Analysis:

  • Generate a standard curve using the phosphate standards to determine the concentration of Pi released in each reaction.
  • Calculate the specific activity of the enzyme (µmol Pi released/min/mg protein) for each this compound concentration.
  • Express the results as a percentage of the activity of the control (no inhibitor).
  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

This comprehensive guide provides a framework for understanding and investigating the comparative effects of this compound on plant enzymes. The high specificity of this toxin for chloroplast F1-ATPase makes it a valuable tool for studying the catalytic mechanism of this essential enzyme and for exploring potential applications in agriculture and biotechnology. Further research focusing on obtaining specific quantitative data for this compound across a wider range of plant species will be invaluable in refining our understanding of its mode of action.

References

A Head-to-Head Comparison of Dihydrotentoxin Extraction Techniques for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Dihydrotentoxin, a cyclic tetrapeptide mycotoxin produced by Alternaria species, is a critical first step for a wide range of studies. This guide provides a head-to-head comparison of common extraction techniques, supported by available experimental data for related Alternaria toxins, to aid in the selection of the most suitable method.

This compound, often found alongside its analogue Tentoxin, requires robust extraction and purification protocols to ensure accurate quantification and subsequent bioactivity screening. The choice of extraction technique can significantly impact the yield, purity, and overall efficiency of the process. This comparison focuses on solvent extraction, ultrasound-assisted extraction (UAE), and the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method is contingent on the specific research goals, available equipment, and the nature of the sample matrix (e.g., fungal culture, contaminated foodstuff). While specific comparative data for this compound is limited in publicly available literature, studies on the broader class of Alternaria toxins provide valuable insights into the performance of different techniques.

Extraction Technique Principle Typical Solvents Reported Recovery (%) for Alternaria Toxins *Advantages Disadvantages
Solvent Extraction (Maceration/Shaking) Dissolving the target analyte from the sample matrix into a suitable solvent.Acetonitrile/water (e.g., 84/16, v/v), often with acidification (e.g., formic acid).[1][2]76 - 105[3]Simple, low-cost equipment.Can be time-consuming, may require large solvent volumes, potential for incomplete extraction.
Ultrasound-Assisted Extraction (UAE) Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer of the analyte into the solvent.[4]Similar to solvent extraction (e.g., ethanol, methanol-water).[5]Generally higher yields than conventional methods in shorter times.[4]Increased efficiency, reduced extraction time and solvent consumption.[4]Requires specialized equipment (ultrasonic bath or probe), potential for localized heating which may degrade thermolabile compounds.
QuEChERS A two-step process involving solvent extraction with salting-out followed by dispersive solid-phase extraction (d-SPE) for cleanup.Acetonitrile, followed by the addition of salts (e.g., MgSO₄, NaCl) and d-SPE sorbents (e.g., PSA, C18).107 - 110[3]Fast, high-throughput, requires minimal solvent, effective cleanup.May require optimization for specific analyte-matrix combinations.

Note: Recovery data is based on studies of Alternaria toxins, including Tentoxin, as specific comparative yield data for this compound was not available. The efficiency of each method can vary depending on the specific matrix and optimization of parameters.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the discussed extraction techniques, based on methods reported for Alternaria toxins.

Solvent Extraction Protocol

This protocol is a common starting point for the extraction of Alternaria toxins from solid cultures or food matrices.

  • Sample Preparation: Homogenize the sample to a fine powder or slurry.

  • Extraction:

    • To a known amount of the homogenized sample (e.g., 5 g), add a suitable volume of extraction solvent (e.g., 20 mL of acetonitrile/water, 84/16, v/v with 0.1% formic acid).[1][2]

    • Agitate the mixture vigorously on a mechanical shaker for a defined period (e.g., 60 minutes).

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 4000 rpm for 10 minutes) to separate the solid debris.

  • Collection: Carefully collect the supernatant for subsequent cleanup and analysis.

  • Cleanup (Optional but Recommended): The crude extract can be further purified using solid-phase extraction (SPE) with cartridges such as C18 or mixed-mode cation exchange (MCX) to remove interfering substances.[6]

Ultrasound-Assisted Extraction (UAE) Protocol

UAE can significantly enhance the extraction efficiency by improving solvent penetration into the sample matrix.

  • Sample Preparation: As with solvent extraction, ensure the sample is finely homogenized.

  • Extraction:

    • Place a known amount of the sample in an extraction vessel with the chosen solvent (e.g., ethanol-water mixture).[5]

    • Immerse the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) for a set duration (e.g., 15-30 minutes).[4] The temperature of the bath should be monitored and controlled to prevent degradation of the analyte.

  • Post-Extraction: Follow steps 3-5 from the Solvent Extraction Protocol.

QuEChERS Protocol

The QuEChERS method is highly effective for complex matrices and is known for its speed and efficiency.

  • Sample Preparation and Hydration: Homogenize the sample. If the sample is dry, add a specific amount of water to achieve a certain moisture content.

  • Extraction and Partitioning:

    • To a known amount of the hydrated sample (e.g., 2 g) in a centrifuge tube, add the extraction solvent (e.g., 10 mL of acetonitrile with 1% acetic acid).

    • Add a salt mixture (e.g., magnesium sulfate and sodium acetate).

    • Shake vigorously for 1 minute.

    • Centrifuge at high speed to separate the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18).

    • Vortex for 30 seconds.

    • Centrifuge to pellet the sorbent.

  • Final Extract: The resulting supernatant is ready for analysis, typically by LC-MS/MS.

Workflow and Pathway Diagrams

To visualize the experimental processes, the following diagrams are provided in DOT language.

Dihydrotentoxin_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Cleanup cluster_analysis Analysis Sample Fungal Culture or Food Matrix Homogenization Homogenization Sample->Homogenization Solvent_Extraction Solvent Extraction (Maceration/Shaking) Homogenization->Solvent_Extraction UAE Ultrasound-Assisted Extraction (UAE) Homogenization->UAE QuEChERS_Ext QuEChERS Extraction Homogenization->QuEChERS_Ext Centrifugation Centrifugation Solvent_Extraction->Centrifugation UAE->Centrifugation dSPE Dispersive SPE (d-SPE) QuEChERS_Ext->dSPE SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Analysis LC-MS/MS Analysis SPE->Analysis dSPE->Analysis

Caption: General workflow for this compound extraction and analysis.

The biosynthesis of cyclic tetrapeptides like this compound in fungi is a complex process that does not involve ribosomal machinery. Instead, it is synthesized by large multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs).

Dihydrotentoxin_Biosynthesis_Pathway cluster_precursors Precursors cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) cluster_product Product Amino_Acids Amino Acid Precursors A_Domain A-Domain (Adenylation) Amino_Acids->A_Domain Activation T_Domain T-Domain (Thiolation) A_Domain->T_Domain Tethering C_Domain C-Domain (Condensation) T_Domain->C_Domain Peptide Bond Formation C_Domain->C_Domain TE_Domain TE-Domain (Thioesterase) C_Domain->TE_Domain This compound This compound TE_Domain->this compound Cyclization & Release

Caption: Simplified signaling pathway for this compound biosynthesis via NRPS.

References

Benchmarking Dihydrotentoxin Detection: A Comparative Guide to LC-MS/MS and Immunoassay Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of mycotoxins such as Dihydrotentoxin is paramount for ensuring safety and efficacy in their studies. This guide provides a comprehensive comparison of two prominent analytical techniques for this compound detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays. We will delve into their performance metrics, experimental protocols, and underlying mechanisms to aid in the selection of the most appropriate method for your research needs.

Performance Comparison of Detection Methods

The selection of an analytical method is often a trade-off between sensitivity, specificity, throughput, and cost. Below is a summary of the quantitative performance of a validated stable isotope dilution LC-MS/MS method for this compound detection compared to the general performance characteristics of immunoassays for related mycotoxins.

ParameterLC-MS/MS (Stable Isotope Dilution)Immunoassay (General Performance for Mycotoxins)
Limit of Detection (LOD) 0.10 - 0.99 µg/kg in various food matrices[1]Typically in the low ng/mL to pg/mL range
Limit of Quantification (LOQ) Not explicitly stated, but method is validated for quantificationVaries by assay, often slightly higher than LOD
Recovery 98 - 115% in potato starch, tomato puree, and white pepper[1]Generally ranges from 70% to 120%
Precision (RSD) < 8.8% (inter-/intraday)[1]Typically < 15-20%
Specificity High, based on mass-to-charge ratio and fragmentation patternCan be high, but potential for cross-reactivity with structurally similar compounds
Throughput Moderate, requires sample preparation and chromatographic separationHigh, suitable for screening large numbers of samples
Cost per Sample High, due to instrumentation and reagent costsLower, especially for high-throughput screening
Expertise Required High, requires trained personnel for operation and data analysisLow to moderate, with user-friendly kits available

Experimental Protocols

Stable Isotope Dilution LC-MS/MS Method for this compound

This method, as described by Rieger et al. (2013), is a highly sensitive and specific method for the quantification of this compound.[1]

1. Sample Preparation and Extraction:

  • Homogenize the sample material.

  • Add a known amount of triply deuterated this compound as an internal standard.

  • Extract the toxins using a suitable solvent system (e.g., acetonitrile/water mixture).

  • Perform a cleanup step using solid-phase extraction (SPE) with a C18-phenyl column to selectively bind the phenyl-containing cyclic peptides.[1]

2. LC-MS/MS Analysis:

  • Utilize a high-performance liquid chromatography (HPLC) system for the separation of this compound from other matrix components.

  • Couple the HPLC to a tandem mass spectrometer (MS/MS) for detection and quantification.

  • Optimize the mass spectrometry parameters for the specific precursor and product ions of both native and deuterated this compound.

3. Quantification:

  • Quantify the amount of this compound in the sample by comparing the peak area ratio of the native toxin to its deuterated internal standard against a calibration curve.

General Protocol for a Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

1. Plate Coating:

  • Microtiter plates are pre-coated with antibodies specific to the target mycotoxin.

2. Competitive Binding:

  • A known amount of enzyme-labeled mycotoxin is added to the wells along with the sample or standard.

  • The mycotoxin in the sample competes with the enzyme-labeled mycotoxin for binding to the antibodies on the plate.

3. Washing:

  • The plate is washed to remove any unbound substances.

4. Substrate Addition:

  • A substrate is added that reacts with the enzyme to produce a color change.

5. Detection and Quantification:

  • The intensity of the color is measured using a microplate reader.

  • The concentration of the mycotoxin in the sample is inversely proportional to the color intensity and is determined by comparison to a standard curve.

Mechanism of Action: this compound's Target

This compound, like its parent compound tentoxin, is known to be a phytotoxin that targets a key enzyme in plant chloroplasts. Understanding this mechanism is crucial for developing targeted detection methods and for assessing its biological impact.

Tentoxin acts as an inhibitor of the chloroplast F1-ATPase, a critical enzyme involved in ATP synthesis during photosynthesis.[2][3][4] By binding to the α/β interface of the F1 subunit, tentoxin blocks the conformational changes necessary for the catalytic cycle, thereby inhibiting ATP production and leading to chlorosis in sensitive plants.[3][4]

G cluster_chloroplast Chloroplast cluster_thylakoid Thylakoid Membrane Proton_Gradient Proton Gradient (H+) F0 F0 Subunit Proton_Gradient->F0 drives F1 F1 ATPase Subunit F0->F1 rotates ATP ATP F1->ATP synthesizes This compound This compound This compound->F1 Inhibits ADP_Pi ADP + Pi ADP_Pi->F1

Inhibition of Chloroplast F1-ATPase by this compound.

Conclusion

The choice between LC-MS/MS and immunoassay for this compound detection depends heavily on the specific requirements of the research. For highly accurate, specific, and quantitative analysis, especially in complex matrices, the stable isotope dilution LC-MS/MS method is the gold standard. However, for rapid screening of a large number of samples where high throughput and lower cost are critical, an immunoassay, if available, would be a more suitable choice. As the availability of specific immunoassays for this compound is currently limited, researchers may need to consider developing their own or using assays for related toxins with known cross-reactivity. This guide provides the foundational information to make an informed decision based on the analytical needs of your project.

References

Safety Operating Guide

Personal protective equipment for handling Dihydrotentoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the handling of Dihydrotentoxin. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling potent mycotoxins and other hazardous biological compounds.

Personal Protective Equipment (PPE)

Due to the potential toxicity of this compound, a stringent PPE protocol is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[1][2][3] The following table summarizes the required PPE for various handling procedures.

Operation Required Personal Protective Equipment (PPE)
Handling solid (powder) form Full-face respirator with HEPA filter, disposable nitrile gloves (double-gloving recommended), disposable gown or lab coat, safety goggles, and closed-toe shoes.[4] Work should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet.[1][5]
Handling in solution Full-face respirator or a combination of a half-mask respirator with safety goggles, disposable nitrile gloves (double-gloving recommended), disposable gown or lab coat, and closed-toe shoes.[6]
Weighing and aliquoting Full-face respirator with HEPA filter, disposable nitrile gloves (double-gloving recommended), disposable gown or lab coat, safety goggles, and closed-toe shoes. All operations must be performed within a chemical fume hood or glove box.[6]
Disposal of waste Disposable nitrile gloves, disposable gown or lab coat, safety goggles, and closed-toe shoes.[7]

Experimental Protocols: Safe Handling and Disposal

2.1. Handling Procedures:

  • Preparation: Before handling this compound, ensure that a designated area within a laboratory is clearly marked as a "Carcinogen Handling Area" or with a similar warning.[6] All necessary PPE should be readily available and inspected for integrity before each use.

  • Weighing: To minimize the risk of aerosolization, handle this compound in its dry, powdered form only within a certified chemical fume hood or a glove box.[5] Use anti-static tools and weighing paper.

  • Dissolving: Whenever feasible, work with this compound in a solution to reduce the risk of inhalation.[6] Prepare solutions within a chemical fume hood.

  • Storage: Store this compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, segregated from incompatible chemicals.

2.2. Disposal Plan:

All materials that come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated solid waste, including gloves, gowns, and labware, should be placed in a designated, sealed, and labeled hazardous waste container for incineration.[7]

  • Liquid Waste: Liquid waste containing this compound should be collected in a labeled, leak-proof container. Decontamination can be achieved by treating with a 1% sodium hypochlorite solution for at least 30 minutes, followed by disposal according to institutional and local regulations.[8]

  • Glassware: Reusable glassware should be decontaminated by soaking in a 1% sodium hypochlorite solution for a minimum of two hours, followed by thorough rinsing with water.[8]

Emergency Operational Plan

3.1. Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Secure the area to prevent entry.

  • Decontaminate: For small spills, trained personnel wearing appropriate PPE should cover the spill with an absorbent material. The area should then be decontaminated with a 1% sodium hypochlorite solution, allowing a contact time of at least 10 minutes before cleaning.[8] For large spills, contact the institution's emergency response team.

3.2. Exposure Response:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_0 Handling this compound Start Assess Task IsSolid Solid Form? Start->IsSolid InSolution In Solution? IsSolid->InSolution No SolidPPE Full-face respirator (HEPA) Double nitrile gloves Disposable gown Safety goggles Closed-toe shoes Work in fume hood/glove box IsSolid->SolidPPE Yes Disposal Disposal? InSolution->Disposal No SolutionPPE Respirator (full or half with goggles) Double nitrile gloves Disposable gown Closed-toe shoes InSolution->SolutionPPE Yes DisposalPPE Nitrile gloves Disposable gown Safety goggles Closed-toe shoes Disposal->DisposalPPE Yes End Proceed with Task Disposal->End No SolidPPE->End SolutionPPE->End DisposalPPE->End

Caption: Workflow for selecting Personal Protective Equipment (PPE) for handling this compound.

References

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Reactant of Route 1
Dihydrotentoxin
Reactant of Route 2
Dihydrotentoxin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。